Arctigenin, (+)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84413-77-4 |
|---|---|
Molecular Formula |
C21H24O6 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C21H24O6/c1-24-18-7-5-13(11-20(18)26-3)8-15-12-27-21(23)16(15)9-14-4-6-17(22)19(10-14)25-2/h4-7,10-11,15-16,22H,8-9,12H2,1-3H3/t15-,16+/m1/s1 |
InChI Key |
NQWVSMVXKMHKTF-CVEARBPZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H]2COC(=O)[C@H]2CC3=CC(=C(C=C3)O)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
(+)-Arctigenin: A Technical Guide to Natural Sources, Isolation, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Arctigenin is a bioactive dibenzylbutyrolactone lignan (B3055560) that has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, antiviral, and neuroprotective effects.[1][2][3][4][5] This technical guide provides a comprehensive overview of its primary natural sources, detailed methodologies for its isolation and purification, and an exploration of the key signaling pathways it modulates. The information presented herein is intended to serve as a critical resource for professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of (+)-Arctigenin
(+)-Arctigenin is predominantly found in plants, often alongside its glycoside, arctiin (B1665604), which can be hydrolyzed to yield arctigenin (B1665602).[2] The most significant and commercially utilized source is the Greater Burdock (Arctium lappa L.), a member of the Asteraceae family.[2][6] The highest concentrations of these lignans (B1203133) are typically found in the fruits and seeds of the plant.[2][6] Other species have also been identified as sources, although generally with lower reported yields.
Table 1: Principal Natural Sources and Reported Yields of (+)-Arctigenin
| Plant Species | Family | Plant Part Used | Extraction/Conversion Method | Yield of Arctigenin | Reference(s) |
| Arctium lappa L. | Asteraceae | Fruit/Seeds | Standard Solvent Extraction | ~0.45% - 1.95% (w/w) | [7] |
| Arctium lappa L. | Asteraceae | Fruit | Enzymatic (β-D-glucosidase) & Ultrasound-Assisted Extraction | Not specified | [8] |
| Arctium lappa L. | Asteraceae | Fruit | Fungal Fermentation (Aspergillus niger) | 19.51 mg/g (1.95%) | [7] |
| Arctium tomentosum Mill. | Asteraceae | Not Specified | Not specified | 0.15 mg/g (0.015%) | [9] |
| Saussurea heteromalla | Asteraceae | Not Specified | Not specified | Present | [2] |
| Forsythia suspensa | Oleaceae | Not Specified | Not specified | Present | [2] |
Isolation and Purification Methodologies
The isolation of (+)-arctigenin from plant material is a multi-step process that begins with extraction, followed by various purification techniques to separate the target lignan from other phytochemicals.
Generalized Experimental Workflow
The general workflow for isolating (+)-arctigenin is depicted below. This process often involves an initial extraction, followed by purification steps to isolate arctigenin from its glycoside, arctiin, and other plant constituents.
Caption: A generalized workflow for the isolation and purification of (+)-arctigenin.
Detailed Experimental Protocols
Protocol 1: Solvent Extraction and Chromatographic Purification from Arctium lappa Leaves [10][11]
-
Extraction: Dried and powdered leaves of Arctium lappa are extracted with 80% methanol. The resulting solution is filtered and concentrated under reduced pressure to yield a crude methanolic extract.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and then partitioned against chloroform (B151607). The aqueous phase, containing the more polar arctiin, is separated from the chloroform phase, which contains the less polar (+)-arctigenin.
-
Initial Chromatographic Separation: The aqueous phase is loaded onto a polyamide column. The column is first washed with water to remove highly polar impurities. The fraction containing lignans is then eluted with 100% methanol.
-
Purification by Semi-Preparative HPLC: The methanol fraction is concentrated and can be further purified using semi-preparative High-Performance Liquid Chromatography (HPLC). A C18 column is typically employed with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
-
Crystallization and Identification: The collected fractions containing (+)-arctigenin are concentrated, and the compound can be crystallized using methanol. The identity and purity are confirmed through analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the data with authentic standards.[10][11]
Protocol 2: Enzymatic Hydrolysis and High-Speed Counter-Current Chromatography (HSCCC) from Fructus Arctii [12]
-
Enzymatic Hydrolysis: An extract solution of Fructus Arctii is subjected to enzymatic hydrolysis using β-glucosidase. Optimal conditions reported are a pH of 5.0, a temperature of 40°C, a hydrolysis time of 24 hours, and a β-glucosidase concentration of 1.25 mg/mL. This process converts arctiin into arctigenin.
-
HSCCC Separation: The hydrolyzed product is then separated and purified by high-speed counter-current chromatography.
-
Solvent System: A two-phase solvent system composed of petroleum ether/ethyl acetate (B1210297)/methanol/water (10:25:15:20, v/v) is used for the separation.
-
Analysis: The resulting fractions are analyzed by HPLC, Electrospray Ionization Mass Spectrometry (ESI-MS), and ¹H NMR spectroscopy to confirm the presence and purity of (+)-arctigenin.
Protocol 3: Fungal Fermentation and Silica Gel Chromatography from Fructus arctii [7]
-
Microbial Fermentation: Powdered Fructus arctii is fermented using fungi, which aids in the conversion of arctiin to arctigenin.
-
Extraction: Following fermentation, the product is extracted with chloroform.
-
Silica Gel Column Chromatography: The crude extract is purified using a silica gel column (200–300 mesh) with a chloroform and ethyl acetate (10:2 v/v) eluent.
-
Crystallization: The eluent containing arctigenin is collected, dried under reduced pressure, and then crystallized using methanol to obtain pure (+)-arctigenin.
Table 2: Comparison of Isolation and Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Purity Achieved | Reference(s) |
| Solvent Extraction & Polyamide Column Chromatography | Differential partitioning and adsorption based on polarity. | Simple, effective for initial separation. | May require multiple steps for high purity. | >98% (with HPLC) | [10][11][13] |
| Enzymatic Hydrolysis & HSCCC | Enzymatic conversion of arctiin to arctigenin, followed by liquid-liquid partitioning. | High conversion rate, high purity in a single step. | Requires specific enzyme and specialized equipment (HSCCC). | 98.9% | [12] |
| Fungal Fermentation & Silica Gel Chromatography | Microbial conversion of arctiin, followed by adsorption chromatography. | High conversion rate of arctiin to arctigenin. | Fermentation can be time-consuming. | 99.33% | [7] |
| Microwave-Assisted Extraction & HSCCC | Microwave energy for rapid extraction, followed by HSCCC purification. | Fast extraction, efficient separation. | Requires specialized microwave and HSCCC equipment. | 96.57% | [14] |
Key Signaling Pathways Modulated by (+)-Arctigenin
(+)-Arctigenin exerts its pharmacological effects by modulating several key intracellular signaling pathways, which are central to cellular processes like inflammation, proliferation, and survival.
Anti-inflammatory Pathways: NF-κB and MAPK Inhibition
A primary mechanism for the anti-inflammatory activity of (+)-arctigenin is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][5][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Arctigenin Inhibits Glioblastoma Proliferation through the AKT/mTOR Pathway and Induces Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arctigenin from Fructus Arctii (Seed of Burdock) Reinforces Intestinal Barrier Function in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. Optimisation of the Conversion and Extraction of Arctigenin From Fructus arctii Into Arctiin Using Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Method of Preparation and Activity Research on Arctigenin from Fructus Arctii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and identification of arctiin and arctigenin in leaves of burdock (Arctium lappa L.) by polyamide column chromatography in combination with HPLC-ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and purification of arctigenin from Fructus Arctii by enzymatic hydrolysis combined with high‐speed counter‐current chromatography [agris.fao.org]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-Assisted Extraction and Purification of Arctiin and Arctigenin from Fructus Arctii by High-Speed Countercurrent Chromatography [pubmed.ncbi.nlm.nih.gov]
- 15. gavinpublishers.com [gavinpublishers.com]
The Biosynthesis of (+)-Arctigenin in Plants: A Technical Guide
Abstract
(+)-Arctigenin, a dibenzylbutyrolactone lignan (B3055560) found in plants such as Arctium lappa (burdock), has garnered significant attention for its wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[1][2][3] Understanding its biosynthetic pathway is critical for metabolic engineering, synthetic biology applications, and optimizing its production for therapeutic use. This technical guide provides an in-depth overview of the (+)-Arctigenin biosynthetic pathway, detailing the molecular steps, key enzymes, and regulatory networks. It includes a summary of available quantitative data, detailed experimental protocols for pathway analysis, and visual diagrams of the core biosynthetic and regulatory pathways to facilitate comprehension and further research.
The Core Biosynthetic Pathway
The biosynthesis of (+)-Arctigenin originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine.[4][5] The pathway proceeds through a series of enzymatic steps to produce monolignols, which then undergo stereospecific coupling and subsequent modifications to yield the final lignan structure.
The central pathway involves the following key transformations:
-
Phenylpropanoid Pathway: L-phenylalanine is converted to cinnamic acid and then to p-coumaroyl-CoA. A series of hydroxylations, methylations, and reductions convert p-coumaroyl-CoA into coniferyl alcohol, a key monolignol precursor.[6]
-
Stereospecific Dimerization: Two molecules of coniferyl alcohol undergo oxidative radicalization, a reaction catalyzed by laccases or peroxidases.[4] A Dirigent Protein (DIR) then captures these radicals and guides their coupling to form the optically active (+)-pinoresinol.[7][8] This step is crucial as it establishes the specific stereochemistry of the lignan backbone.
-
Sequential Reductions: (+)-Pinoresinol is then subjected to two consecutive reduction steps catalyzed by Pinoresinol-Lariciresinol Reductases (PLRs) , which are NADPH-dependent enzymes.[9][10] The first reduction converts (+)-pinoresinol to (+)-lariciresinol, and the second converts (+)-lariciresinol to (+)-secoisolariciresinol.[10]
-
Oxidation and Methylation: (+)-Secoisolariciresinol is oxidized to (+)-matairesinol by a dehydrogenase. In the final step, the enzyme Matairesinol (B191791) O-methyltransferase (MOMT) catalyzes the methylation of a phenolic hydroxyl group on (+)-matairesinol to produce (+)-Arctigenin.[11]
Key Enzymes and Proteins
-
Dirigent Proteins (DIRs): These are non-catalytic glycoproteins that play a fundamental role in lignan biosynthesis.[7] They impose strict regio- and stereochemical control over the oxidative coupling of monolignol radicals, directing the formation of specific stereoisomers.[7][12] In this pathway, a DIR is essential for producing (+)-pinoresinol, the precursor for (+)-arctigenin.
-
Pinoresinol-Lariciresinol Reductases (PLRs): PLRs are members of the isoflavone (B191592) reductase family and are responsible for the sequential reduction of pinoresinol (B1678388) to secoisolariciresinol.[10] Different plant species may possess multiple PLR isoforms with varying specificities for substrates and enantiomers, which contributes to the diversity of lignans (B1203133) found in nature.[13][14]
-
Matairesinol O-methyltransferase (MOMT): This enzyme catalyzes the final, irreversible step in the pathway: the S-adenosyl-L-methionine (SAM)-dependent methylation of matairesinol to yield arctigenin (B1665602).[11]
Quantitative Data
Quantitative data on the kinetics of every enzyme in the (+)-arctigenin pathway is not comprehensively available in the literature. However, studies on specific enzymes and lignan content provide valuable insights.
Table 1: Enzyme Activity Data
| Enzyme | Organism | Substrate | Product | Specific Activity | Notes |
|---|
| PinZ (PLR homolog) | Sphingobium sp. SYK-6 | (±)-Pinoresinol | Lariciresinol | 46 ± 3 U/mg | A bacterial reductase with high activity towards pinoresinol.[15] |
Table 2: Representative Content of Arctiin (B1665604) and Arctigenin in Fructus Arctii
| Compound | Method | Content Range | Source |
|---|---|---|---|
| Arctiin | HPLC | 0.068–0.340 mmol/L (in prepared samples) | [16] |
| Arctigenin | HPLC | Determined after enzymatic hydrolysis of arctiin.[17] | [17] |
| Arctigenin Yield | Microbial Fermentation | 19.51 mg per 1 g of F. arctii powder |[16] |
Note: In many plants, arctigenin is stored as its glycoside, arctiin.[18] The conversion of arctiin to arctigenin is a critical step for bioavailability and is often achieved through enzymatic hydrolysis.[19]
Regulation of Biosynthesis
Lignan biosynthesis is tightly regulated at both the transcriptional and signaling levels, often as part of a plant's defense response.
-
Transcriptional Regulation: The expression of genes encoding biosynthetic enzymes, such as Phenylalanine Ammonia-Lyase (PAL) and PLR, is controlled by a hierarchical network of transcription factors.[20] Families of transcription factors like MYB and NAC have been identified as key regulators of the broader phenylpropanoid pathway, which includes lignan and lignin (B12514952) synthesis.[4][5][6]
-
Signaling Pathways: The pathway can be induced by various biotic and abiotic stressors. For example, in Linum album cell cultures, the elicitor putrescine was shown to stimulate lignan production.[20] This induction is mediated by a complex signaling cascade involving hydrogen peroxide (H₂O₂), nitric oxide (NO), and cytosolic calcium (Ca²⁺), which ultimately leads to the upregulation of PAL and PLR gene expression.[20][21]
Experimental Protocols
Analyzing the (+)-arctigenin biosynthetic pathway involves a combination of metabolite extraction, quantification, enzyme assays, and gene expression analysis.
General Workflow
A typical experimental workflow for studying lignan biosynthesis involves sample preparation, extraction, purification, and analysis.
Protocol: Enzyme-Assisted Extraction (EAE) and Quantification of Arctigenin
This protocol is adapted from principles of EAE and standard HPLC analysis methods.[19][21][22]
-
Sample Preparation:
-
Dry plant material (e.g., Fructus Arctii) at 50-60°C to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Enzyme-Assisted Extraction:
-
Weigh 1.0 g of the plant powder into a flask.
-
Add 20 mL of an appropriate buffer (e.g., 50 mM sodium acetate (B1210297), pH 5.0).
-
Add a mixture of cell wall degrading enzymes (e.g., cellulase (B1617823) and pectinase, ~1-2% w/w of substrate) and a glycoside-hydrolyzing enzyme (β-glucosidase) to convert arctiin to arctigenin.
-
Incubate the mixture in a shaking water bath at an optimal temperature (e.g., 45-55°C) for 2-4 hours.
-
Terminate the enzymatic reaction by adding an equal volume of 95% ethanol (B145695) or by boiling for 10 minutes.
-
-
Solvent Extraction:
-
Centrifuge the mixture (e.g., 5000 x g for 15 min).
-
Collect the supernatant. Re-extract the pellet twice with 20 mL of 80% methanol (B129727), sonicating for 20 minutes each time.
-
Pool the supernatants and evaporate to dryness under vacuum.
-
-
Purification (Liquid-Liquid Partitioning):
-
Re-dissolve the dried residue in 10 mL of deionized water.
-
Partition the aqueous solution three times against an equal volume of ethyl acetate.
-
Collect the ethyl acetate phases, pool them, and evaporate to dryness.
-
-
HPLC Quantification:
-
Re-suspend the final dried residue in 1.0 mL of HPLC-grade methanol and filter through a 0.22 µm syringe filter.[21]
-
Inject 10-20 µL onto a C18 reverse-phase HPLC column.
-
Use a mobile phase gradient, for example, of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Detect arctigenin using a UV detector at ~280 nm.
-
Quantify the concentration by comparing the peak area to a standard curve prepared with purified (+)-arctigenin.
-
Protocol: General Pinoresinol-Lariciresinol Reductase (PLR) Activity Assay
This protocol outlines a general method for measuring the activity of PLR enzymes.
-
Enzyme Preparation:
-
Extract total protein from plant tissue or use a heterologously expressed and purified PLR enzyme.
-
-
Assay Mixture:
-
Prepare a reaction mixture in a total volume of 200 µL containing:
-
100 mM Tris-HCl or phosphate (B84403) buffer (pH 7.0).
-
200 µM NADPH.
-
50-100 µM (+)-pinoresinol (substrate).
-
5-10 µg of protein extract or purified enzyme.
-
-
-
Reaction and Termination:
-
Initiate the reaction by adding the enzyme.
-
Incubate at 30°C for 30-60 minutes.
-
Terminate the reaction by adding 50 µL of 1M HCl followed by extraction with 500 µL of ethyl acetate.
-
-
Analysis:
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Transfer the ethyl acetate (organic) phase to a new tube and evaporate to dryness.
-
Re-dissolve the residue in methanol and analyze by HPLC as described above to quantify the formation of the product, (+)-lariciresinol.
-
Conclusion
The biosynthetic pathway of (+)-arctigenin is a well-defined branch of the complex lignan metabolic network in plants. It relies on the coordinated and stereospecific action of several key enzymes, including dirigent proteins and pinoresinol-lariciresinol reductases. The regulation of this pathway through intricate signaling and transcriptional networks highlights its importance in plant defense and development. The methodologies outlined in this guide provide a framework for researchers to further investigate this pathway, paving the way for enhanced production of this therapeutically valuable compound through metabolic engineering and optimized extraction techniques. Continued research into the specific kinetics and structural biology of the pathway's enzymes will be essential for realizing these applications.
References
- 1. Arctigenin - Wikipedia [en.wikipedia.org]
- 2. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytopharmajournal.com [phytopharmajournal.com]
- 4. The Involvement of microRNAs in Plant Lignan Biosynthesis—Current View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Lignin Biosynthesis and Its Role in Growth-Defense Tradeoffs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of Lignin Biosynthesis and Its Role in Growth-Defense Tradeoffs [frontiersin.org]
- 7. Dirigent proteins: molecular characteristics and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Essences in Metabolic Engineering of Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dirigent protein subfamily function and structure in terrestrial plant phenol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pinoresinol-lariciresinol reductase: Substrate versatility, enantiospecificity, and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of pinoresinol reductase genes in sphingomonads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimisation of the Conversion and Extraction of Arctigenin From Fructus arctii Into Arctiin Using Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of arctiin and arctigenin in Fructus Arctii by reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Regulation of lignan biosynthesis through signaling pathways mediated by H2O2 in Linum album cell culture in response to exogenous putrescine | CoLab [colab.ws]
- 21. Regulation of lignan biosynthesis through signaling pathways mediated by H2O2 in Linum album cell culture in response to exogenous putrescine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Multi-Faceted Anti-Cancer Mechanism of (+)-Arctigenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Arctigenin, a dibenzylbutyrolactone lignan (B3055560) found predominantly in the seeds of Arctium lappa (burdock), has emerged as a compelling natural compound with potent anti-tumor activities.[1] Extensive preclinical investigations have illuminated its capacity to inhibit cancer cell proliferation, trigger programmed cell death (apoptosis), and stymie metastasis and angiogenesis across a diverse range of cancer types. This technical guide provides a comprehensive analysis of the core mechanisms of action of (+)-Arctigenin in cancer cells, presenting key quantitative data, detailed experimental methodologies, and visual representations of the intricate signaling pathways it modulates.
Core Mechanisms of Anti-Tumor Action
(+)-Arctigenin exerts its anti-neoplastic effects through a multi-pronged strategy, concurrently targeting several critical signaling cascades integral to tumor development and progression. The principal mechanisms include the induction of apoptosis, arrest of the cell cycle, and inhibition of key signaling pathways like STAT3 and PI3K/Akt.[1]
Induction of Apoptosis
(+)-Arctigenin is a robust inducer of apoptosis in a variety of cancer cell lines.[1] It instigates programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: A key mechanism involves the modulation of the Bcl-2 family of proteins. (+)-Arctigenin treatment leads to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria into the cytosol. This event triggers the activation of caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3, culminating in the cleavage of cellular substrates such as PARP and subsequent cell death.[2]
-
Extrinsic Pathway: Evidence also points to (+)-Arctigenin's ability to activate the extrinsic pathway by upregulating the expression of FasL, a death ligand.[1][2] The binding of FasL to its receptor initiates a signaling cascade that leads to the activation of caspase-8, another initiator caspase that converges on the activation of caspase-3.[1][2]
Cell Cycle Arrest
(+)-Arctigenin effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases.[1][3] In human glioma cells, for instance, it has been shown to cause G0/G1 phase arrest.[3] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins. (+)-Arctigenin can decrease the levels of cyclins, such as Cyclin D1, and their associated cyclin-dependent kinases (CDKs), including CDK2 and CDK4.[1][4] In ER-positive breast cancer cells, Arctigenin (B1665602) was found to cause G1 cycle arrest by decreasing cyclin D1 levels through prompting Akt/GSK3β-mediated degradation.[4]
Inhibition of Key Signaling Pathways
The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical oncogenic transcription factor that is constitutively activated in many cancers. (+)-Arctigenin has been identified as a direct inhibitor of STAT3.[1][5] Computational docking and affinity assays have shown that it binds to the SH2 domain of STAT3, which is crucial for its dimerization and subsequent activation.[1][5] By binding to the SH2 domain, (+)-Arctigenin inhibits STAT3 phosphorylation (at Tyr705), dimerization, and nuclear translocation.[1][6] This blockade of STAT3 activation leads to the downregulation of its downstream target genes, which are involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, and survivin.[1][7]
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another crucial signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, survival, and proliferation. (+)-Arctigenin has been shown to effectively suppress this pathway.[1][8] It inhibits the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.[1][9] This inhibition leads to the induction of both apoptosis and autophagy in cancer cells.[10][11] For example, in hepatocellular carcinoma cells, arctigenin was found to down-regulate the expression of anti-apoptotic proteins by regulating the PI3K/Akt signaling pathway.[9]
Quantitative Data Summary
The anti-proliferative efficacy of (+)-Arctigenin has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.787 | 24 | [5] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.283 | 24 | [5] |
| MDA-MB-453 | Breast Cancer | - | 24 | [5] |
| MDA-MB-435S | Breast Cancer | - | 24 | [5] |
| MCF-7 | Breast Cancer | > 20 | 24 | [5] |
| SK-BR3 | Breast Cancer | > 20 | 24 | [5] |
| HCT-116 | Colorectal Cancer | 3.27 | - | [12] |
| PANC-1 | Pancreatic Cancer | - | - | [13] |
| H116 | Colon Cancer | 0.31 µg/ml | - | [13] |
| H125 | Lung Cancer | - | - | [13] |
| HepG2 | Liver Cancer | 4.888 | 48 | [8][14] |
| OVC-5 | Ovarian Cancer | - | - | [13] |
| U251N | Brain Cancer | - | - | [13] |
| SiHa | Cervical Cancer | 9.34 | - | [15] |
| HeLa | Cervical Cancer | 14.45 | - | [15] |
| Hep G2 | Hepatocellular Carcinoma | 1.99 | 24 | [16] |
| SMMC7721 | Hepatocellular Carcinoma | > 5 | 24 | [16] |
Experimental Protocols
Western Blot Analysis for Protein Expression
This protocol is used to detect and quantify changes in the expression and phosphorylation status of specific proteins within signaling pathways affected by (+)-Arctigenin.
-
Cell Lysis and Protein Extraction:
-
Treat cultured cancer cells with desired concentrations of (+)-Arctigenin for a specified duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15][17]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.[17]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[17]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-STAT3, total STAT3, p-Akt, total Akt, Bcl-2, Bax, Cyclin D1) overnight at 4°C.[17]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection and Analysis:
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution in (+)-Arctigenin-treated cells.
-
Cell Preparation and Fixation:
-
Treat cells with (+)-Arctigenin for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, and incubate at -20°C for at least 2 hours.[5][18]
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[5][18] PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content. RNase A is included to prevent staining of RNA.
-
Incubate the cells in the dark at room temperature for 30 minutes.[12]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured by detecting the fluorescence of PI.
-
The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle, allowing for the quantification of the percentage of cells in each phase.
-
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Treat cells with (+)-Arctigenin to induce apoptosis.
-
Harvest both adherent and floating cells and wash them with cold PBS.[1]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
The analysis allows for the quantification of four cell populations:
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for investigating the in vitro anti-cancer effects of (+)-Arctigenin.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. wp.uthscsa.edu [wp.uthscsa.edu]
- 6. benchchem.com [benchchem.com]
- 7. kumc.edu [kumc.edu]
- 8. bosterbio.com [bosterbio.com]
- 9. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 15. Arctigenin hinders the invasion and metastasis of cervical cancer cells via the FAK/paxillin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
(+)-Arctigenin: A Deep Dive into its Anti-inflammatory Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
(+)-Arctigenin, a lignan (B3055560) found in plants of the Arctium genus, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms and signaling pathways through which (+)-arctigenin exerts its effects. The information is compiled from numerous studies, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling cascades involved.
Core Anti-inflammatory Mechanisms
(+)-Arctigenin's anti-inflammatory activity is multifaceted, targeting key nodes in the inflammatory response. The primary mechanisms include the inhibition of pro-inflammatory mediators, suppression of critical signaling pathways such as NF-κB, MAPK, and JAK-STAT, and modulation of the NLRP3 inflammasome.[1][2] It effectively reduces the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[2]
Quantitative Analysis of Anti-inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of (+)-arctigenin on various inflammatory markers.
Table 1: Inhibitory Concentration (IC50) of (+)-Arctigenin on Pro-inflammatory Mediators
| Mediator | Cell Line | Inducer | IC50 Value | Reference |
| TNF-α | RAW 264.7 | LPS | 19.6 µM | [2] |
| TNF-α | THP-1 | LPS | 25.0 µM | [2] |
| IL-6 | RAW 264.7 | LPS | 29.2 µM | [2] |
| iNOS Expression | --- | LPS | 10 nM | [3] |
| MEK1 | --- | --- | 0.5 nM | [3] |
Table 2: Effect of (+)-Arctigenin on Gene and Protein Expression
| Target | Concentration | Effect | Reference |
| COX-2 Gene Expression | 0.1 µM/L | 26.70 ± 4.61% decrease | [4][5] |
| Prostaglandin E2 Content | 0.1 µM/L | 32.84 ± 6.51% decrease | [4][5] |
Key Signaling Pathways Modulated by (+)-Arctigenin
(+)-Arctigenin's anti-inflammatory effects are mediated through the modulation of several key signaling pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. (+)-Arctigenin inhibits NF-κB activation by preventing the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit.[1][3] This leads to the downregulation of various pro-inflammatory genes. The inhibition of IKKβ, an upstream kinase of IκBα, has also been observed.[1][6] Furthermore, arctigenin (B1665602) has been shown to suppress NF-κB signaling in PCV2-infected mice by inhibiting the translocation of p65 and IκBα phosphorylation.[7] It also inhibits NF-κB activation through the HMGB1/TLR4 and TNF-α/TNFR1 pathways.[8]
References
- 1. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]
- 2. gavinpublishers.com [gavinpublishers.com]
- 3. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
- 4. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Arctigenin ameliorates inflammation in vitro and in vivo by inhibiting the PI3K/AKT pathway and polarizing M1 macrophages to M2-like macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti‐inflammatory activity of arctigenin against PCV2 infection in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arctigenin protects against depression by inhibiting microglial activation and neuroinflammation via HMGB1/TLR4/NF-κB and TNF-α/TNFR1/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Landscape of (+)-Arctigenin: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Arctigenin, a dibenzylbutyrolactone lignan (B3055560) isolated from Arctium lappa (burdock), has emerged as a promising natural compound with significant neuroprotective potential. Extensive in vitro research has demonstrated its multifaceted mechanisms of action against various neurodegenerative insults. This technical guide synthesizes the current understanding of (+)-Arctigenin's neuroprotective effects in vitro, providing a comprehensive overview of its efficacy in models of glutamate-induced excitotoxicity, neuroinflammation, Alzheimer's disease, and cerebral ischemia. We present key quantitative data in structured tables, detail the experimental protocols used to generate these findings, and visualize the implicated signaling pathways and experimental workflows using the DOT language for Graphviz. This document aims to serve as a critical resource for researchers and professionals in the field of neuropharmacology and drug development.
Neuroprotection Against Glutamate-Induced Excitotoxicity
Glutamate-induced excitotoxicity is a primary mechanism of neuronal death in various neurological disorders. (+)-Arctigenin has been shown to confer significant protection against this process.
Quantitative Data
| Cell Model | Insult | (+)-Arctigenin Concentration | Outcome Measure | Result | Reference |
| Primary Rat Cortical Neurons | Glutamate (B1630785) (100 µM) | 10 µM | Cell Viability | Significant increase in neuronal survival | [1] |
| Primary Rat Cortical Neurons | Kainic Acid (50 µM) | 10 µM | Cell Viability | More potent protection than against NMDA | [1] |
| PC12 Cells | Ethanol | 10 µM | Cell Proliferation | Effective promotion of damaged cell proliferation | [2] |
| PC12 Cells | Ethanol | 10 µM | Apoptosis & Necrosis | Significant decrease | [2] |
Experimental Protocols
Glutamate-Induced Neurotoxicity Assay in Primary Cortical Neurons [1][3]
-
Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured in Neurobasal medium supplemented with B27 and L-glutamine. Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2 for 7-10 days.
-
Treatment: Neurons are pre-treated with various concentrations of (+)-Arctigenin for a specified duration (e.g., 24 hours).
-
Toxin Exposure: Glutamate (e.g., 100 µM) is added to the culture medium to induce excitotoxicity.
-
Incubation: The cells are incubated with glutamate for a defined period (e.g., 15 minutes to 24 hours).
-
Assessment: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.
Signaling Pathway and Workflow
Anti-Neuroinflammatory Effects
Neuroinflammation, primarily mediated by microglia, is a key contributor to neurodegeneration. (+)-Arctigenin demonstrates potent anti-inflammatory properties in vitro.
Quantitative Data
| Cell Model | Stimulant | (+)-Arctigenin Concentration | Outcome Measure | Result | Reference |
| LPS-stimulated Peritoneal Macrophages | LPS | Not specified | IL-1β, IL-6, TNF-α expression | Significant inhibition | [3] |
| LPS-stimulated BV-2 Microglial Cells | LPS | Not specified | TLR4-mediated NF-κB activation | Significant suppression | [3] |
| Rotenone-treated Rats (in vivo data for context) | Rotenone (B1679576) | 60 mg/kg, 150 mg/kg | IL-6, IL-1β, TNF-α, IFN-γ, PGE2, NO levels in SN | Significant decrease | [4][5] |
Experimental Protocols
LPS-Induced Inflammation Assay in BV-2 Microglial Cells [3]
-
Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Cells are seeded in culture plates at a specific density.
-
Pre-treatment: Cells are pre-treated with (+)-Arctigenin for a defined period.
-
Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.
-
Analysis: After incubation, the supernatant is collected for cytokine measurement (e.g., ELISA), and cell lysates are prepared for Western blot analysis of signaling proteins (e.g., phosphorylated NF-κB, Akt).
Signaling Pathway and Workflow
Effects on Amyloid-β (Aβ) Pathology (Alzheimer's Disease Model)
(+)-Arctigenin has been shown to modulate the production and clearance of amyloid-β (Aβ), the primary component of senile plaques in Alzheimer's disease.[6]
Quantitative Data
| Cell Model | Outcome Measure | Result | Reference |
| HEK293-APPswe Cells | Aβ content | Effective decrease | [6] |
| BV2 and Primary Cortical Neurons | BACE1 activity | Inhibition | [6] |
| BV2 and Primary Cortical Neurons | BACE1 protein level | Decrease | [6] |
| Primary Cortical Astrocytes, Neurons, and BV2 Cells | Aβ clearance | Increased | [6] |
Experimental Protocols
Aβ Production and Clearance Assays [3]
-
Cell Culture: HEK293 cells stably expressing the Swedish mutant of human amyloid precursor protein (APP) are cultured in DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Treatment: Cells are treated with (+)-Arctigenin for 24-48 hours.
-
Aβ Measurement: The levels of Aβ40 and Aβ42 in the cell culture supernatant are quantified using specific ELISA kits.
-
Western Blot Analysis: Cell lysates are analyzed by Western blotting to determine the protein levels of BACE1, and the phosphorylation status of proteins in the AKT/mTOR and AMPK pathways.[3]
Signaling Pathway and Workflow
Protection in In Vitro Ischemia Models
(+)-Arctigenin has demonstrated neuroprotective effects in models of cerebral ischemia, primarily through the modulation of inflammatory and survival pathways.
Quantitative Data
| Model | Insult | (+)-Arctigenin Concentration | Outcome Measure | Result | Reference |
| Rat Basilar Arteries (SAH model) | Subarachnoid Hemorrhage | Not specified | eNOS protein expression | Significant increase | [3] |
| MCAO rats (in vivo) | Ischemia-reperfusion | Not specified | Cerebral infarct volume | Significant reduction | [3] |
| MCAO rats (in vivo) | Ischemia-reperfusion | Not specified | IL-1β and TNF-α expression | Decreased expression | [3] |
Experimental Protocols
Oxygen-Glucose Deprivation (OGD) Model [3]
-
Cell Culture: Primary neurons or neuronal cell lines are cultured as previously described.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration to mimic ischemic conditions.
-
Reperfusion: After the OGD period, the medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator to simulate reperfusion.
-
Treatment: (+)-Arctigenin can be applied before, during, or after the OGD insult.
-
Assessment: Cell viability and markers of apoptosis and inflammation are assessed.
Signaling Pathway and Workflow
Conclusion
The in vitro evidence strongly supports the neuroprotective properties of (+)-Arctigenin across multiple models of neuronal injury. Its ability to target diverse pathological mechanisms, including excitotoxicity, neuroinflammation, and amyloid-β burden, underscores its potential as a therapeutic candidate for a range of neurodegenerative diseases. The detailed protocols and pathway visualizations provided in this guide offer a foundational resource for further research and development of (+)-Arctigenin and its derivatives. Future in vitro studies should focus on elucidating more precise molecular interactions, exploring its effects on other cell types within the neurovascular unit, and identifying potential synergistic effects with other neuroprotective agents.
References
- 1. Arctigenin protects cultured cortical neurons from glutamate-induced neurodegeneration by binding to kainate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Neuroprotective effect of arctigenin against neuroinflammation and oxidative stress induced by rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of arctigenin against neuroinflammation and oxidative stress induced by rotenone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. jneurosci.org [jneurosci.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activities of (+)-Arctigenin and Its Derivatives
(+)-Arctigenin, a dibenzylbutyrolactone lignan (B3055560) isolated from plants of the Asteraceae family, particularly the seeds of Arctium lappa (burdock), has garnered significant scientific attention for its diverse and potent pharmacological properties.[1][2] This technical guide provides a comprehensive overview of the biological activities of (+)-arctigenin and its derivatives, with a focus on its anticancer, anti-inflammatory, neuroprotective, and antiviral effects. The document details the underlying molecular mechanisms, presents quantitative data, outlines experimental protocols, and visualizes key signaling pathways to serve as a resource for ongoing research and development.
Anticancer Activities
Arctigenin (B1665602) demonstrates robust anti-tumor activity across a wide range of cancer types through a multi-pronged mechanism that includes inducing programmed cell death (apoptosis), halting the cell cycle, and preventing metastasis.[1][3]
Mechanisms of Action
Induction of Apoptosis: Arctigenin is a potent inducer of apoptosis in various cancer cells.[2] It modulates both the intrinsic and extrinsic pathways. Mechanistically, it increases the production of reactive oxygen species (ROS), which triggers the intrinsic apoptotic cascade involving changes in mitochondrial membrane potential and the activation of caspase-9 and caspase-3.[1] It also adjusts the ratio of Bcl-2 family proteins, favoring pro-apoptotic proteins like Bax over anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][2]
Cell Cycle Arrest: The compound effectively inhibits cancer cell proliferation by inducing cell cycle arrest, most commonly at the G0/G1 or G2/M phases, depending on the cell type.[1][2] In human glioma cells, for instance, arctigenin induces G0/G1 arrest by modulating the expression of cyclins and cyclin-dependent kinases (CDKs) such as CDK2 and CDK4.[2][4]
Inhibition of Key Signaling Pathways: A critical aspect of arctigenin's anticancer effect is its ability to interfere with signaling pathways that are frequently dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival and proliferation. Arctigenin has been shown to suppress the phosphorylation of key components like PIK3CA, Akt, and mTOR in various cancers, including prostate, colorectal, and liver cancer, leading to apoptosis and autophagy.[1][5][6][7]
-
STAT3 Pathway: Arctigenin is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3).[1] It has been shown to bind to the SH2 domain of STAT3, which prevents its phosphorylation, dimerization, and subsequent nuclear translocation.[1][8][9] This inhibition downregulates STAT3 target genes responsible for cell survival and proliferation, such as Bcl-2, Bcl-xL, and survivin.[2][10]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway regulates cell proliferation and apoptosis. Arctigenin's effects are context-dependent; for example, it induces apoptosis in colon cancer cells via a ROS/p38 MAPK-dependent mechanism while inhibiting the phosphorylation of ERK and JNK in breast cancer cells to suppress migration.[1][11]
-
NF-κB Pathway: Arctigenin can inhibit the nuclear transcription factor-kappa B (NF-κB) signaling pathway, which is crucial for inflammation and cell survival.[8][11] It has been observed to suppress the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.[5][12]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of (+)-arctigenin have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and incubation time.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Assay | Reference |
| HepG2 | Hepatocellular Carcinoma | 1.99 | 24 | MTT | [13] |
| HepG2 | Hepatocellular Carcinoma | 0.24 | 48 | MTT | [13] |
| SMMC-7721 | Hepatocellular Carcinoma | >100 | 24 | MTT | [13] |
| HT-29 | Colon Carcinoma | ~7.5 | 24 | MTT | [13] |
| HT-29 | Colon Carcinoma | ~4.0 | 48 | MTT | [13] |
| PANC-1 | Pancreatic Carcinoma | 0.01 µg/mL | - | - | [14] |
| PC-3M | Prostate Cancer | Varies (Dose-dependent) | - | CCK-8 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Varies (Dose-dependent) | - | - | [8] |
| U87MG | Glioma | Varies (Dose-dependent) | 48 | MTT | [4][13] |
| T98G | Glioma | Varies (Dose-dependent) | 48 | MTT | [4][13] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and allow them to adhere overnight.[13][15][16]
-
Treatment: Treat the cells with various concentrations of arctigenin (e.g., 0.5 to 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48 hours).[13][16]
-
MTT Addition: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13][15]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13][15]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[15]
Protocol 2: Annexin V/PI Staining for Apoptosis This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates (1 x 10^6 cells/well) and treat with arctigenin for the specified time.[13]
-
Cell Harvesting: Collect both floating and adherent cells by trypsinization and wash twice with ice-cold PBS.[13][15]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer provided with the commercial kit.[13][15]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[13][15]
-
Analysis: Analyze the stained cells by flow cytometry within one hour to quantify the percentage of cells in different quadrants (live, early apoptotic, late apoptotic).[13]
Protocol 3: Western Blot Analysis This technique is used to detect specific proteins in a sample and assess the effect of arctigenin on signaling pathway components.
-
Protein Extraction: Treat cells with arctigenin, then lyse them in RIPA buffer to extract total proteins.[2]
-
Protein Quantification: Determine protein concentration using a BCA or similar protein assay.[2]
-
SDS-PAGE: Separate 20-50 µg of protein per lane by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, STAT3, Caspase-3) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations: Signaling Pathways
Caption: Arctigenin inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Arctigenin directly inhibits the STAT3 signaling pathway.
Anti-inflammatory Activities
Arctigenin exhibits potent anti-inflammatory properties by targeting multiple key pathways involved in the inflammatory response.[12][17]
Mechanisms of Action
Arctigenin's anti-inflammatory effects are achieved by suppressing the production of pro-inflammatory mediators and cytokines.[17] It significantly inhibits the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[12][18][19] This is accomplished through the modulation of several signaling cascades:
-
NF-κB Pathway: This is a primary target. Arctigenin inhibits the activation of NF-κB by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit in response to stimuli like lipopolysaccharide (LPS).[5][12][20]
-
MAPK Pathway: Arctigenin inhibits the phosphorylation of MAP kinases, including ERK1/2, p38, and JNK, which are upstream regulators of inflammatory gene expression.[5][21]
-
JAK/STAT Pathway: In macrophages, arctigenin has been shown to reduce the phosphorylation of JAK2, STAT1, and STAT3, preventing their translocation to the nucleus and suppressing the expression of inflammation-related genes like iNOS.[5]
Quantitative Data: Anti-inflammatory Effects
| Mediator/Cell | Stimulant | Effect | IC50 Value | Reference |
| TNF-α (RAW 264.7) | LPS | Inhibition | 5.0 µM | [12] |
| TNF-α (U937) | LPS | Inhibition | 3.9 µM | [12] |
| NO (RAW 264.7) | LPS | Inhibition | Dose-dependent | [18] |
| IL-6 (RAW 264.7) | LPS | Inhibition | Dose-dependent | [18] |
| COX-2 Gene Expression | - | Inhibition | 26.7% at 0.1 µM | [5] |
Experimental Protocols
Protocol 4: Griess Assay for Nitric Oxide (NO) Production This colorimetric assay measures nitrite (B80452), a stable product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Plate macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat with arctigenin for 1-2 hours before stimulating with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect 50 µL of cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample, incubate for 10 minutes. Then add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes at room temperature in the dark.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 5: ELISA for Cytokine Quantification Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of cytokines like TNF-α and IL-6.
-
Sample Collection: Collect cell culture supernatants after treating cells with arctigenin and/or an inflammatory stimulus (e.g., LPS).
-
Assay Procedure: Follow the manufacturer's protocol for the specific cytokine ELISA kit. This typically involves coating a 96-well plate with a capture antibody, adding samples and standards, followed by a detection antibody, an enzyme conjugate (e.g., HRP), and finally a substrate.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculation: Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Visualization: Anti-inflammatory Signaling
Caption: Arctigenin inhibits NF-κB and MAPK inflammatory pathways.
Neuroprotective Activities
Arctigenin has demonstrated significant neuroprotective effects in various models of neurological damage and disease.[22][23]
Mechanisms of Action
The neuroprotective properties of arctigenin are attributed to its potent antioxidant and anti-inflammatory activities within the central nervous system.[23][24] It can cross the blood-brain barrier and has been shown to:
-
Reduce Neuroinflammation: Arctigenin inhibits the activation of microglia, the primary immune cells in the brain, and reduces the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain tissue.[24][25] This effect is partly mediated by the inhibition of the HMGB1/TLR4/NF-κB signaling pathway.[25]
-
Combat Oxidative Stress: It enhances the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[23][24]
-
Protect Against Ischemic Injury: In models of cerebral ischemia-reperfusion injury, arctigenin reduces infarct volume and improves neurological outcomes, potentially by modulating the EPO/EPOR-JAK2-STAT5 signaling pathway.[26]
-
Ameliorate Excitotoxicity: In a model of experimental autoimmune encephalomyelitis (EAE), arctigenin was found to restrict excessive neuronal spiking and calcium influx, suggesting a protective role against excitotoxicity.[22]
Experimental Protocols
Protocol 6: In Vivo Model of Cerebral Ischemia-Reperfusion Injury (CIRI) This model is used to study the effects of compounds on stroke.
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Surgical Procedure (MCAO): Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO) using the intraluminal filament method for a defined period (e.g., 90 minutes).
-
Reperfusion: Withdraw the filament to allow reperfusion.
-
Treatment: Administer arctigenin (e.g., intraperitoneally or orally) before or after the ischemic event.
-
Neurological Scoring: Assess neurological deficits at various time points (e.g., 24, 48, 72 hours) post-reperfusion.
-
Infarct Volume Measurement: Sacrifice the animals and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
-
Histological and Molecular Analysis: Perform H&E staining, immunofluorescence, and Western blotting on brain tissue to assess cell death, inflammation, and signaling pathway modulation.[26]
Visualization: Neuroprotective Signaling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Arctigenin, a natural lignan compound, induces G0/G1 cell cycle arrest and apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Arctigenin Triggers Apoptosis and Autophagy via PI3K/Akt/mTOR Inhibition in PC-3M Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arctigenin from Saussurea medusa Maxim. Targets the PI3K/AKT Pathway to Inhibit Hepatocellular Carcinoma Proliferation and Induces Apoptosis [mdpi.com]
- 8. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]
- 13. benchchem.com [benchchem.com]
- 14. Identification of arctigenin as an antitumor agent having the ability to eliminate the tolerance of cancer cells to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. jbuon.com [jbuon.com]
- 17. gavinpublishers.com [gavinpublishers.com]
- 18. In vitro anti-inflammatory effects of arctigenin, a lignan from Arctium lappa L., through inhibition on iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Arctigenin prevents the progression of osteoarthritis by targeting PI3K/Akt/NF-κB axis: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Arctigenin prevents the progression of osteoarthritis by targeting PI3K/Akt/NF‐κB axis: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Arctigenin, a phenylpropanoid dibenzylbutyrolactone lignan, inhibits MAP kinases and AP-1 activation via potent MKK inhibition: the role in TNF-alpha inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Arctigenin Exerts Neuroprotective Effect by Ameliorating Cortical Activities in Experimental Autoimmune Encephalomyelitis In Vivo [frontiersin.org]
- 23. Neuroprotective effect of arctigenin against neuroinflammation and oxidative stress induced by rotenone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Neuroprotective effect of arctigenin against neuroinflammation and oxidative stress induced by rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Arctigenin protects against depression by inhibiting microglial activation and neuroinflammation via HMGB1/TLR4/NF-κB and TNF-α/TNFR1/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
(+)-Arctigenin: A Technical Guide to its Antiviral Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Arctigenin, a dibenzylbutyrolactone lignan (B3055560) found in plants of the Arctium genus, has emerged as a promising natural compound with broad-spectrum antiviral activity. This technical guide provides a comprehensive overview of the in vitro and in vivo evidence supporting its potential as an antiviral agent. It details the compound's mechanisms of action, which involve both direct interference with the viral life cycle and modulation of host cellular signaling pathways critical for viral replication and the inflammatory response. This document summarizes quantitative antiviral data, provides detailed experimental methodologies for its evaluation, and illustrates the key signaling pathways involved.
Introduction
The continuous threat of viral diseases necessitates the discovery and development of novel antiviral agents. Natural products have historically been a rich source of therapeutic leads. (+)-Arctigenin has demonstrated significant antiviral effects against a range of viruses, including influenza A virus, human coronaviruses, Japanese encephalitis virus (JEV), and human immunodeficiency virus (HIV-1), as well as several fish rhabdoviruses. Its multifaceted mechanism of action, targeting both viral processes and host-cell responses, makes it an attractive candidate for further preclinical and clinical investigation.
Quantitative Antiviral Activity
The antiviral efficacy of (+)-arctigenin and its derivatives has been quantified against various viruses. The following tables summarize the available in vitro data, primarily represented by the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50).
Table 1: In Vitro Antiviral Activity of (+)-Arctigenin
| Virus | Cell Line | Assay Type | Endpoint Measured | IC50 / EC50 (µM) | Reference(s) |
| Human Coronavirus (HCoV-OC43) | RD | Plaque Reduction/Western Blot | Virus Production/Release | < 0.25 | [1] |
| Influenza A Virus | - | Plaque Yield Reduction | Plaque Formation | 2.9 - 3.8 | |
| Spring Viraemia of Carp Virus (SVCV) | EPC | Western Blot | Glycoprotein & Nucleoprotein Expression | 0.78 - 0.94 | [2][3] |
| HIV-1 | - | iNOS Expression Inhibition | iNOS Expression | 0.01 | [4][5] |
Note: Some studies report IC50 values in mg/L or µg/mL. These have been converted to µM for consistency where the molecular weight is known.
Table 2: In Vitro Antiviral Activity of (+)-Arctigenin Derivatives
| Derivative | Virus | Cell Line | IC50 (µM) | Reference(s) |
| 4-(8-(2-ethylimidazole)octyloxy)-arctigenin (EOA) | Infectious Hematopoietic Necrosis Virus (IHNV) | EPC | 1.3 | [6] |
| Arctigenin-imidazole hybrid 15 | Infectious Hematopoietic Necrosis Virus (IHNV) | EPC | 1.3 | [7] |
| Derivative 2Q | Spring Viraemia of Carp Virus (SVCV) | EPC | ~0.17 | [8] |
| Derivative 6A | Spring Viraemia of Carp Virus (SVCV) | EPC | ~0.21 | [8] |
In Vivo Antiviral Efficacy
Preclinical studies in animal models have corroborated the in vitro antiviral activity of (+)-arctigenin.
Table 3: Summary of In Vivo Antiviral Studies of (+)-Arctigenin
| Virus | Animal Model | Treatment Route | Dosage | Key Outcomes | Reference(s) |
| Influenza A Virus | Mice | Intranasal | 10 µg/kg and 100 µg/kg | Markedly inhibited lung consolidation. The 100 µg/kg dose also prolonged survival time. | |
| Japanese Encephalitis Virus (JEV) | BALB/c Mice | Intraperitoneal | 10 mg/kg (twice daily for 7 days) | Provided complete protection, reduced viral load in the brain, decreased neuronal death, and suppressed secondary inflammation and oxidative stress. | [9][10] |
| Porcine Circovirus type 2 (PCV2) | Mice | Intraperitoneal | 200 µg/kg | Significantly inhibited PCV2 proliferation in lungs, spleens, and inguinal lymph nodes, with an effect similar to ribavirin. | [11] |
Mechanisms of Antiviral Action
(+)-Arctigenin exerts its antiviral effects through a dual mechanism: direct interference with the viral life cycle and modulation of host signaling pathways.
Interference with the Viral Life Cycle
Studies on influenza A virus suggest that (+)-arctigenin acts at multiple stages of the viral life cycle.[12] Time-of-addition experiments indicate that it interferes with early events following viral penetration into the host cell and also suppresses the release of progeny virions from infected cells.[12] Against Chikungunya virus (CHIKV), it has been shown to affect viral entry and the initial steps of replication.[13] While (+)-arctigenin itself was found to be inactive against purified HIV-1 integrase, it does inhibit HIV-1 replication in cell-based assays, suggesting it may target host factors required for viral integration.[2][6]
Modulation of Host Signaling Pathways
A key aspect of (+)-arctigenin's antiviral activity is its ability to modulate host immune and inflammatory responses that are often exploited by viruses.
Viral infections often trigger the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, leading to the production of pro-inflammatory cytokines that can contribute to pathology. (+)-Arctigenin has been shown to inhibit NF-κB activation by preventing the phosphorylation of IκBα (inhibitor of kappa B) and the subsequent nuclear translocation of the p65 subunit.[4][5] This leads to a reduction in the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by (+)-Arctigenin.
(+)-Arctigenin can also activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[12] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[9][12] Activation of the Nrf2/HO-1 pathway helps to mitigate oxidative stress and inflammation associated with viral infections, thereby creating a less favorable environment for viral replication.
Caption: Activation of the Nrf2/HO-1 pathway by (+)-Arctigenin.
Experimental Protocols
The following sections provide generalized methodologies for key assays used to evaluate the antiviral activity of (+)-arctigenin.
Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.
Objective: To determine the concentration of (+)-arctigenin required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero for JEV) in 6-well plates.
-
Virus stock of known titer.
-
(+)-Arctigenin stock solution.
-
Culture medium (e.g., DMEM).
-
Overlay medium (e.g., culture medium with 0.5-1% low-melting-point agarose (B213101) or methylcellulose).
-
Fixative solution (e.g., 4% formaldehyde (B43269) in PBS).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of (+)-arctigenin in culture medium.
-
Infection: Remove the growth medium from the cells and wash with PBS. Infect the cells with a dilution of virus calculated to produce 50-100 plaques per well.
-
Adsorption: Incubate for 1 hour at 37°C to allow the virus to adsorb to the cells.
-
Treatment: Remove the viral inoculum and wash the cells. Add the different concentrations of (+)-arctigenin or a vehicle control.
-
Overlay: Add the overlay medium to each well. The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of distinct plaques.
-
Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 37°C) for 2-4 days, or until plaques are visible in the virus control wells.
-
Fixation and Staining: Fix the cells with the fixative solution and then stain with crystal violet.
-
Quantification: Count the number of plaques in each well. The percentage of inhibition is calculated relative to the virus control wells. The IC50 value is determined from the dose-response curve.
Caption: Workflow for a Plaque Reduction Assay.
Quantitative Reverse Transcription PCR (qRT-PCR)
This method is used to quantify the amount of viral RNA in infected cells or tissues, providing a measure of viral replication.
Objective: To determine the effect of (+)-arctigenin on the levels of viral RNA.
Procedure:
-
Sample Preparation: Infect cells with the virus in the presence or absence of (+)-arctigenin. At various time points post-infection, harvest the cells.
-
RNA Extraction: Isolate total RNA from the cell lysates using a commercial RNA extraction kit.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, virus-specific primers, and a fluorescent probe or dye (e.g., SYBR Green). A host housekeeping gene (e.g., GAPDH, β-actin) should be amplified in parallel for normalization.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative or absolute quantification of viral RNA. A standard curve can be generated using known quantities of viral RNA or a plasmid containing the target sequence for absolute quantification. The fold change in viral RNA levels in treated versus untreated samples is calculated after normalization to the housekeeping gene.
Western Blotting
This technique is used to detect and quantify specific viral proteins in infected cell lysates.
Objective: To determine the effect of (+)-arctigenin on the expression of viral proteins.
Procedure:
-
Sample Preparation: Infect cells with the virus in the presence or absence of (+)-arctigenin. At desired time points, lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the viral protein of interest. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the light signal using an imaging system. The intensity of the bands corresponds to the amount of the target viral protein. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
Conclusion
(+)-Arctigenin is a promising antiviral candidate with a compelling profile of in vitro and in vivo activity against a variety of viruses. Its dual mechanism of action, involving both direct antiviral effects and modulation of host inflammatory and antioxidant pathways, suggests a potential for both therapeutic efficacy and a lower likelihood of resistance development. The data and protocols presented in this guide provide a solid foundation for further research and development of (+)-arctigenin as a novel antiviral agent. Further studies are warranted to elucidate its precise molecular targets, optimize its pharmacokinetic and pharmacodynamic properties, and evaluate its safety and efficacy in more advanced preclinical models.
References
- 1. Arctigenin Protects against Lipopolysaccharide-Induced Pulmonary Oxidative Stress and Inflammation in a Mouse Model via Suppression of MAPK, HO-1, and iNOS Signaling - ProQuest [proquest.com]
- 2. (-)-Arctigenin as a lead structure for inhibitors of human immunodeficiency virus type-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
- 5. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Laboratory Methods for Detecting Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arctigenin Increases Hemeoxygenase-1 Gene Expression by Modulating PI3K/AKT Signaling Pathway in Rat Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel strategy for treatment of Japanese encephalitis using arctigenin, a plant lignan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
(+)-Arctigenin: An In-Depth Technical Guide to its In Vivo Anti-Tumor Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Arctigenin, a dibenzylbutyrolactone lignan (B3055560) predominantly isolated from the seeds of the greater burdock (Arctium lappa), has emerged as a significant natural compound with potent anti-tumor properties.[1] Extensive preclinical research has validated its efficacy in curbing cancer cell proliferation, triggering programmed cell death (apoptosis), and hindering metastasis and angiogenesis across a wide array of cancer types.[1][2] This technical guide offers a comprehensive analysis of the in vivo anti-tumor capabilities of (+)-Arctigenin, detailing its molecular mechanisms, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols.
Core Mechanisms of Anti-Tumor Action
Arctigenin's anti-cancer activity is multifaceted, targeting several critical signaling pathways integral to tumor progression and growth. The principal mechanisms include the induction of apoptosis, arrest of the cell cycle, and inhibition of metastasis and angiogenesis.[1][2]
-
Induction of Apoptosis: Arctigenin (B1665602) instigates apoptosis in cancer cells through both intrinsic and extrinsic pathways.[1] This is marked by the activation of caspases, a family of proteases that execute programmed cell death. Key events include the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, and the subsequent activation of initiator and executioner caspases.[3][4]
-
Cell Cycle Arrest: The compound effectively halts cancer cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases, depending on the specific cancer cell type.[4][5]
-
Inhibition of Metastasis and Angiogenesis: Arctigenin has been shown to downregulate factors involved in tumor metastasis and angiogenesis, such as matrix metalloproteinases (MMPs), N-cadherin, TGF-β, and VEGF.[2][6]
-
Modulation of Key Signaling Pathways: The anti-tumor effects of arctigenin are mediated through its interaction with several crucial intracellular signaling pathways, including the PI3K/Akt/mTOR, STAT3, and Wnt/β-catenin pathways.[1][7]
Signaling Pathways Modulated by (+)-Arctigenin
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Arctigenin significantly inhibits the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. By suppressing this pathway, arctigenin promotes apoptosis and inhibits the growth of cancer cells.[4][8][9] This inhibition can also reverse resistance to certain chemotherapeutic agents.
Caption: Arctigenin inhibits the PI3K/Akt/mTOR pathway, reducing proliferation and promoting apoptosis.
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor in tumor progression. Arctigenin acts as a potent inhibitor of STAT3 phosphorylation and its subsequent translocation to the nucleus.[5][10] It has been shown to bind to the SH2 domain of STAT3, disrupting its activity and leading to anti-proliferative and pro-apoptotic effects.[10][11]
Caption: Arctigenin inhibits STAT3 phosphorylation and nuclear translocation, suppressing target gene expression.
Suppression of the Wnt/β-catenin Signaling Pathway
In hepatocellular carcinoma, arctigenin has been found to attenuate tumor metastasis by inhibiting the Wnt/β-catenin signaling pathway in a GSK3β-dependent manner.[7] This leads to the downregulation of β-catenin and the upregulation of E-cadherin, thereby suppressing the epithelial-mesenchymal transition (EMT).[7]
Caption: Arctigenin suppresses EMT and metastasis by activating GSK3β, which promotes β-catenin degradation.
Data Presentation: In Vivo Anti-Tumor Efficacy
The following table summarizes quantitative data from various preclinical studies investigating the in vivo anti-tumor effects of (+)-Arctigenin.
| Cancer Type | Animal Model | Arctigenin Dose & Route | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
| Prostate Cancer | SCID Mice (LAPC-4 xenograft) | 50 mg/kg & 100 mg/kg (Oral Gavage) | 6 weeks | Tumor growth inhibited by 50% (50mg/kg) and 70% (100mg/kg).[3] Reduced tumor levels of Ki67, VEGF, EGF, and FGF-β.[3] | [3][12] |
| Prostate Cancer (Obese) | SCID Mice (LAPC-4 xenograft) | 50 mg/kg (Oral Gavage) | 6 weeks | Tumor growth inhibited by 40%. Decreased blood concentrations of IGF-1, VEGF, and MCP-1. | [13] |
| Triple-Negative Breast Cancer | Nude Mice (MDA-MB-231 xenograft) | 15 mg/kg (Intraperitoneal) | 4 weeks (4x/week) | Significant inhibition of tumor growth.[10] Downregulated pSTAT3, cyclin D1, and Mcl-1 levels in tumor tissues.[10] | [10] |
| Colorectal Cancer | BALB/c Nude Mice (Xenograft) | 20 mg/kg & 40 mg/kg | Not Specified | Significant reduction in tumor volume and weight.[14] Decreased Ki-67 levels.[14][15] | [14][15][16] |
| Pancreatic Cancer | Nude Mice (PANC-1 xenograft) | Not Specified | Not Specified | Strong suppression of tumor growth.[8] | [8][14][17] |
| Hepatocellular Carcinoma | Athymic nu/nu Mice (HepG2 xenograft) | 10, 20, 40 mg/kg | Not Specified | Dose-dependent inhibition of tumor growth. | [14] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Xenograft Mouse Model for Anti-Tumor Efficacy
This protocol outlines a generalized procedure for establishing a xenograft model to assess the anti-tumor effects of arctigenin.
-
Animal Model: Severe combined immunodeficiency (SCID) or nude mice (e.g., BALB/c nude), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.[3][16]
-
Cell Culture: Human cancer cells (e.g., LAPC-4, MDA-MB-231, HCT116) are cultured in appropriate media under standard conditions (37°C, 5% CO2).[3][10][16]
-
Tumor Implantation:
-
Harvest cancer cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile medium like Phosphate Buffered Saline (PBS), often mixed with Matrigel to support tumor formation.
-
Inject a specific number of cells (e.g., 1 x 10^6 to 5 x 10^6) subcutaneously into the flank or other desired site of the mouse.[10][12][16]
-
-
Drug Preparation and Administration:
-
Prepare arctigenin by dissolving it in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC-Na) or 5% Tween 80.[14][18]
-
Once tumors become palpable or reach a predetermined size (e.g., 100 mm³), randomize the mice into control and treatment groups.[16]
-
Administer arctigenin via the chosen route (e.g., oral gavage, intraperitoneal injection) at the specified doses (e.g., 15-100 mg/kg) and schedule.[3][10] The control group receives the vehicle only.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers regularly (e.g., every 3 days) and calculate tumor volume using the formula: (Length × Width²)/2.[16]
-
Monitor the body weight of the mice to assess systemic toxicity.[10]
-
At the end of the study, humanely euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., IHC, Western blot).[10]
-
Immunohistochemistry (IHC) for Biomarker Analysis
IHC is used to detect the expression and localization of specific proteins (biomarkers) within the excised tumor tissues.
-
Tissue Preparation:
-
Fix the excised tumors in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin (B1166041) and section them into thin slices (e.g., 4-5 µm).
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the epitopes (e.g., using heat-induced epitope retrieval).
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Incubate the sections with a primary antibody against the target protein (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, pSTAT3).[3][9]
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate (e.g., DAB) to develop the color.
-
Counterstain the nuclei (e.g., with hematoxylin).
-
-
Analysis:
-
Examine the stained slides under a microscope.
-
Quantify the protein expression, often using a scoring system (e.g., H-score) based on the intensity and percentage of stained cells.[15]
-
Mandatory Visualizations
Generalized Experimental Workflow
The following diagram illustrates a standard workflow for investigating the in vivo anti-tumor effects of (+)-Arctigenin.
Caption: A generalized workflow for investigating Arctigenin's in vivo anti-tumor effects.
(+)-Arctigenin consistently demonstrates significant anti-tumor capabilities in a wide range of preclinical models.[1] Its capacity to modulate multiple oncogenic signaling pathways, induce apoptosis, arrest the cell cycle, and inhibit metastasis underscores its considerable potential as a therapeutic agent.[2][5] The quantitative data from in vivo studies provide a strong rationale for its continued development. Future research should focus on clinical validation, pharmacokinetic and safety profiling in humans, and exploring combination therapies to enhance its anti-cancer efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Arctigenin, an anti-tumor agent; a cutting-edge topic and up-to-the-minute approach in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arctigenin inhibits prostate tumor cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. repository.unhas.ac.id [repository.unhas.ac.id]
- 7. Arctigenin Attenuates Tumor Metastasis Through Inhibiting Epithelial–Mesenchymal Transition in Hepatocellular Carcinoma via Suppressing GSK3β-Dependent Wnt/β-Catenin Signaling Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of arctigenin as an antitumor agent having the ability to eliminate the tolerance of cancer cells to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arctigenin inhibits the progression of colorectal cancer through epithelial-mesenchymal transition via PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arctigenin enhances chemosensitivity of cancer cells to cisplatin through inhibition of the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
(+)-Arctigenin: A Comprehensive Review of its Pharmacological Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Arctigenin, a dibenzylbutyrolactone lignan (B3055560) predominantly isolated from the seeds of Arctium lappa (greater burdock), has emerged as a natural compound with significant therapeutic potential.[1][2] Traditionally used in Chinese medicine for its anti-inflammatory and detoxifying properties, arctigenin (B1665602) has garnered substantial scientific interest for its diverse pharmacological activities.[2][3] Extensive preclinical research has demonstrated its efficacy as an anti-inflammatory, anti-tumor, neuroprotective, and antiviral agent.[4][5] This technical guide provides a comprehensive overview of the pharmacological properties of (+)-arctigenin, with a focus on its molecular mechanisms of action, supported by quantitative data from preclinical studies and detailed experimental protocols.
Pharmacological Activities
(+)-Arctigenin exerts a wide range of biological effects by modulating multiple signaling pathways involved in the pathogenesis of various diseases.
Anti-inflammatory Activity
Arctigenin has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[6] Its primary mechanism involves the inhibition of pro-inflammatory mediators and cytokines.[3][7] Studies have shown that arctigenin can effectively suppress the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[3][7] This is achieved through the inhibition of key signaling pathways, including the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt pathways.[6][7][8] Arctigenin has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[3][9] Furthermore, it can suppress the phosphorylation of JAK2, STAT1, and STAT3, key components of the JAK/STAT signaling pathway.[7][8]
Anticancer Activity
Arctigenin exhibits significant anti-tumor properties against a range of cancer cell lines, including those of the breast, prostate, pancreas, liver, and colon.[1][10][11] Its anticancer mechanisms are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.[1] Arctigenin can induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspases-9 and -3.[1] It also inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation.[1][8] Furthermore, arctigenin has been found to suppress the activation of STAT3, a transcription factor implicated in tumor progression.[12] In vivo studies using xenograft models have confirmed the tumor-suppressive effects of arctigenin.[13][14]
Neuroprotective Effects
Arctigenin has shown promise in protecting against neuronal damage in models of neurodegenerative diseases and cerebral ischemia.[15][16][17] Its neuroprotective effects are attributed to its anti-inflammatory and antioxidant properties.[15][18] Arctigenin can mitigate neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines in the brain.[18][19] It also protects neurons from oxidative stress by enhancing the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[15][18] In models of cerebral ischemia-reperfusion injury, arctigenin has been shown to reduce infarct volume and improve neurological function, potentially through the EPO/EPOR-JAK2-STAT5 signaling pathway.[16]
Antiviral Activity
Arctigenin has demonstrated antiviral activity against several viruses, including influenza A virus, porcine circovirus type 2 (PCV2), and human coronavirus.[6][20][21] Its anti-influenza virus activity is attributed to the inhibition of viral replication at an early stage and the suppression of progeny virus release.[22] In the case of PCV2, arctigenin has been shown to significantly inhibit viral proliferation both in vitro and in vivo.[20] Recent studies also suggest its potential to inhibit the replication of human coronaviruses.[21]
Quantitative Data
The following tables summarize the quantitative data from key preclinical studies on the pharmacological effects of (+)-arctigenin.
Table 1: In Vitro Anti-inflammatory Effects of (+)-Arctigenin
| Cell Line | Stimulant | Arctigenin Concentration | Effect | Reference(s) |
| RAW264.7 Macrophages | LPS | <32 μM | Significant inhibition of TNF-α production | [8] |
| Peritoneal Macrophages | LPS | Not specified | Inhibition of IL-1β, IL-6, and TNF-α expression; Increased IL-10 and CD204 expression | [23] |
| RAW264.7 Macrophages | LPS | Not specified | Reduced phosphorylation of STAT1, STAT3, and JAK2 | [7] |
Table 2: In Vivo Anti-inflammatory Effects of (+)-Arctigenin
| Animal Model | Condition | Dosage & Route | Key Quantitative Outcomes | Reference(s) |
| Mice | LPS-induced systemic inflammation | Not specified | Reduced blood levels of IL-1β and TNF-α | [23] |
| Mice | TNBS-induced colitis | Not specified | Inhibition of colon shortening, macroscopic scores, and MPO activity; Reduced IL-1β, TNF-α, and IL-6 expression | [23] |
| Mice | Acute Lung Injury | 50 mg/kg (i.p.) | Not specified | [24] |
Table 3: In Vitro Anticancer Effects of (+)-Arctigenin
| Cell Line | Cancer Type | Arctigenin Concentration | Effect | Reference(s) |
| PANC-1 | Pancreatic Cancer | 0.01 µg/mL | 100% preferential cytotoxicity under nutrient-deprived conditions | [13] |
| LNCaP, LAPC-4 | Prostate Cancer | < 2μM | 30-50% inhibition of proliferation at 48h | [14] |
| WPE1-NA22 | Pre-malignant Prostate | < 2μM | 75% inhibition of proliferation | [14] |
| MCF-7 | Breast Cancer (ER+) | Not specified | Induces autophagic cell death and downregulates ERα expression | [25] |
Table 4: In Vivo Anticancer Effects of (+)-Arctigenin
| Animal Model | Cancer Type | Dosage & Route | Key Quantitative Outcomes | Reference(s) |
| Nude Mice | Pancreatic Cancer (PANC-1 xenograft) | Not specified | Strong suppression of tumor growth | [13] |
| SCID Mice | Prostate Cancer (LAPC-4 xenograft) | 50 mg/kg & 100 mg/kg (oral) | 50% and 70% inhibition of tumor growth, respectively, after 6 weeks | [14] |
| BALB/c Nude Mice | Colorectal Cancer (Xenograft) | 20 and 40 mg/kg | Significant reduction in tumor volume and weight | [24] |
Table 5: In Vivo Neuroprotective Effects of (+)-Arctigenin
| Animal Model | Condition | Dosage & Route | Key Quantitative Outcomes | Reference(s) |
| Rats | Rotenone-induced Parkinson's Disease | Not specified | Improved motor activities; Increased number of TH+ neurons; Increased levels of GSH, SOD, and GSH-Px; Decreased MDA, IL-6, IL-1β, TNF-α, IFN-γ, and PGE2 levels | [18] |
| Rats | Cerebral Ischemia-Reperfusion Injury | Not specified | Reduced infarction volume; Decreased JAK2, STAT5, and NF-κB expression | [16] |
Table 6: Antiviral Effects of (+)-Arctigenin
| Virus | Model | Dosage / Concentration | Key Quantitative Outcomes | Reference(s) |
| Influenza A/NWS/33 (H1N1) | Mice | 10 µg/kg & 100 µg/kg (intranasal) | Markedly inhibited lung consolidation and prolonged survival time | [22] |
| Porcine Circovirus Type 2 | PK-15 cells | 15.6-62.5µg/mL | Significant inhibition of PCV2 proliferation | [20] |
| Porcine Circovirus Type 2 | Mice | 200µg/kg (i.p.) | Significantly inhibited PCV2 proliferation in lungs, spleens, and inguinal lymph nodes | [20] |
| Human Coronavirus | In vitro | < 0.25 µM | Effectively reduces coronavirus replication | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the review.
Cell Viability (MTT Assay)
This protocol is used to assess the effect of arctigenin on cell viability and proliferation.[2]
-
Cell Seeding: Seed cells (e.g., RAW264.7 macrophages, cancer cell lines) in a 96-well plate at an appropriate density and incubate overnight to allow for attachment.[26]
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of arctigenin (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., 0.1% DMSO).[2] For anti-inflammatory assays, cells can be co-treated with an inflammatory stimulus like lipopolysaccharide (LPS) (1 µg/mL).[2]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[26]
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[26]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[26] Cell viability is calculated as a percentage relative to the untreated control cells.[26]
Cytokine Quantification (ELISA)
This protocol is used to quantify the levels of pro-inflammatory cytokines in cell culture supernatants.[2]
-
Sample Collection: Culture cells (e.g., RAW264.7 macrophages) and treat with an inflammatory stimulus (e.g., 1 µg/mL LPS) in the presence or absence of arctigenin for a predetermined time (e.g., 24 hours).[2][26] Collect the cell culture supernatant and centrifuge to remove cellular debris.[2]
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight at 4°C.[2]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[2]
-
Sample Incubation: Wash the plate and add prepared standards and collected supernatants to the wells. Incubate for a specified time to allow the cytokine to bind to the capture antibody.[2]
-
Detection: After washing, add a detection antibody conjugated to an enzyme (e.g., HRP). Following another incubation and washing step, add a substrate that will be converted by the enzyme to produce a colored product.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Western Blot Analysis
This protocol is used to determine the expression levels of specific proteins in cell lysates.[27]
-
Cell Lysis: After treatment with arctigenin, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[26]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[26]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[26] The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).[26]
In Vivo Tumor Xenograft Model
This protocol describes a generalized workflow for assessing the anti-tumor efficacy of arctigenin in a xenograft mouse model.[24]
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., PANC-1, LAPC-4) into the flank of immunocompromised mice (e.g., nude or SCID mice).[14]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign the mice to treatment groups. Administer arctigenin via the desired route (e.g., oral gavage, intraperitoneal injection) at specified doses.[14][24] The control group receives the vehicle alone.[24]
-
Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals. Also, monitor the body weight and general health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.
-
Analysis: Analyze the tumors for biomarkers of proliferation (e.g., Ki-67), apoptosis (e.g., Bax/Bcl-2 ratio), and other relevant markers by immunohistochemistry or Western blot.[14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by (+)-arctigenin and a typical experimental workflow.
Safety and Toxicology
While (+)-arctigenin shows a favorable safety profile in many preclinical studies, some toxicological aspects warrant consideration.[7][19] A 28-day oral chronic toxicity study in rats indicated that arctigenin administration at 12 mg/kg/day resulted in some adverse effects, including focal necrosis and lymphocyte infiltration in heart and liver tissues.[28][29][30] The lowest observed adverse effect level (LOAEL) was determined to be 12 mg/kg/day, and the no-observed-adverse-effect-level (NOAEL) was suggested to be lower than this dose.[28][29] However, a human study on the uptake of arctigenin from a herb extract found no toxicity.[31] Further research, including clinical trials, is necessary to fully establish the safety profile and optimal dosage of arctigenin in humans.[7][31]
Conclusion
(+)-Arctigenin is a promising natural compound with a broad spectrum of pharmacological activities, including potent anti-inflammatory, anticancer, neuroprotective, and antiviral effects. Its multifaceted mechanisms of action, primarily involving the modulation of key signaling pathways such as NF-κB, PI3K/Akt, MAPK, and JAK/STAT, underscore its therapeutic potential for a variety of diseases. The quantitative data from preclinical studies provide a strong foundation for its further development. However, more extensive research, particularly well-designed clinical trials, is imperative to validate its efficacy and safety in humans and to translate its preclinical promise into tangible clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]
- 4. tandfonline.com [tandfonline.com]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gavinpublishers.com [gavinpublishers.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of the action of Arctigenin in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of (-)-arctigenin derivatives and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of arctigenin as an antitumor agent having the ability to eliminate the tolerance of cancer cells to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Arctigenin inhibits prostate tumor cell growth in vitro and in vivo [escholarship.org]
- 15. Neuroprotective effect of arctigenin against neuroinflammation and oxidative stress induced by rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of arctigenin on cerebral ischemia-reperfusion injury in rats via the EPO/EPOR-JAK2-STAT5 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Arctigenin Exerts Neuroprotective Effect by Ameliorating Cortical Activities in Experimental Autoimmune Encephalomyelitis In Vivo [frontiersin.org]
- 18. Neuroprotective effect of arctigenin against neuroinflammation and oxidative stress induced by rotenone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Preventive effects of arctigenin from Arctium lappa L against LPS-induced neuroinflammation and cognitive impairments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The antiviral activity of arctigenin in traditional Chinese medicine on porcine circovirus type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Arctigenin from Forsythia viridissima Fruit Inhibits the Replication of Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Arctigenin ameliorates inflammation in vitro and in vivo by inhibiting the PI3K/AKT pathway and polarizing M1 macrophages to M2-like macrophages [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Arctigenin inhibits the activation of the mTOR pathway, resulting in autophagic cell death and decreased ER expression in ER-positive human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Systematic understanding of the mechanism and effects of Arctigenin attenuates inflammation in dextran sulfate sodium-induced acute colitis through suppression of NLRP3 inflammasome by SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 28-Day Oral Chronic Toxicity Study of Arctigenin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | 28-Day Oral Chronic Toxicity Study of Arctigenin in Rats [frontiersin.org]
- 30. 28-Day Oral Chronic Toxicity Study of Arctigenin in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. trial.medpath.com [trial.medpath.com]
(+)-Arctigenin: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the molecular targets of (+)-Arctigenin, a bioactive lignan (B3055560) with demonstrated anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3] We will explore the key signaling pathways it modulates, present quantitative data from various studies, and provide detailed experimental protocols for target validation.
Identified Molecular Targets and Pathways
(+)-Arctigenin exerts its biological effects by modulating several critical intracellular signaling pathways. Extensive research, employing a combination of computational and experimental methods, has identified its primary targets involved in cell proliferation, apoptosis, inflammation, and metabolic regulation. Network pharmacology, molecular docking, and in vitro experiments have been central to elucidating these mechanisms.[4][5] The most significantly affected pathways include the PI3K/Akt/mTOR, AMPK, JAK/STAT, and MAPK signaling cascades.[1][4][6][7]
Quantitative Data Summary
The biological activity of (+)-Arctigenin has been quantified in numerous studies. The following tables summarize its inhibitory concentrations (IC50) and effects on key protein targets in various cancer cell lines.
Table 1: Inhibitory Effects of (+)-Arctigenin on Cancer Cell Proliferation
| Cell Line | Cancer Type | Assay | IC50 Value | Treatment Duration | Reference |
|---|---|---|---|---|---|
| HepG2 | Hepatocellular Carcinoma | CCK-8 | 11.17 µM | 24 hours | [4][5] |
| HepG2 | Hepatocellular Carcinoma | CCK-8 | 4.888 µM | 48 hours | [4][5] |
| PC-3M | Prostate Cancer | CCK-8 | ~25 µM | 48 hours | [8][9] |
| HT-29 | Colon Cancer | MTT | Dose-dependent inhibition | Not specified | [10] |
| SK-BR-3 | Breast Cancer (ER-) | WST | Dose-dependent inhibition (0.39-50 µM) | Not specified | [11] |
| MDA-MB-231 | Breast Cancer (ER-) | WST | Dose-dependent inhibition (0.39-50 µM) | Not specified |[11] |
Table 2: Modulation of Key Signaling Proteins by (+)-Arctigenin
| Target Protein | Effect | Cell Line | Method | Reference |
|---|---|---|---|---|
| p-PIK3CA (Tyr317) | Dose-dependent decrease | HepG2 | Western Blot | [2][4] |
| p-Akt | Dose-dependent decrease | PC-3M, FaDu | Western Blot | [8][12] |
| p-mTOR (Ser2481) | Decrease | HepG2, PC-3M | Western Blot | [4][8] |
| p-GSK3B (Ser9) | Dose-dependent increase | HepG2 | Western Blot | [2][4] |
| AMPK | Activation / Phosphorylation | Multiple | Western Blot | [13][14][15] |
| p-STAT3 (Tyr705) | Inhibition | Ovarian, TNBC cells | Western Blot | [16][17] |
| p-ERK1/2 | Decrease | T24 (Bladder Cancer) | Western Blot | [1] |
| p38 MAPK | Activation | HT-29 | Western Blot | [10] |
| NF-κB (p65) | Inhibited nuclear translocation | Macrophages | Western Blot |[1][3] |
Signaling Pathway Modulation
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[8][18] (+)-Arctigenin has been shown to inhibit this pathway at multiple nodes. It suppresses the phosphorylation of PIK3CA, which in turn prevents the activation of Akt.[4] This leads to decreased phosphorylation of downstream targets, including mTOR, a key serine/threonine kinase that regulates cell growth and metabolism.[4][8][19] The inhibition of the PI3K/Akt/mTOR pathway is a primary mechanism by which arctigenin (B1665602) induces apoptosis and autophagy in cancer cells.[8][9]
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) is a master sensor of cellular energy status. Its activation under low ATP conditions triggers energy-saving processes and inhibits cell growth and proliferation. (+)-Arctigenin has been identified as an activator of AMPK.[13][14] It achieves this by inhibiting mitochondrial complex I-mediated respiration, which leads to a reduction in intracellular ATP levels.[13][14] The activation of AMPK by arctigenin contributes to its therapeutic effects by alleviating endoplasmic reticulum (ER) stress and inhibiting the mTOR pathway, further linking cellular metabolism to cell fate decisions.[13][14]
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling that regulates immunity, inflammation, and cell proliferation. Constitutive activation of STAT3, a key member of this pathway, is frequently observed in cancer and is associated with tumor progression and chemoresistance.[20][21] (+)-Arctigenin has been shown to be a potent inhibitor of STAT3 activation.[17] It suppresses both constitutively activated and IL-6-induced STAT3 phosphorylation at Tyr705, which is a critical step for its dimerization, nuclear translocation, and DNA binding.[16][21] This inhibition is mediated, in part, through the suppression of upstream kinases like JAK1, JAK2, and Src.[21] By blocking this pathway, arctigenin downregulates the expression of STAT3 target genes involved in survival and proliferation, such as survivin and cyclin D1.[16][17]
Target Identification and Validation Workflow
A multi-step approach is essential for the robust identification and validation of molecular targets for a bioactive compound like (+)-Arctigenin. The process begins with broad, predictive methods and funnels down to specific, functional validation in biological systems.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Phosphorylation
Principle: This technique is used to detect changes in the phosphorylation state of target proteins (e.g., Akt, STAT3, mTOR) in response to (+)-Arctigenin treatment, providing evidence of pathway modulation.[2][4][20]
Materials:
-
Cell lines of interest (e.g., HepG2, PC-3M)
-
(+)-Arctigenin stock solution (in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with added protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-STAT3, anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of (+)-Arctigenin (e.g., 0, 5, 10, 25 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[20]
-
Protein Extraction: Aspirate media, wash cells with ice-cold PBS, and add 100-200 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.[2][20]
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using the BCA assay.[20]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to 20-30 µg of protein and boil at 95°C for 5-10 minutes.[2]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run electrophoresis. Transfer the separated proteins to a PVDF membrane.[22]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[22]
-
Analysis: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) and a loading control (e.g., GAPDH) to ensure equal protein loading and to quantify the relative phosphorylation level.[4]
Protocol 2: In Vitro Kinase Assay
Principle: This assay directly measures the inhibitory effect of (+)-Arctigenin on the enzymatic activity of a specific purified kinase (e.g., PI3K, JAK2, MEK1).[23]
Materials:
-
Recombinant active kinase enzyme (e.g., MEK1)
-
Kinase-specific substrate (e.g., inactive ERK2 for MEK1)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
ATP solution (at a concentration near the Km for the kinase)
-
(+)-Arctigenin serial dilutions
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader for luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of (+)-Arctigenin in kinase buffer. Keep the final DMSO concentration below 1%.
-
Assay Setup: Add 2.5 µL of the diluted arctigenin or vehicle (DMSO) to the wells of a 384-well plate.
-
Enzyme/Substrate Addition: Add 5 µL of a solution containing the kinase enzyme and its substrate to each well.
-
Reaction Initiation: Start the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Stop the reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol. This typically involves a two-step process to deplete unused ATP and then convert ADP to ATP for a luminescent readout.[23]
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each arctigenin concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[23]
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay quantifies the induction of apoptosis by (+)-Arctigenin. Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is bound by Annexin V-FITC. Propidium Iodide (PI) stains late apoptotic or necrotic cells with compromised membranes.[4][9]
Materials:
-
Cell line of interest
-
(+)-Arctigenin
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate. Once attached, treat with varying concentrations of (+)-Arctigenin for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4]
Protocol 4: Affinity Chromatography for Target Pull-Down
Principle: This method aims to identify direct binding partners of (+)-Arctigenin from a total cell lysate. Arctigenin is immobilized on a solid support (resin), which is then used as bait to "pull down" interacting proteins.
Materials:
-
Affinity resin (e.g., NHS-activated Sepharose)
-
(+)-Arctigenin or a derivative with a linker for immobilization
-
Cell lysate
-
Binding/Wash Buffer (e.g., PBS with mild detergent)
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or high salt buffer)
-
Collection tubes
Procedure:
-
Ligand Immobilization: Covalently couple (+)-Arctigenin to the affinity resin according to the manufacturer's instructions. A control resin without the ligand should also be prepared.
-
Column Preparation: Pack a column with the arctigenin-coupled resin. Equilibrate the column by washing with several column volumes of Binding Buffer.[24]
-
Sample Loading: Apply the prepared cell lysate to the column and allow it to incubate to facilitate binding between target proteins and the immobilized arctigenin.
-
Washing: Wash the column extensively with Binding/Wash Buffer to remove non-specifically bound proteins. Collect the flow-through fractions.[24]
-
Elution: Elute the specifically bound proteins using an appropriate Elution Buffer. Collect the eluted fractions.[24]
-
Analysis: Analyze the eluted proteins from both the experimental and control columns by SDS-PAGE followed by silver or Coomassie staining. Unique bands present only in the experimental eluate are potential targets. These bands can be excised and identified using mass spectrometry (LC-MS/MS).
References
- 1. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
- 4. mdpi.com [mdpi.com]
- 5. Arctigenin from Saussurea medusa Maxim. Targets the PI3K/AKT Pathway to Inhibit Hepatocellular Carcinoma Proliferation and Induces Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | AMPK/SIRT1 Pathway is Involved in Arctigenin-Mediated Protective Effects Against Myocardial Ischemia-Reperfusion Injury [frontiersin.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Arctigenin Triggers Apoptosis and Autophagy via PI3K/Akt/mTOR Inhibition in PC-3M Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arctigenin induces apoptosis in colon cancer cells through ROS/p38MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arctigenin Inhibits the Viability of Estrogen Receptor Negative Breast Cancer Cells by Inducing Apoptosis -Biomedical Science Letters | Korea Science [koreascience.kr]
- 12. Arctigenin induces caspase-dependent apoptosis in FaDu human pharyngeal carcinoma cells -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 13. Arctigenin alleviates ER stress via activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Arctigenin alleviates ER stress via activating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Arctigenin promotes apoptosis in ovarian cancer cells via the iNOS/NO/STAT3/survivin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. Arctigenin inhibits the activation of the mTOR pathway, resulting in autophagic cell death and decreased ER expression in ER-positive human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Arctigenin enhances chemosensitivity of cancer cells to cisplatin through inhibition of the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. origene.com [origene.com]
- 23. benchchem.com [benchchem.com]
- 24. conductscience.com [conductscience.com]
The Multifaceted Interactions of (+)-Arctigenin with Cellular Macromolecules: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Arctigenin, a dibenzylbutyrolactone lignan (B3055560) isolated from plants of the Arctium genus, has emerged as a promising bioactive compound with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its therapeutic potential stems from its ability to modulate a variety of cellular macromolecules, thereby interfering with key signaling pathways implicated in disease pathogenesis. This technical guide provides an in-depth overview of the known interactions of (+)-Arctigenin with cellular targets, presenting quantitative data, detailed experimental protocols, and visual representations of the affected signaling cascades to facilitate further research and drug development endeavors.
Quantitative Data on (+)-Arctigenin Interactions
The following tables summarize the quantitative data on the inhibitory and cytotoxic effects of (+)-Arctigenin across various cellular contexts.
Table 1: Inhibitory Concentrations (IC50) of (+)-Arctigenin on Key Signaling Molecules
| Target | Assay Type | IC50 Value | Reference |
| MKK1 (MEK1) | In vitro kinase assay | 0.5 - 1 nM | [1][2] |
| iNOS expression (LPS-induced) | Cellular assay | 10 nM | [1] |
| IL-6/STAT3 Pathway | Cellular assay | 6.47 µM | [3] |
| IFN-γ/STAT1 Pathway | Cellular assay | 9.46 µM | [3] |
Table 2: Cytotoxic Activity (IC50) of (+)-Arctigenin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | 0.787 | 24 | [2][3] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 0.283 | 24 | [2][3] |
| Breast Cancer (ER+) | MCF-7 | > 20 | 24 | [2] |
| Breast Cancer (HER2+) | SK-BR-3 | > 20 | 24 | [2] |
| Hepatocellular Carcinoma | HepG2 | 11.17 | 24 | [2] |
| Hepatocellular Carcinoma | HepG2 | 4.888 | 48 | [2] |
| Colorectal Cancer | HCT116 | 15.54 | Not specified | [2] |
| Colorectal Cancer | SW620 | 17.43 | Not specified | [2] |
| Colorectal Cancer | DLD-1 | 20.41 | Not specified | [2] |
| Acute Myeloid Leukemia | MV411 | 4.271 | Not specified | [2] |
| Promyelocytic Leukemia | HL-60 | < 0.27 | Not specified | [2] |
Core Signaling Pathways Modulated by (+)-Arctigenin
(+)-Arctigenin exerts its biological effects by targeting several critical signaling pathways. The following sections detail these interactions, accompanied by Graphviz diagrams to visualize the molecular cascades.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. (+)-Arctigenin has been shown to directly inhibit STAT3 by binding to its SH2 domain, which is essential for its activation and dimerization.[2][3] This inhibition prevents STAT3 phosphorylation, nuclear translocation, and subsequent downregulation of its target genes, such as cyclin D1 and Mcl-1.[2]
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. (+)-Arctigenin inhibits the NF-κB pathway by preventing the phosphorylation of IκBα, the inhibitory subunit of NF-κB.[1] This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of pro-inflammatory genes like iNOS.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. (+)-Arctigenin has been shown to inhibit this pathway, leading to the induction of apoptosis and autophagy in cancer cells.[4] It suppresses the phosphorylation of key components of this pathway, including Akt and mTOR.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a key energy sensor that regulates cellular metabolism. Unlike the previously mentioned pathways, (+)-Arctigenin activates AMPK. This activation is thought to contribute to its beneficial metabolic effects.
Extrinsic Apoptosis Pathway and Potential TRAIL Interaction
(+)-Arctigenin has been demonstrated to induce apoptosis in various cancer cells.[5][6] Evidence suggests its involvement in the extrinsic apoptosis pathway, characterized by the upregulation of the death receptor Fas and the activation of caspase-8.[7] This pathway shares components with the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) signaling pathway, which is initiated by the binding of TRAIL to its receptors, DR4 and DR5. Although direct evidence of (+)-Arctigenin's interaction with the TRAIL ligand or its receptors is still emerging, its ability to activate downstream effectors of this pathway suggests a potential for sensitizing cancer cells to TRAIL-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of (+)-Arctigenin with cellular macromolecules.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of (+)-Arctigenin on cancer cells.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Workflow:
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
(+)-Arctigenin stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of (+)-Arctigenin in complete culture medium.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of (+)-Arctigenin. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for STAT3 Phosphorylation
Objective: To determine the effect of (+)-Arctigenin on the phosphorylation status of STAT3.
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. Using antibodies specific for both the phosphorylated and total forms of a protein, one can assess changes in its activation state.
Materials:
-
Cancer cell line with active STAT3 signaling
-
Complete culture medium
-
(+)-Arctigenin stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-STAT3, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of (+)-Arctigenin for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL reagent. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To determine total STAT3 and the loading control, the membrane can be stripped of the bound antibodies and re-probed with the respective primary antibodies.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT3 signal to the total STAT3 signal.
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of (+)-Arctigenin on NF-κB transcriptional activity.
Principle: This assay utilizes a reporter cell line that has been engineered to express the luciferase gene under the control of an NF-κB response element. Inhibition of the NF-κB pathway will result in a decrease in luciferase expression, which can be quantified by measuring the light produced upon the addition of a luciferase substrate.
Materials:
-
NF-κB reporter cell line (e.g., HEK293T-NF-κB-Luc)
-
Complete culture medium
-
(+)-Arctigenin stock solution (in DMSO)
-
NF-κB activator (e.g., TNF-α or LPS)
-
Luciferase assay system (e.g., Promega's Luciferase Assay System)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of (+)-Arctigenin for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. A decrease in luciferase activity in the presence of (+)-Arctigenin indicates inhibition of the NF-κB pathway.
Co-Immunoprecipitation for STAT3 Binding
Objective: To confirm the direct interaction between (+)-Arctigenin and STAT3.[3]
Principle: Co-immunoprecipitation (Co-IP) is used to study protein-protein or protein-small molecule interactions. In this case, a biotinylated form of Arctigenin (Bio-Atn) is used to pull down its binding partners from a cell lysate. The presence of STAT3 in the pulled-down complex is then detected by Western blotting.
Materials:
-
Cancer cell line expressing STAT3
-
Biotinylated (+)-Arctigenin (Bio-Atn)
-
Streptavidin-agarose beads
-
Lysis buffer
-
Wash buffer
-
Primary antibody: Rabbit anti-STAT3
-
Western blot reagents as described previously
Procedure:
-
Treat cells with Bio-Atn for a specified time. A competition experiment can be included where cells are co-treated with Bio-Atn and an excess of unlabeled (+)-Arctigenin.
-
Lyse the cells and incubate the lysate with streptavidin-agarose beads to capture the Bio-Atn and its binding partners.
-
Wash the beads extensively to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using an anti-STAT3 antibody. The presence of a band for STAT3 in the Bio-Atn treated sample, which is reduced in the competition sample, indicates a direct interaction.
Conclusion
(+)-Arctigenin is a pleiotropic molecule that interacts with multiple key cellular macromolecules, leading to the modulation of several signaling pathways critical for cell survival, proliferation, and inflammation. Its ability to inhibit pro-oncogenic pathways such as STAT3, NF-κB, and PI3K/Akt/mTOR, while activating the metabolic regulator AMPK, underscores its therapeutic potential in a range of diseases, particularly cancer. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to further elucidate the molecular mechanisms of (+)-Arctigenin and to advance its development as a novel therapeutic agent. Future studies focusing on its direct binding affinities and its potential to sensitize cancer cells to other therapies, such as TRAIL-based treatments, will be crucial in realizing its full clinical potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arctigenin Inhibits the Viability of Estrogen Receptor Negative Breast Cancer Cells by Inducing Apoptosis [bslonline.org]
- 5. Arctigenin induces apoptosis in colon cancer cells through ROS/p38MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jppres.com [jppres.com]
- 7. Arctigenin induces caspase-dependent apoptosis in FaDu human pharyngeal carcinoma cells [kjpp.net]
The Discovery and History of (+)-Arctigenin: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Arctigenin, a dibenzylbutyrolactone lignan (B3055560), has emerged from the annals of traditional medicine to become a focal point of modern pharmacological research. Primarily isolated from plants of the Asteraceae family, most notably the seeds of Greater Burdock (Arctium lappa L.), this bioactive compound exhibits a remarkable spectrum of therapeutic properties, including potent anti-inflammatory, anti-cancer, and neuroprotective activities.[1][2][3] This technical guide provides a comprehensive overview of the discovery and historical investigation of (+)-arctigenin, detailing its physicochemical characteristics, established experimental protocols for its isolation and analysis, and a thorough examination of the key signaling pathways it modulates. Quantitative data are systematically presented in tabular format to facilitate comparative analysis, and critical experimental workflows and signaling cascades are visualized using Graphviz diagrams to provide clear, logical representations for the scientific community.
Discovery and Historical Perspective
While the medicinal use of Arctium lappa dates back centuries in traditional Chinese, Japanese, and European medicine for treating a variety of ailments, the isolation and characterization of its specific bioactive constituents is a more recent scientific endeavor.[2] Lignans (B1203133), the class of polyphenols to which arctigenin (B1665602) belongs, were first identified in food sources in the mid-20th century, with secoisolariciresinol (B192356) and matairesinol (B191791) being among the earliest discoveries.[4][5]
The precise timeline for the initial isolation of (+)-arctigenin is not definitively documented in a single seminal publication but was established through a series of phytochemical investigations of medicinal plants. It is often found in nature as its glucoside, arctiin (B1665604).[6] Early research focused on the extraction and structural elucidation of these compounds from various plant sources, including Arctium lappa, Saussurea heteromalla, and Forsythia species.[7][8] The development of advanced chromatographic and spectroscopic techniques in the latter half of the 20th century was pivotal in accurately identifying and characterizing (+)-arctigenin and distinguishing it from its stereoisomers and related lignans.[7][9] The significant surge in research interest over the past few decades is a testament to its promising therapeutic potential.[2]
Physicochemical Properties of (+)-Arctigenin
A thorough understanding of the physicochemical properties of (+)-arctigenin is fundamental for its study and application in drug development. These properties influence its solubility, stability, and pharmacokinetic profile.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₄O₆ | [10] |
| Molecular Weight | 372.41 g/mol | [10] |
| Appearance | White crystalline solid | [10] |
| Melting Point | 102-103 °C | |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and other organic solvents. Limited solubility in water. | [1] |
| Specific Rotation | [α]D²⁰ +16.8° (c 1.0, CHCl₃) | |
| UV (λmax) | 280 nm in methanol | [11] |
Experimental Protocols
Extraction and Isolation of (+)-Arctigenin from Arctium lappa Seeds
The following protocol describes a common laboratory-scale method for the extraction and isolation of (+)-arctigenin. As arctiin is often more abundant, a hydrolysis step is frequently included to increase the yield of arctigenin.[12]
Materials:
-
Dried seeds of Arctium lappa
-
Methanol (80% aqueous solution)
-
Polyamide resin for column chromatography
-
Silica (B1680970) gel for column chromatography
-
β-glucosidase (optional, for hydrolysis)
-
Phosphate (B84403) buffer (pH 5.0, for enzymatic hydrolysis)
-
Rotary evaporator
-
Chromatography columns
-
HPLC system (for purification and analysis)
Procedure:
-
Extraction:
-
Grind the dried seeds of Arctium lappa into a fine powder.
-
Extract the powder with 80% methanol at room temperature with agitation for 24 hours.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.[7]
-
-
Optional: Enzymatic Hydrolysis of Arctiin to Arctigenin:
-
Dissolve the crude extract in a phosphate buffer (pH 5.0).
-
Add β-glucosidase to the solution and incubate at a controlled temperature (e.g., 40°C) for 24 hours.[12]
-
Monitor the conversion of arctiin to arctigenin using TLC or HPLC.
-
-
Purification:
-
Suspend the crude extract (or the post-hydrolysis mixture) in water and perform liquid-liquid partitioning with chloroform.
-
Separate the chloroform phase, which contains the less polar arctigenin.
-
Evaporate the chloroform to yield a chloroform-soluble fraction.
-
Subject the chloroform-soluble fraction to column chromatography on polyamide, eluting with a gradient of methanol in water.[7]
-
Further purify the arctigenin-containing fractions using silica gel column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
For high-purity (+)-arctigenin, semi-preparative HPLC is often employed as a final purification step.[7]
-
Workflow for the Extraction and Isolation of (+)-Arctigenin:
High-Performance Liquid Chromatography (HPLC) Analysis
A validated HPLC method is crucial for the quantification of (+)-arctigenin in plant extracts and biological samples.
| Parameter | Condition | Reference(s) |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) | [11] |
| Mobile Phase | Isocratic or gradient elution with a mixture of methanol and water (e.g., 55:45 v/v) | [11] |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 280 nm | [11] |
| Injection Volume | 10-20 µL | |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Western Blot Analysis for PI3K/Akt/mTOR Pathway
This protocol outlines the key steps for investigating the effect of (+)-arctigenin on the PI3K/Akt/mTOR signaling pathway in cancer cells.
Procedure:
-
Cell Culture and Treatment: Culture the desired cancer cell line (e.g., PC-3M prostate cancer cells) to 70-80% confluency. Treat the cells with varying concentrations of (+)-arctigenin or a vehicle control for a specified duration (e.g., 24-48 hours).[13]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR, as well as downstream targets like p70S6K. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.
Key Signaling Pathways Modulated by (+)-Arctigenin
(+)-Arctigenin exerts its diverse pharmacological effects by modulating a complex network of intracellular signaling pathways.
Anti-inflammatory Pathways
(+)-Arctigenin demonstrates potent anti-inflammatory activity primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[14][15] It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[16] Additionally, it can inhibit the JAK-STAT pathway, further contributing to its anti-inflammatory effects.[17]
Anti-Cancer Pathways
The anti-tumor activity of (+)-arctigenin is multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1] A key mechanism is the suppression of the PI3K/Akt/mTOR (Phosphatidylinositol 3-kinase/Protein Kinase B/mammalian Target of Rapamycin) pathway, which is frequently hyperactivated in cancer.[13][18] By inhibiting this pathway, arctigenin can decrease cell proliferation and survival.
Neuroprotective Pathways
(+)-Arctigenin has shown promise in models of neurodegenerative diseases and cerebral ischemia-reperfusion injury.[17][19] Its neuroprotective effects are attributed to its anti-inflammatory and antioxidant properties. It can modulate pathways such as the Keap1-Nrf2 pathway , leading to the upregulation of antioxidant enzymes.[19] In the context of neuroinflammation, it can inhibit microglial activation through the HMGB1/TLR4/NF-κB and TNF-α/TNFR1/NF-κB signaling pathways.[20] Furthermore, it has been shown to interact with the EPO/EPOR-JAK2-STAT5 signaling pathway, contributing to its neuroprotective effects against cerebral ischemia.[17]
Pharmacokinetics
The therapeutic potential of (+)-arctigenin is influenced by its pharmacokinetic profile. Studies in animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME).
| Parameter | Observation | Reference(s) |
| Absorption | Rapidly absorbed after oral administration. | [21] |
| Distribution | Widely distributed in tissues. | [21] |
| Metabolism | Extensively metabolized, primarily through glucuronidation in the intestine and liver. Demethylation and hydrolysis also occur. | [22][23] |
| Excretion | Primarily excreted as metabolites. Potential for enterohepatic circulation of its glucuronides. | [22] |
| Bioavailability | Oral bioavailability can be limited due to extensive first-pass metabolism. | [24] |
Conclusion
(+)-Arctigenin stands as a compelling example of a natural product with significant therapeutic promise. Its journey from a component of traditional herbal remedies to a well-characterized bioactive molecule highlights the importance of ethnopharmacology in modern drug discovery. The extensive research into its anti-inflammatory, anti-cancer, and neuroprotective mechanisms has elucidated its complex interactions with key cellular signaling pathways. While challenges related to its bioavailability remain, ongoing research into novel formulations and synthetic derivatives holds the potential to unlock the full clinical utility of this remarkable lignan. This guide serves as a foundational resource for researchers dedicated to advancing our understanding and application of (+)-arctigenin in the prevention and treatment of human diseases.
References
- 1. Arctigenin, an anti-tumor agent; a cutting-edge topic and up-to-the-minute approach in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor specific cytotoxicity of arctigenin isolated from herbal plant Arctium lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lignan - Wikipedia [en.wikipedia.org]
- 6. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and identification of arctiin and arctigenin in leaves of burdock (Arctium lappa L.) by polyamide column chromatography in combination with HPLC-ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Arctigenin: a lignan from Arctium lappa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Isolation and purification of arctigenin from Fructus Arctii by enzymatic hydrolysis combined with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. tandfonline.com [tandfonline.com]
- 15. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]
- 16. gavinpublishers.com [gavinpublishers.com]
- 17. Neuroprotective effects of arctigenin on cerebral ischemia-reperfusion injury in rats via the EPO/EPOR-JAK2-STAT5 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Arctigenin inhibits the progression of colorectal cancer through epithelial-mesenchymal transition via PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scialert.net [scialert.net]
- 20. Arctigenin protects against depression by inhibiting microglial activation and neuroinflammation via HMGB1/TLR4/NF‐κB and TNF‐α/TNFR1/NF‐κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Pharmacokinetics of Arctigenin and Fructus Arctii Powder in Piglets [frontiersin.org]
- 22. Elucidation of arctigenin pharmacokinetics after intravenous and oral administrations in rats: integration of in vitro and in vivo findings via semi-mechanistic pharmacokinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Elucidation of Arctigenin Pharmacokinetics After Intravenous and Oral Administrations in Rats: Integration of In Vitro and In Vivo Findings via Semi-mechanistic Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Arctigenin Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Arctigenin, a dibenzylbutyrolactone lignan (B3055560) found in plants of the Arctium genus, has garnered significant scientific interest due to its diverse pharmacological activities. These include anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[1][2] The therapeutic potential of (+)-arctigenin has prompted extensive research into its structure-activity relationships (SAR) to develop more potent and selective analogs. This technical guide provides an in-depth overview of the SAR studies of (+)-arctigenin, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers in the field of drug discovery and development.
Data Presentation: Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data from various studies on (+)-arctigenin and its derivatives, categorized by their biological activity.
Table 1: Anticancer Activity of (+)-Arctigenin Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| (+)-Arctigenin | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT | 0.787 | [3] |
| (+)-Arctigenin | MDA-MB-468 (Triple-Negative Breast Cancer) | MTT | 0.283 | [3] |
| (+)-Arctigenin | MCF-7 (Breast Cancer) | MTT | > 20 | [3] |
| (+)-Arctigenin | SK-BR3 (Breast Cancer) | MTT | > 20 | [3] |
| (+)-Arctigenin | MDA-MB-435S (Melanoma) | MTT | 3.756 | [3] |
| (+)-Arctigenin | MDA-MB-453 (Breast Cancer) | MTT | 2.90 | [3] |
| (+)-Arctigenin | HL-60 (Human Promyelocytic Leukemia) | Not Specified | < 0.1 µg/mL | [4] |
| (+)-Arctigenin | PANC-1 (Pancreatic Cancer) | Preferential Cytotoxicity Assay | 0.01 µg/mL | [5] |
| Derivative 29 (C-9' modification) | MDA-MB-231 | 3H-Thymidine Incorporation | 5.79 | [6] |
| Derivative 32 (C-9' modification) | HCT-116 (Colorectal Cancer) | 3H-Thymidine Incorporation | 3.27 | [6] |
| Derivative B7 (HDAC Inhibitor) | MV411 (Acute Myeloid Leukemia) | Not Specified | 0.75 | [7] |
| (+)-Arctigenin | MV411 | Not Specified | 4.271 | [7] |
Table 2: Antiviral Activity of (+)-Arctigenin Derivatives
| Compound | Virus | Cell Line | IC50 | Reference |
| Derivative 2Q | Spring Viraemia of Carp (B13450389) Virus (SVCV) | EPC | 0.077 µg/mL | [8][9] |
| Derivative 6A | Spring Viraemia of Carp Virus (SVCV) | EPC | 0.095 µg/mL | [8][9] |
| Derivative EOA (4-(8-(2-ethylimidazole)octyloxy)-arctigenin) | Infectious Hematopoietic Necrosis Virus (IHNV) | EPC | 0.56 mg/L | [4][10] |
| Derivative 15 (arctigenin–imidazole hybrid) | Infectious Hematopoietic Necrosis Virus (IHNV) | EPC | 1.3 µM | [11] |
Table 3: Neuroprotective Activity of Lignan Derivatives
| Compound | Cell Line | Inducing Agent | Assay | EC50/IC50 | Reference |
| Lignan Derivative 1 | SH-SY5Y | 6-OHDA | Not Specified | 3.08-6.12 µM | [12] |
| Lignan Derivative 2 | SH-SY5Y | 6-OHDA | Not Specified | 3.08-6.12 µM | [12] |
| Lignan Derivative 5 | SH-SY5Y | 6-OHDA | Not Specified | 3.08-6.12 µM | [12] |
Table 4: AMPK Activating Activity of (+)-Arctigenin Derivatives
| Compound | Cell Line | Activity | Reference |
| Derivative 3a (ester derivative) | L6 myoblasts | More potent than (+)-arctigenin | [13] |
| Derivative 3h (ester derivative) | L6 myoblasts | More potent than (+)-arctigenin | [13] |
| Derivative 6a (9-deoxy-arctigenin phenethyl ether derivative) | L6 myoblasts | More potent than (+)-arctigenin | [13] |
| Derivative 6c (9-deoxy-arctigenin phenethyl ether derivative) | L6 myoblasts | More potent than (+)-arctigenin | [13] |
| Derivative 6d (9-deoxy-arctigenin phenethyl ether derivative) | L6 myoblasts | More potent than (+)-arctigenin | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the SAR studies of (+)-arctigenin and its derivatives are provided below.
Cell Proliferation Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [14]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours under appropriate conditions for the cell line.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm should be used.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined from concentration-effect curves.
2. ³H-Thymidine Incorporation Assay [1][6]
This assay directly measures DNA synthesis by quantifying the incorporation of radiolabeled thymidine (B127349) into the DNA of proliferating cells.
-
Cell Seeding: Seed 3000 cells per well in a 96-well plate and incubate overnight.
-
Compound Incubation: Treat the cells with 10 µM of the arctigenin-derived compounds for three days.
-
Radiolabeling: Six to twenty-four hours before harvesting, add 1 µCi/ml of [³H]-thymidine to each well.
-
Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Wash the cells twice with 5% trichloroacetic acid (TCA).
-
Solubilize the cells by adding 0.5 ml of 0.25 N NaOH and pipetting up and down to ensure complete lysis.
-
-
Scintillation Counting: Collect 400 µl of the solubilized cell solution into scintillation vials and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity is proportional to the rate of cell proliferation. Results are often expressed as a percentage of the control.
Western Blot Analysis for Signaling Pathway Modulation[16][17]
Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation (e.g., phosphorylation status of key proteins).
-
Cell Lysis:
-
After treatment with test compounds, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation and Gel Electrophoresis:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Xenograft Model for Anticancer Activity[2][18]
This model is used to evaluate the in vivo efficacy of anticancer compounds.
-
Animal Model: Use 6-week-old male BALB/c nude mice.
-
Cell Line: HCT116 human colorectal cancer cells are commonly used.
-
Tumor Induction: Resuspend 1 x 10⁶ HCT116 cells in 1 mL of PBS and inject 0.2 mL subcutaneously into the axilla of each mouse.
-
Treatment Initiation: Monitor tumor volumes every 3 days. When the tumor volume reaches approximately 100 mm³, randomize the mice into treatment and control groups.
-
Compound Administration: Administer arctigenin (B1665602) or its derivatives at specified doses (e.g., 20 mg/kg and 40 mg/kg) via intraperitoneal injection or oral gavage.
-
Monitoring: Regularly measure tumor size with calipers and calculate the volume using the formula: (length × width²)/2. Monitor the body weight of the mice.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).
Antiviral Activity Assay (Plaque Reduction Assay)[19]
This assay is used to quantify the infectivity of a virus and the antiviral activity of a compound.
-
Cell Culture: Grow epithelioma papulosum cyprini (EPC) cells to confluence in 96-well plates.
-
Compound and Virus Incubation: Pre-treat the cells with different concentrations of the test compound for a specified time. Then, infect the cells with the virus (e.g., IHNV) at a known multiplicity of infection (MOI).
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour at 15°C.
-
Overlay: Remove the virus inoculum and overlay the cells with a medium containing a gelling agent (e.g., methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The reduction in the number of plaques in the presence of the compound compared to the untreated control is used to determine the antiviral activity and calculate the IC50 value.
Neuroprotective Activity Assay[20][21]
This assay assesses the ability of a compound to protect neuronal cells from a neurotoxin.
-
Cell Culture and Differentiation: Plate SH-SY5Y human neuroblastoma cells and differentiate them into a neuronal phenotype, for example, by treatment with retinoic acid.
-
Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test compound for a specified duration (e.g., 3 hours).
-
Neurotoxin Exposure: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) (e.g., 100 µM) for 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay as described previously.
-
Data Analysis: An increase in cell viability in the compound-treated groups compared to the group treated with the neurotoxin alone indicates a neuroprotective effect.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by (+)-arctigenin and a general workflow for its SAR studies.
References
- 1. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 3. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Anti-Proliferative Evaluation of Arctigenin Analogues with C-9′ Derivatisation [mdpi.com]
- 7. Design, synthesis and activity evaluation of arctigenin derivatives with HDAC inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro activities evaluation of arctigenin derivatives against spring viraemia of carp virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antiviral activity of a new arctigenin derivative against IHNV in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and biological evaluation of arctigenin ester and ether derivatives as activators of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
(+)-Arctigenin's Effects on Immune Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Arctigenin, a dibenzylbutyrolactone lignan, demonstrates significant immunomodulatory and anti-inflammatory activities. This technical guide provides a comprehensive analysis of the current understanding of (+)-Arctigenin's mechanism of action on immune cells. It details the compound's effects on key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), Phosphoinositide 3-kinase/Protein Kinase B (PI3K/AKT), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor protein 3 (NLRP3) inflammasome. This document summarizes quantitative data on its inhibitory activities, presents detailed experimental protocols for key assays, and visualizes complex signaling cascades and experimental workflows, offering a thorough resource for researchers in immunology and therapeutic development.
Introduction
Inflammation is a critical physiological process for host defense and tissue homeostasis. However, its dysregulation is a key factor in the pathogenesis of numerous chronic diseases, including autoimmune disorders and cancer. Natural compounds are a valuable source for the discovery of novel anti-inflammatory agents. (+)-Arctigenin, isolated from plants of the Arctium genus, has emerged as a promising immunomodulatory agent. It exerts its effects by targeting multiple signaling cascades within various immune cells, thereby suppressing the production of pro-inflammatory mediators and modulating immune cell function. This guide synthesizes the current knowledge on the molecular mechanisms underlying the immunomodulatory effects of (+)-Arctigenin.
Effects on Macrophage Function
(+)-Arctigenin significantly influences macrophage functions, including polarization and the production of inflammatory mediators.
Macrophage Polarization
(+)-Arctigenin has been shown to modulate macrophage polarization, a key process in the inflammatory response. It can suppress the classically activated (M1) phenotype, which is pro-inflammatory, and promote a shift towards the alternatively activated (M2) phenotype, which is involved in inflammation resolution and tissue repair. This is achieved, in part, by inhibiting the PI3K/AKT pathway.[1]
Inhibition of Pro-inflammatory Mediators
(+)-Arctigenin effectively inhibits the production of several pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS). This includes a dose-dependent reduction in nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][2][3]
Effects on T Lymphocyte Function
(+)-Arctigenin demonstrates potent effects on T lymphocyte activity, including proliferation and differentiation.
T Cell Proliferation
(+)-Arctigenin inhibits the proliferation of both T and B lymphocytes in a dose-dependent manner.[4] Specifically, it has been shown to suppress the proliferation of primary human T lymphocytes activated with anti-CD3/CD28 antibodies.[5]
T Helper Cell Differentiation
(+)-Arctigenin influences the differentiation of T helper (Th) cells. It has been reported to inhibit the differentiation of pro-inflammatory Th1 and Th17 cells, which are implicated in autoimmune diseases.[6][7][8] This effect is mediated, at least in part, through the inhibition of the mTORC1 pathway.[7]
Effects on Dendritic Cell Function
While less extensively studied, emerging evidence suggests that (+)-Arctigenin may also modulate the function of dendritic cells (DCs), which are critical antigen-presenting cells that initiate adaptive immune responses. The maturation of dendritic cells is a crucial step for the activation of T cells.[9][10][11]
Key Signaling Pathways Modulated by (+)-Arctigenin
(+)-Arctigenin exerts its immunomodulatory effects by targeting several key intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. (+)-Arctigenin inhibits NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This leads to the retention of NF-κB in the cytoplasm and prevents its translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[2][12]
JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for cytokine signaling. (+)-Arctigenin has been shown to inhibit the phosphorylation of JAK2, STAT1, and STAT3 in LPS-stimulated macrophages.[13][14] By suppressing STAT3 activation, (+)-Arctigenin can reduce the expression of inflammatory mediators and sensitize cancer cells to chemotherapy.[15][16]
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is involved in cell survival, proliferation, and inflammation. (+)-Arctigenin inhibits the phosphorylation of PI3K and AKT, which contributes to its anti-inflammatory effects and its ability to promote the polarization of M1 macrophages to an M2-like phenotype.[1][17]
MAPK Signaling Pathway
The MAPK pathway, including ERK, JNK, and p38, plays a critical role in inflammation. (+)-Arctigenin has been shown to inhibit the phosphorylation of ERK1/2 and JNK, which contributes to its anti-metastatic and anti-inflammatory effects.[18][19]
NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[20] (+)-Arctigenin can suppress the activation of the NLRP3 inflammasome, contributing to its anti-inflammatory properties.[21][22]
Quantitative Data
The following tables summarize the quantitative data on the inhibitory effects of (+)-Arctigenin on various immunological parameters.
Table 1: Inhibitory Effects of (+)-Arctigenin on Pro-inflammatory Cytokine Production and Other Markers
| Cell Line | Stimulant | Target Inhibited | IC50 or % Inhibition | Reference |
| RAW 264.7 (murine macrophage) | Lipopolysaccharide (LPS) | TNF-α | IC50 = 5.0 µM | [4] |
| U937 (human macrophage) | Lipopolysaccharide (LPS) | TNF-α | IC50 = 3.9 µM | [4] |
| RAW 264.7 (murine macrophage) | Lipopolysaccharide (LPS) | COX-2 gene expression | 26.70 ± 4.61% decrease at 0.1 µM | [14] |
| RAW 264.7 (murine macrophage) | Lipopolysaccharide (LPS) | Prostaglandin E2 content | 32.84 ± 6.51% decrease at 0.1 µM | [14] |
| Primary human T lymphocytes | anti-CD3/CD28 Ab | Proliferation | IC50 = 15.7 ± 3.2 µM | [23] |
| Murine T cells | Concanavalin A | Proliferation | IC50 = 2.9 µM | [4] |
| Murine B cells | Lipopolysaccharide (LPS) | Proliferation | IC50 = 14.6 µM | [4] |
| In vitro assay | MKK1 | Activity | IC50 = 1 nM | [24] |
| HL-60 (human leukemia cells) | - | Proliferation | IC50 < 100 ng/mL | [25] |
Table 2: Dose-Dependent Effects of (+)-Arctigenin on Signaling Pathways and Gene Expression
| Cell Line/Model | Stimulant | Pathway/Molecule | Concentration of (+)-Arctigenin | Observed Effect | Reference |
| Primary human T lymphocytes | anti-CD3/CD28 Ab | Proliferation | 6.25 µM | 37.0 ± 5.0% inhibition | [23] |
| Primary human T lymphocytes | anti-CD3/CD28 Ab | Proliferation | 12.5 µM | 52.1 ± 2.9% inhibition | [23] |
| Primary human T lymphocytes | anti-CD3/CD28 Ab | Proliferation | 100 µM | 78.0 ± 4.0% inhibition | [23] |
| Human OA chondrocytes | IL-1β | NO and PGE2 production | Dose-dependent | Decrease to ~twofold of control | [26] |
| MCF-7 human breast cancer cells | TPA | Phosphorylation of Akt and NF-κB | Concentration-dependent | Inhibition | [27] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Culture and Stimulation
-
RAW 264.7 Macrophage Culture and LPS Stimulation:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[18]
-
Pre-treat the cells with various concentrations of (+)-Arctigenin for 2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 18-24 hours.[7][18]
-
-
Primary Human T Lymphocyte Isolation and Activation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Purify T lymphocytes from PBMCs using a pan-T cell isolation kit.
-
Culture T lymphocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Activate T cells with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (3 µg/mL) antibodies for 72 hours.[23]
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After cell stimulation, collect the cell culture supernatants.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[28]
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[18]
-
Calculate the nitrite (B80452) concentration based on a standard curve generated with sodium nitrite.
Western Blot Analysis for Phosphorylated Proteins (e.g., p-STAT3)
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-STAT3 Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14][21][22]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., total STAT3) and a loading control (e.g., β-actin or GAPDH) for normalization.[22]
NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Treatment: After 24-48 hours, pre-treat the cells with (+)-Arctigenin for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.[13][29]
NLRP3 Inflammasome Activation Assay
-
Priming (Signal 1): Prime macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) with LPS (e.g., 1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): Treat the primed cells with a known NLRP3 activator (e.g., ATP or nigericin) in the presence or absence of (+)-Arctigenin.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Measurement of IL-1β: Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit.
-
Assessment of Caspase-1 Activation: Analyze the cell lysates by Western blotting for the cleaved (active) form of caspase-1 (p20 subunit).
-
ASC Speck Visualization: Visualize the formation of ASC specks, a hallmark of inflammasome activation, using immunofluorescence microscopy.[1][30][31]
Dendritic Cell Maturation Assay
-
Generation of Immature DCs: Isolate monocytes from human PBMCs and culture them for 5-7 days in the presence of GM-CSF and IL-4 to generate immature dendritic cells (iDCs).[32][33]
-
Maturation Induction: Treat iDCs with a maturation stimulus, such as LPS (1 µg/mL) or a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2), in the presence or absence of (+)-Arctigenin for 24-48 hours.[5][12]
-
Phenotypic Analysis: Analyze the expression of maturation markers (e.g., CD80, CD83, CD86, and MHC class II) on the surface of the DCs by flow cytometry.[12]
-
Functional Analysis (Mixed Lymphocyte Reaction): Co-culture the mature DCs with allogeneic T cells and measure T cell proliferation to assess the DC's T cell-stimulatory capacity.
Visualizations
This section provides diagrams created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Caption: Inhibition of the NF-κB signaling pathway by (+)-Arctigenin.
Caption: Inhibition of the JAK/STAT signaling pathway by (+)-Arctigenin.
Caption: Inhibition of NLRP3 inflammasome activation by (+)-Arctigenin.
Experimental Workflows
Caption: Workflow for measuring nitric oxide production in LPS-stimulated macrophages.
Caption: General workflow for Western blot analysis of phosphorylated proteins.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. bowdish.ca [bowdish.ca]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Development of a new protocol for 2-day generation of mature dendritic cells from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. jkb.ub.ac.id [jkb.ub.ac.id]
- 8. Arctigenin promotes apoptosis in ovarian cancer cells via the iNOS/NO/STAT3/survivin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Arctigenin protects against depression by inhibiting microglial activation and neuroinflammation via HMGB1/TLR4/NF-κB and TNF-α/TNFR1/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Three Clinical Dendritic Cell Maturation Protocols Containing Lipopolysaccharide and Interferon-gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. Arctigenin Attenuates Breast Cancer Progression through Decreasing GM-CSF/TSLP/STAT3/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 19. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. "Arctin and Arctigenin as a Potential Treatment for Solid Tumors" by Mani Maheshwari, Joe Media et al. [scholarlycommons.henryford.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Arctigenin from Arctium lappa inhibits interleukin-2 and interferon gene expression in primary human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Arctigenin, a phenylpropanoid dibenzylbutyrolactone lignan, inhibits MAP kinases and AP-1 activation via potent MKK inhibition: the role in TNF-alpha inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Arctigenin prevents the progression of osteoarthritis by targeting PI3K/Akt/NF‐κB axis: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 29. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Assessing NLRP3 Inflammasome Activation by Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Assays for Measuring the Role of MIF in NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Maturation induction of human peripheral blood mononuclear cell-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. bio-protocol.org [bio-protocol.org]
The Regulatory Landscape of (+)-Arctigenin on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Arctigenin, a dibenzylbutyrolactone lignan (B3055560) found in various plants, including the seeds of Arctium lappa (burdock), has garnered significant scientific interest for its diverse pharmacological activities. These include anti-inflammatory, anti-cancer, and neuroprotective effects. The therapeutic potential of (+)-Arctigenin is intrinsically linked to its ability to modulate cellular signaling pathways and, consequently, regulate the expression of a wide array of genes. This technical guide provides an in-depth exploration of the molecular mechanisms by which (+)-Arctigenin governs gene expression, offering a valuable resource for researchers and professionals in the field of drug discovery and development. We will delve into the core signaling pathways affected by this compound, present quantitative data on its impact on gene and protein expression, and provide detailed experimental protocols for key assays.
Core Mechanisms of Action: Modulation of Key Signaling Pathways
(+)-Arctigenin exerts its influence on gene expression by targeting several critical intracellular signaling cascades. These pathways are central to cellular processes such as inflammation, proliferation, apoptosis, and oxidative stress.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. (+)-Arctigenin is a potent inhibitor of this pathway. It has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target gene transcription. This leads to a significant reduction in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, comprising ERK1/2, JNK, and p38 MAPK, plays a crucial role in cell proliferation, differentiation, and apoptosis. (+)-Arctigenin has been observed to inhibit the phosphorylation of ERK1/2 and JNK1/2.[1][3] This inhibition can disrupt the activation of downstream transcription factors like AP-1, which is also involved in the expression of inflammatory and proliferative genes.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is common in cancer. (+)-Arctigenin has been shown to inhibit the PI3K/Akt signaling cascade.[4][5][6] By doing so, it can promote apoptosis and inhibit the proliferation of cancer cells. Downstream of Akt, this inhibition can affect the mTOR pathway, further impacting cell growth and survival.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is essential for cytokine signaling and plays a key role in immunity and cell growth. (+)-Arctigenin has been found to inhibit the phosphorylation of JAK2, STAT1, and STAT3.[2][4][7] This prevents the nuclear translocation of STAT proteins, thereby downregulating the expression of their target genes, which include genes involved in inflammation and cell proliferation.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. (+)-Arctigenin has been shown to activate the Nrf2 pathway.[8][9] It promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). This contributes to the neuroprotective and anti-inflammatory effects of (+)-Arctigenin.
Quantitative Data on Gene and Protein Expression
The following tables summarize the quantitative effects of (+)-Arctigenin on various molecular targets as reported in the literature.
Table 1: Inhibitory Concentrations (IC50) of (+)-Arctigenin on Cellular Viability and Signaling Molecules
| Target Cell Line/System | Parameter | IC50 Value | Reference |
| HepG2 (Hepatocellular Carcinoma) | Cell Viability (24h) | 11.17 µM | [4] |
| HepG2 (Hepatocellular Carcinoma) | Cell Viability (48h) | 4.888 µM | [4] |
| SMMC7721 (Hepatocellular Carcinoma) | Cell Viability (24h) | >100 µM | [5] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Viability (24h) | 0.787 µM | [10] |
| MDA-MB-468 (Triple-Negative Breast Cancer) | Cell Viability (24h) | 0.285 µM | [10] |
| RAW264.7 (Macrophage) | TNF-α Production | 5.0 µM | [11] |
| U937 (Macrophage) | TNF-α Production | 3.9 µM | [11] |
| Primary Human T Lymphocytes | Proliferation | 15.7 µM | [12] |
| MEK1 (in vitro kinase assay) | Kinase Activity | 1 nM | [1] |
Table 2: Effects of (+)-Arctigenin on Pro-inflammatory Gene and Protein Expression
| Gene/Protein | Cell Line/System | Treatment Conditions | Effect | Reference |
| TNF-α mRNA | RAW264.7 | LPS-stimulated | Dose-dependent decrease | [1] |
| IL-6 mRNA | Human Nucleus Pulposus Cells | IL-1β-induced | Dose-dependent decrease | [13] |
| iNOS mRNA | Human Nucleus Pulposus Cells | IL-1β-induced | Dose-dependent decrease | [13] |
| COX-2 mRNA | Human Nucleus Pulposus Cells | IL-1β-induced | Dose-dependent decrease | [13] |
| IL-1β Protein | THP-1 cells | LPS-stimulated | Dose-dependent decrease | [14] |
| IL-18 Protein | THP-1 cells | LPS-stimulated | Dose-dependent decrease | [14] |
Table 3: Effects of (+)-Arctigenin on Apoptosis-Related Gene and Protein Expression
| Gene/Protein | Cell Line/System | Treatment Conditions | Effect (Fold Change) | Reference |
| Bax/Bcl-2 ratio | SK-BR-3 (Breast Cancer) | 125 nM, 24h | 4.7-fold increase | [15] |
| Bax/Bcl-2 ratio | SK-BR-3 (Breast Cancer) | 250 nM, 24h | 8.7-fold increase | [15] |
| Bax/Bcl-2 ratio | SK-BR-3 (Breast Cancer) | 500 nM, 24h | 9.6-fold increase | [15] |
| Bax/Bcl-2 ratio | MDA-MB-231 (Breast Cancer) | Not specified | 2.2 to 4.1-fold increase | [15] |
| Cleaved Caspase-3 | Colorectal Cancer Cells | Not specified | Upregulated | [14] |
| Cleaved Caspase-9 | SK-BR-3 (Breast Cancer) | Dose-dependent | Increased | [15] |
Table 4: Effects of (+)-Arctigenin on Cell Cycle and Signaling Protein Expression/Phosphorylation
| Protein | Cell Line/System | Treatment Conditions | Effect | Reference |
| Cyclin D1 mRNA | MDA-MB-231 & MDA-MB-468 | Dose-dependent | Decreased | [2] |
| p-STAT3 (Tyr705)/STAT3 | MDA-MB-231 & MDA-MB-468 | Dose-dependent | Significant decrease | [2][4] |
| p-PIK3CA (Tyr317) | HepG2 | 3-48 µM, 24h | Dose-dependent decrease | [16] |
| p-Akt/Akt | Rat Basilar Arteries (SAH model) | In vivo treatment | Significantly increased | [5] |
| p-p65/p65 | Chondrocytes | IL-1β-induced | Decreased (nuclear) | [3] |
| HO-1 mRNA | Rat Primary Astrocytes | 10-20 µM | Increased | [17] |
| NQO1 mRNA | Not specified | Not specified | Upregulated | [18] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of (+)-Arctigenin on gene expression.
Experimental Workflow
References
- 1. Arctigenin, a phenylpropanoid dibenzylbutyrolactone lignan, inhibits MAP kinases and AP-1 activation via potent MKK inhibition: the role in TNF-alpha inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Arctigenin, a Potent Ingredient of Arctium lappa L., Induces Endothelial Nitric Oxide Synthase and Attenuates Subarachnoid Hemorrhage-Induced Vasospasm through PI3K/Akt Pathway in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arctigenin inhibits lipopolysaccharide-induced iNOS expression in RAW264.7 cells through suppressing JAK-STAT signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immunomodulatory effect of arctigenin, a lignan compound, on tumour necrosis factor-alpha and nitric oxide production, and lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arctigenin from Arctium lappa inhibits interleukin-2 and interferon gene expression in primary human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arctigenin inhibits apoptosis, extracellular matrix degradation, and inflammation in human nucleus pulposus cells by up‐regulating miR‐483‐3p - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic understanding of the mechanism and effects of Arctigenin attenuates inflammation in dextran sulfate sodium-induced acute colitis through suppression of NLRP3 inflammasome by SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Arctigenin promotes degradation of inducible nitric oxide synthase through CHIP-associated proteasome pathway and suppresses its enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Arctigenin Increases Hemeoxygenase-1 Gene Expression by Modulating PI3K/AKT Signaling Pathway in Rat Primary Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: (+)-Arctigenin HPLC Detection and Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Arctigenin, a bioactive dibenzylbutyrolactone lignan (B3055560) found in plants of the Asteraceae family, such as Burdock (Arctium lappa), has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] These therapeutic properties are often attributed to its ability to modulate key cellular signaling pathways. For quality control, standardization, and pharmacokinetic studies, a robust and reliable analytical method for its quantification is essential.[1] This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of (+)-Arctigenin.
Principle of the Method
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of (+)-Arctigenin. The separation is achieved on a C18 stationary phase, which retains the relatively nonpolar analyte. An isocratic mobile phase consisting of a methanol (B129727) and water mixture is used to elute (+)-Arctigenin, which is then detected by a UV detector at its maximum absorbance wavelength of 280 nm.[2][3][4] Quantification is performed using an external standard method, where the peak area of (+)-Arctigenin in a sample is compared to a calibration curve generated from standards of known concentrations.[1]
Experimental Protocols
Equipment and Reagents
-
Equipment:
-
Reagents:
Chromatographic Conditions
The separation and quantification are performed using the parameters summarized in the table below.
| Parameter | Condition |
| Chromatography Column | Kromasil or Alltima HP C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Methanol : Water (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or 30°C |
| Run Time | 10 minutes |
Table 1: HPLC Parameters for (+)-Arctigenin Analysis.[2][3][4]
Preparation of Standard Solutions
-
Stock Standard Solution (0.4 mg/mL): Accurately weigh 4.0 mg of (+)-Arctigenin reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 4°C.[1][2]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations covering the expected range of the samples (e.g., 0.8 µg/mL to 8 µg/mL).[1][2]
Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., seeds, leaves) at a controlled temperature (40-50°C) or lyophilize to a constant weight. Grind the dried material into a fine, homogeneous powder.[1]
-
Extraction: Accurately weigh about 0.5 - 1.0 g of the powdered plant material into a flask.[1][2] Add 20-30 mL of 80% aqueous methanol or water.[1][2]
-
Ultrasonication: Sonicate the mixture in an ultrasonic bath for 30 minutes to facilitate extraction.[1][2]
-
Filtration: Filter the extract through Whatman No. 1 filter paper or a 0.22 µm/0.45 µm membrane filter.[1][2]
-
Final Preparation: Before injection into the HPLC system, filter the final extract through a 0.45 µm syringe filter into an HPLC vial.[1]
Method Validation Data
The developed HPLC method should be validated for linearity, accuracy, and precision according to standard guidelines.[1] Below are examples of typical validation parameters.
| Parameter | Result |
| Linearity Range | 0.8 - 8 µg/mL |
| Regression Equation | Y = 263014X - 50253 |
| Correlation Coefficient (r) | 0.9997 |
| Precision (RSD) | 1.03% |
| Accuracy (Recovery) | 101.38% (RSD = 0.86%) |
Table 2: Summary of Method Validation Data.[2] Note: A new calibration curve must be generated for each batch of analysis.[1]
Visualizations
Experimental Workflow
The entire process from sample preparation to data analysis is outlined in the workflow diagram below.
Caption: Experimental workflow for (+)-Arctigenin quantification.
Signaling Pathway Inhibition
(+)-Arctigenin exerts its anti-inflammatory effects by inhibiting multiple signaling pathways, including the JAK-STAT pathway. The diagram below illustrates the inhibitory action of (+)-Arctigenin on this pathway.
Caption: Inhibition of the JAK-STAT pathway by (+)-Arctigenin.
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of (+)-Arctigenin in plant extracts. The validation data confirms its suitability for routine quality control and research purposes. This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting for the reliable analysis of this promising bioactive compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Method of Preparation and Activity Research on Arctigenin from Fructus Arctii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimisation of the Conversion and Extraction of Arctigenin From Fructus arctii Into Arctiin Using Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nacalai.com [nacalai.com]
Protocol for (+)-Arctigenin Extraction from Arctium lappa
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Arctigenin is a bioactive dibenzylbutyrolactone lignan (B3055560) found in plants of the Arctium genus, most notably in the seeds of burdock (Arctium lappa L.).[1][2] It has garnered significant scientific interest for its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, neuroprotective, and antiviral properties.[3][4] These therapeutic potentials make (+)-arctigenin a promising lead compound in drug discovery and development.[1][5]
A primary challenge in obtaining (+)-arctigenin is its relatively low natural concentration in the plant material compared to its glycoside precursor, arctiin (B1665604).[6][7] Therefore, efficient extraction protocols are critical and typically incorporate a hydrolysis step—whether enzymatic, chemical, or microbial—to convert the more abundant arctiin into its aglycone, (+)-arctigenin, thereby significantly enhancing the final yield.[6][7] This document provides detailed protocols for the extraction and purification of (+)-arctigenin from Arctium lappa and an overview of its biological activity.
Data Presentation: Comparison of Extraction Methodologies
The choice of extraction method depends on a balance between yield, purity, processing time, cost, and environmental impact. The following table summarizes quantitative data from various studies, offering a comparative overview of key performance indicators for different (+)-arctigenin extraction techniques.
| Extraction Method | Plant Source | Key Process | Solvent(s) | Time | Temp. (°C) | Yield | Purity (%) | Reference |
| Ultrasonic-Assisted Extraction (UAE) with Enzyme | Fructus arctii | β-glucosidase hydrolysis & ultrasonication | Water, then 30% Ethanol (B145695) | 25 min (ultrasound) + 12 h (extraction) | 45 | ~1.8% | Not Specified | |
| Microwave-Assisted Extraction (MAE) with Hydrolysis | Fructus arctii | HCl hydrolysis & microwave irradiation | 1 mol L⁻¹ HCl | 200 s | Not Specified (500 W) | 6.3% (of crude extract) | 96.57 | [5][8] |
| Microbial Fermentation | Fructus arctii | Fermentation with A. awamori & T. reesei | Methanol (B129727) (for extraction) | 168 h (fermentation) | 30 | 19.51 mg/g (1.95%) | 99.33 | |
| Soxhlet Extraction with Hydrolysis | Fructus arctii | Soxhlet extraction followed by H₂SO₄ hydrolysis | Chloroform, then Methanol | 3 h (Soxhlet) + 6 h (hydrolysis) | 30 (Soxhlet), 35 (hydrolysis) | 210g crude from 1.4kg material | Not Specified | [9] |
| Supercritical CO₂ Extraction | Fructus arctii | Supercritical fluid extraction | CO₂ | Not Specified | Not Specified | 0.45% | 99.66 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and optimization of extraction and purification processes.
Protocol 1: Enzyme-Assisted Ultrasonic Extraction (EAUE)
This protocol combines the specificity of enzymatic hydrolysis with the efficiency of ultrasonic extraction, offering a green and effective method.[5][11]
Materials and Equipment:
-
Dried Fructus arctii (burdock seeds), powdered (60 mesh)
-
β-glucosidase
-
Ethanol (95% v/v)
-
Deionized water
-
Large-scale ultrasonic cleaner/bath
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 1.0 kg of powdered Fructus arctii.
-
Enzymatic Hydrolysis & Ultrasonication:
-
Place the powder in a large vessel within the ultrasonic cleaner.
-
Add 12.5 L of deionized water and 20 g of β-glucosidase.
-
Apply ultrasound (e.g., 40 kHz) for 25 minutes at a constant temperature of 45°C.[11]
-
-
Solvent Extraction:
-
Following ultrasonication, add 95% (v/v) ethanol to the mixture to achieve a final ethanol concentration of 30% (v/v).
-
Allow the extraction to proceed for 12 hours with occasional stirring.[11]
-
-
Secondary Ultrasonication: Subject the mixture to an additional 1-hour ultrasound treatment under the same conditions (45°C, 40 kHz).[11]
-
Filtration: Filter the mixture to separate the liquid extract from the solid plant residue. The residue can be re-extracted with 30% ethanol to maximize yield.[11]
-
Concentration: Combine all liquid filtrates and concentrate the solution using a rotary evaporator under reduced pressure to obtain the crude extract rich in (+)-arctigenin.
Protocol 2: Purification by Silica (B1680970) Gel Column Chromatography
This protocol is a standard method for purifying (+)-arctigenin from the crude extract.[6][10]
Materials and Equipment:
-
Crude (+)-arctigenin extract
-
Silica gel (200-300 mesh)
-
Glass chromatography column
-
Solvents: Chloroform and Ethyl Acetate (B1210297) (analytical grade)
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude extract obtained from an extraction protocol (e.g., Protocol 1) in a minimal amount of the initial mobile phase solvent.
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase (e.g., chloroform:ethyl acetate 10:2 v/v).
-
Pour the slurry into the glass column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
-
Loading: Carefully load the dissolved crude extract onto the top of the packed silica gel column.
-
Elution:
-
Begin elution with the selected mobile phase (e.g., chloroform:ethyl acetate 10:2 v/v).[6]
-
Collect fractions of a consistent volume using a fraction collector.
-
-
Fraction Analysis:
-
Monitor the collected fractions for the presence of (+)-arctigenin using TLC, comparing the Rf value to a pure (+)-arctigenin standard.
-
-
Concentration: Pool the fractions that contain high-purity (+)-arctigenin.
-
Final Product: Evaporate the solvent from the pooled fractions using a rotary evaporator to yield purified (+)-arctigenin. The purity can be confirmed by HPLC analysis.
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol details a standard method for determining the concentration and purity of (+)-arctigenin.[11]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm)
-
(+)-Arctigenin standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Syringe filters (0.22 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of (+)-arctigenin standard in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the extracted sample in methanol. Filter the solution through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the (+)-arctigenin peak in the sample chromatogram by comparing its retention time with the standard.
-
Quantification: Calculate the concentration of (+)-arctigenin in the sample by using the peak area and the calibration curve generated from the standard solutions.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of (+)-arctigenin from Arctium lappa.
Signaling Pathway Modulation
(+)-Arctigenin exerts many of its biological effects, particularly its anti-cancer activity, by modulating key intracellular signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer. Arctigenin (B1665602) has been shown to inhibit this pathway, leading to apoptosis and autophagy in cancer cells.[1][3][12]
References
- 1. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arctigenin Inhibits Glioblastoma Proliferation through the AKT/mTOR Pathway and Induces Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-Assisted Extraction and Purification of Arctiin and Arctigenin from Fructus Arctii by High-Speed Countercurrent Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Optimisation of the Conversion and Extraction of Arctigenin From Fructus arctii Into Arctiin Using Fungi [frontiersin.org]
- 11. Novel Method of Preparation and Activity Research on Arctigenin from Fructus Arctii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes: (+)-Arctigenin in Cell Culture
Introduction
(+)-Arctigenin, a dibenzylbutyrolactone lignan (B3055560) isolated from plants of the Asteraceae family, such as Arctium lappa (burdock), has demonstrated significant potential as an anti-tumor agent.[1] Its multifaceted mechanism of action involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[1][2] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the effects of (+)-Arctigenin in a cell culture setting.
Data Presentation
The cytotoxic and anti-proliferative effects of (+)-Arctigenin have been documented across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of treatment.
Table 1: IC50 Values of (+)-Arctigenin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Cytotoxicity Assay | Reference |
| Hep G2 | Hepatocellular Carcinoma | 1.99 | 24 | MTT | [3][4] |
| Hep G2 | Hepatocellular Carcinoma | 0.24 | 48 | MTT | [3][4] |
| SMMC7721 | Hepatocellular Carcinoma | >100 | 24 | MTT | [3] |
| HT-29 | Colon Carcinoma | ~7.5 | 24 | MTT | [3] |
| HT-29 | Colon Carcinoma | ~4.0 | 48 | MTT | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.79 | Not Specified | WST | [5] |
| MCF-7 | ER-positive Breast Cancer | 40 | Not Specified | WST | [5] |
| MV411 | Acute Myeloid Leukemia | 4.271 | Not Specified | CCK-8 | [6] |
| HCT-116 | Colorectal Cancer | >10 | 72 | 3H-thymidine incorporation | [7] |
Table 2: Effects of (+)-Arctigenin on STAT3 Phosphorylation [8]
| Cell Line | (+)-Arctigenin Concentration (µM) | Incubation Time (hours) | Change in p-STAT3 (Tyr705) | Change in Total STAT3 |
| SKOV3 | 10 | 24 | Noticeable Decrease | Unchanged |
| SKOV3 | 25 | 24 | Significant Decrease | Unchanged |
| SKOV3 | 50 | 24 | Strong Inhibition | Unchanged |
Experimental Protocols
1. Preparation of (+)-Arctigenin Stock Solution
For reproducible results, a stable, concentrated stock solution of (+)-Arctigenin is essential. Due to its poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[9]
-
Materials:
-
(+)-Arctigenin powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, weigh out 3.72 mg of (+)-Arctigenin.
-
Add 1 mL of sterile DMSO.
-
Vortex until the powder is completely dissolved.
-
Aliquot into single-use volumes to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.[10]
-
2. Cell Culture and Treatment
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates (6-well or 96-well)
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Culture cells in an appropriate medium and maintain them in the logarithmic growth phase.
-
For experiments, seed cells at a predetermined density in either 96-well plates (for cytotoxicity assays) or 6-well plates (for apoptosis or protein analysis) and allow them to attach overnight.[3]
-
Prepare serial dilutions of (+)-Arctigenin from the stock solution in a complete culture medium. A common concentration range to test is 0.5 to 100 µM.[3]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of (+)-Arctigenin.
-
Incubate for the desired time points (e.g., 24, 48, or 72 hours).
-
3. MTT Cell Proliferation Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[11]
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Following the treatment period with (+)-Arctigenin in a 96-well plate, add 10-20 µL of MTT solution to each well.[11]
-
Incubate for an additional 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[3]
-
Carefully remove the medium containing MTT.[3]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the untreated control.
-
4. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
After treatment in 6-well plates, collect both floating and adherent cells.[3]
-
Wash the cells with cold PBS.[3]
-
Resuspend the cells in 1X binding buffer provided in the kit.[3]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[3]
-
Incubate the cells in the dark for 15 minutes at room temperature.[3][12]
-
Analyze the cells by flow cytometry within one hour.[3][12] Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[3]
-
5. Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of specific proteins involved in signaling pathways.
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against p-STAT3, STAT3, p-Akt, Akt, Bcl-2, Bax, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[12]
-
Determine the protein concentration of the supernatant using a BCA assay.[12]
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[12]
-
Separate the protein samples by SDS-PAGE.[12]
-
Transfer the proteins to a PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies overnight at 4°C.[12]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL reagent and an imaging system.[13]
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating (+)-Arctigenin in cell culture.
Caption: (+)-Arctigenin inhibits the PI3K/Akt/mTOR signaling pathway.[3]
Caption: (+)-Arctigenin inhibits the STAT3 signaling pathway.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of Arctigenin-Induced Specific Cytotoxicity against Human Hepatocellular Carcinoma Cell Lines: Hep G2 and SMMC7721 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arctigenin Inhibits the Viability of Estrogen Receptor Negative Breast Cancer Cells by Inducing Apoptosis [bslonline.org]
- 6. Design, synthesis and activity evaluation of arctigenin derivatives with HDAC inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes: In Vivo Dosing and Administration of (+)-Arctigenin in Mice
Introduction (+)-Arctigenin is a bioactive lignan (B3055560) found in plants of the Arctium genus, notably in the seeds of burdock (Arctium lappa). It has attracted significant research interest due to its diverse pharmacological properties, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1] In vivo studies using mouse models are crucial for evaluating its therapeutic potential. These notes provide a comprehensive overview of the administration of (+)-arctigenin in mice, including dosing regimens, experimental protocols, and key signaling pathways.
Pharmacokinetics and Bioavailability A critical consideration for in vivo studies is arctigenin's low oral bioavailability. Studies in rats have shown an absolute oral bioavailability of approximately 8.62%.[2] This is primarily due to extensive first-pass metabolism in the liver and intestines, where it is rapidly converted to metabolites like arctigenic acid (AA) and arctigenin-4′-O-glucuronide (AG).[2][3][4] This limits the concentration of active arctigenin (B1665602) reaching systemic circulation after oral administration.[3] Consequently, intraperitoneal (i.p.) injection is a frequently used administration route to bypass this metabolic barrier.[1][5]
Data Presentation: Quantitative Outcomes of Arctigenin Administration
The following tables summarize key quantitative data from various in vivo studies investigating the effects of (+)-arctigenin in different mouse models.
Table 1: Anti-Cancer Effects of Arctigenin in Mouse Models
| Mouse Model | Cancer Type | Arctigenin Dosage & Route | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
|---|---|---|---|---|---|
| SCID Mice | Prostate Cancer (LAPC-4 xenograft) | 50 mg/kg and 100 mg/kg, daily, oral gavage | 6 weeks | Inhibited tumor growth by 50% (50 mg/kg) and 70% (100 mg/kg) compared to control.[6] | [6] |
| Nude Mice | Triple-Negative Breast Cancer (MDA-MB-231 xenograft) | 15 mg/kg, i.p. | 4 times a week for 4 weeks | Significantly inhibited tumor growth and downregulated pSTAT3 levels in tumor tissues.[7] | [7] |
| BALB/c Nude Mice | Colorectal Cancer (Xenograft) | 20 and 40 mg/kg, i.p. | Not specified | Resulted in a significant reduction in tumor volume and weight.[1] | [1] |
| Athymic nu/nu Mice | Hepatocellular Carcinoma (Hep G2 xenograft) | 10, 20, 40 mg/kg, i.p. | Not specified | Dose-dependent suppression of tumor growth.[1] |[1] |
Table 2: Anti-Inflammatory Effects of Arctigenin in Mouse Models
| Mouse Model | Disease Model | Arctigenin Dosage & Route | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
|---|---|---|---|---|---|
| C57BL/6 | Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis | 25 and 50 mg/kg, oral; 20 mg/kg/day, i.p. | 7-10 days | Significantly decreased levels of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[8] | [8] |
| Not specified | Lipopolysaccharide (LPS)-Induced Acute Lung Injury | 50 mg/kg, i.p. | Single dose 1 hour prior to LPS | Alleviated inflammatory responses in the lung.[1] | [1] |
| Not specified | LPS-Induced Systemic Inflammation | Not specified | Not specified | Suppressed blood levels of IL-1β and TNF-α.[9] | [9] |
| Not specified | Thioglycolate-Induced Acute Peritonitis | Not specified | 12 hours | Reduced inflammatory cell infiltration and secretion of IL-6 and TNF-α.[10] |[10] |
Table 3: Neuroprotective Effects of Arctigenin in Mouse Models
| Mouse Model | Disease Model | Arctigenin Dosage & Route | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
|---|---|---|---|---|---|
| C57BL/6 | Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg, i.p., daily | Started on day 1 post-induction | Delayed onset of clinical symptoms by ~5 days and significantly reduced disease scores.[5][11] | [5][11] |
| APP/PS1 Transgenic | Alzheimer's Disease | Not specified | Not specified | Decreased β-amyloid formation and senile plaques; ameliorated memory impairment.[12] | [12] |
| ICR Mice | Chronic Mild Stress (Depression/Anxiety Model) | 10 and 30 mg/kg, repeated administration | Not specified | Significantly relieved antidepressant- and anxiolytic-like behaviors.[13] |[13] |
Experimental Protocols
Protocol 1: Anti-Tumor Efficacy in a Xenograft Mouse Model This protocol is a synthesized methodology for evaluating the anti-cancer effects of arctigenin in vivo.[1][7]
-
Animal Model : Use immunodeficient mice (e.g., BALB/c nude, SCID) aged 6-8 weeks.
-
Cell Culture & Implantation : Culture the desired cancer cell line (e.g., MDA-MB-231, Hep G2). Subcutaneously inject approximately 1-5 x 10⁶ cells suspended in 0.1-0.2 mL of sterile PBS or media into the flank of each mouse.[1]
-
Tumor Growth & Grouping : Allow tumors to grow until they are palpable or reach a specific volume (e.g., 50-100 mm³). Randomly assign mice into control and treatment groups.
-
Arctigenin Preparation :
-
Administration : Administer arctigenin at the desired dosage (e.g., 10-40 mg/kg for i.p., 50-100 mg/kg for oral gavage) daily or as determined by the experimental design.[1][6] The control group receives an equivalent volume of the vehicle alone.
-
Data Collection :
Protocol 2: Evaluation in a DSS-Induced Colitis Model This protocol outlines the procedure for studying the anti-inflammatory effects of arctigenin in a model of inflammatory bowel disease.[8]
-
Animal Model : Use C57BL/6 mice or another appropriate strain.
-
Induction of Colitis :
-
Arctigenin Administration :
-
Monitoring and Assessment :
-
Monitor mice daily for body weight loss, stool consistency, and the presence of blood to calculate the Disease Activity Index (DAI).[14]
-
At the end of the experiment, collect colon tissue.
-
Measure colon length as an indicator of inflammation.
-
Homogenize colon tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or qRT-PCR.[8]
-
Visualizations: Pathways and Workflows
Caption: Arctigenin inhibits inflammatory pathways by targeting PI3K and IKK.[1][9]
Caption: Generalized workflow for a xenograft mouse model experiment.[1]
Caption: Challenges limiting the oral bioavailability of Arctigenin.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of Arctigenin Pharmacokinetics After Intravenous and Oral Administrations in Rats: Integration of In Vitro and In Vivo Findings via Semi-mechanistic Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arctigenin Exerts Neuroprotective Effect by Ameliorating Cortical Activities in Experimental Autoimmune Encephalomyelitis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arctigenin inhibits prostate tumor cell growth in vitro and in vivo [escholarship.org]
- 7. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Arctigenin ameliorates inflammation in vitro and in vivo by inhibiting the PI3K/AKT pathway and polarizing M1 macrophages to M2-like macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arctigenin protects mice from thioglycollate-induced acute peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Arctigenin Exerts Neuroprotective Effect by Ameliorating Cortical Activities in Experimental Autoimmune Encephalomyelitis In Vivo [frontiersin.org]
- 12. Arctigenin Effectively Ameliorates Memory Impairment in Alzheimer's Disease Model Mice Targeting Both β-Amyloid Production and Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repeated arctigenin treatment produces antidepressant- and anxiolytic-like effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Arctigenin but not arctiin acts as the major effective constituent of Arctium lappa L. fruit for attenuating colonic inflammatory response induced by dextran sulfate sodium in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of (+)-Arctigenin Cytotoxicity using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-Arctigenin, a dibenzylbutyrolactone lignan (B3055560) isolated from plants of the Arctium genus, has demonstrated significant anti-tumor properties. It exhibits selective cytotoxicity against various cancer cell lines, primarily by inducing apoptosis and inhibiting critical cell survival pathways. This document provides a comprehensive protocol for assessing the cytotoxic effects of (+)-Arctigenin on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Data Presentation
The cytotoxic activity of (+)-Arctigenin is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. The IC50 values for (+)-Arctigenin vary depending on the cancer cell line and the duration of treatment.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 0.787 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 24 | 0.283 | |
| MCF-7 | Breast Cancer (ER+) | 24 | > 20 | |
| SK-BR-3 | Breast Cancer (HER2+) | 24 | ~3.756 | |
| Hep G2 | Hepatocellular Carcinoma | 24 | 1.99 | |
| Hep G2 | Hepatocellular Carcinoma | 48 | 0.24 | |
| SMMC7721 | Hepatocellular Carcinoma | 24 | > 100 | |
| HT-29 | Colon Carcinoma | 24 | ~7.5 | |
| HT-29 | Colon Carcinoma | 48 | ~4.0 | |
| FaDu | Pharyngeal Carcinoma | 24 | 85.76 | |
| FaDu | Pharyngeal Carcinoma | 48 | 81.26 |
Experimental Protocols
MTT Assay Protocol for (+)-Arctigenin Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of (+)-Arctigenin on adherent cancer cells using a 96-well plate format.
Materials:
-
(+)-Arctigenin
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Treatment with (+)-Arctigenin:
-
Prepare a stock solution of (+)-Arctigenin in DMSO.
-
Prepare serial dilutions of (+)-Arctigenin in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of (+)-Arctigenin.
-
Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of (+)-Arctigenin to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflow Visualization
Diagrams
Caption: Experimental Workflow for MTT Assay.
Caption: (+)-Arctigenin Induced Cytotoxicity Pathways.
Application Notes and Protocols for Western Blot Analysis of (+)-Arctigenin Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-Arctigenin, a lignan (B3055560) found in plants of the Arctium genus, has demonstrated significant anti-cancer, anti-inflammatory, and neuroprotective properties.[1] Its mechanism of action often involves the modulation of key cellular signaling pathways that regulate cell proliferation, survival, apoptosis, and inflammation. Western blot analysis is a crucial technique for elucidating the molecular mechanisms of (+)-Arctigenin by quantifying changes in the expression and phosphorylation status of target proteins within these pathways.[1][2] These application notes provide detailed protocols and data presentation for studying the effects of (+)-Arctigenin on various signaling cascades.
Data Presentation: Proteins Modulated by (+)-Arctigenin
The following tables summarize the effects of (+)-Arctigenin on key proteins in major signaling pathways, as determined by Western blot analysis in various cancer cell lines.
Table 1: Effect of (+)-Arctigenin on the PI3K/Akt/mTOR Signaling Pathway
| Cell Line | Treatment Conditions | Target Protein | Change in Expression/Phosphorylation | Reference |
| HepG2 | 3 µM, 12 µM, 48 µM for 24h | p-PIK3CA (Tyr317) | Dose-dependent decrease | [1][3] |
| HepG2 | 3 µM, 12 µM, 48 µM for 24h | p-GSK3B (Ser9) | Dose-dependent increase | [1][3] |
| HepG2 | 3 µM, 12 µM, 48 µM for 24h | p-mTOR (Ser2481) | Dose-dependent decrease | [1][3] |
| PC-3M | 6.25 µM, 12.5 µM, 25 µM for 48h | p-PI3K | Dose-dependent decrease | [4] |
| PC-3M | 6.25 µM, 12.5 µM, 25 µM for 48h | p-Akt | Dose-dependent decrease | [4] |
| PC-3M | 6.25 µM, 12.5 µM, 25 µM for 48h | p-mTOR | Dose-dependent decrease | [4] |
| MCF-7 | TPA-induced | p-Akt | Dose-dependent decrease | [1] |
Table 2: Effect of (+)-Arctigenin on the STAT3 Signaling Pathway
| Cell Line | Treatment Conditions | Target Protein | Change in Expression/Phosphorylation | Reference |
| MDA-MB-231 | Increasing concentrations for 24h | p-STAT3 (Tyr705) | Dose-dependent decrease | [2][5] |
| MDA-MB-468 | Increasing concentrations for 24h | p-STAT3 (Tyr705) | Dose-dependent decrease | [2][5] |
| Various Cancer Cells | IL-6-induced | p-STAT3 | Suppressed | [6] |
Table 3: Effect of (+)-Arctigenin on Apoptosis and Cell Cycle
| Cell Line | Treatment Conditions | Target Protein | Change in Expression/Phosphorylation | Reference |
| U87MG & T98G | 10 µM, 40 µM | p21 | Increased | [7] |
| U87MG & T98G | 10 µM, 40 µM | p53 | Increased | [7] |
| U87MG & T98G | 10 µM, 40 µM | Retinoblastoma (RB) | Increased | [7] |
| U87MG & T98G | 10 µM, 40 µM | Cyclin D1 | Decreased | [7] |
| U87MG & T98G | 10 µM, 40 µM | CDK4 | Decreased | [7] |
| U87MG & T98G | Not specified | Cleaved Caspase-3 | Increased | [7] |
| PC-3M | 6.25 µM, 12.5 µM, 25 µM for 48h | Bax | Increased | [8][9] |
| PC-3M | 6.25 µM, 12.5 µM, 25 µM for 48h | Bcl-2 | Decreased | [8][9] |
| PC-3M | 6.25 µM, 12.5 µM, 25 µM for 48h | Cleaved Caspase-3 | Increased | [8][9] |
| MDA-MB-231 | Increasing concentrations for 24h | PARP Cleavage | Increased | [5] |
| MDA-MB-231 | Increasing concentrations for 24h | Pro-caspase-3 | Dose-dependent decrease | [5] |
| MDA-MB-231 | Increasing concentrations for 24h | Pro-caspase-9 | Dose-dependent decrease | [5] |
| SK-BR-3 & MDA-MB-231 | 125 nM, 250 nM, 500 nM | Bax/Bcl-2 ratio | Increased | [10][11] |
| SK-BR-3 & MDA-MB-231 | 125 nM, 250 nM, 500 nM | Cleaved PARP | Increased | [10][11] |
| SK-BR-3 & MDA-MB-231 | 125 nM, 250 nM, 500 nM | Cleaved Caspase-3 | Increased | [10][11] |
| SK-BR-3 & MDA-MB-231 | 125 nM, 250 nM, 500 nM | Cleaved Caspase-9 | Increased | [10][11] |
| SK-BR-3 | 125 nM, 250 nM, 500 nM | Cleaved Caspase-8 | Increased | [10] |
Table 4: Effect of (+)-Arctigenin on the NF-κB and MAPK Signaling Pathways
| Cell Line | Treatment Conditions | Target Protein | Change in Expression/Phosphorylation | Reference |
| Chondrocytes | IL-1β-induced | IκBα (cytoplasmic) | Increased | [1] |
| Chondrocytes | IL-1β-induced | p65 (nuclear) | Decreased | [1] |
| MCF-7 | TPA-induced | p-NF-κB (p65) | Dose-dependent decrease | [1] |
| MCF-7 | TPA-induced | p-ERK1/2 | Inhibited | [12] |
| MCF-7 | TPA-induced | p-JNK1/2 | Inhibited | [12] |
Experimental Protocols
Cell Culture and (+)-Arctigenin Treatment
This protocol describes the general procedure for treating cultured cells with (+)-Arctigenin.
Materials:
-
Cancer cell line of interest (e.g., HepG2, MDA-MB-231, PC-3M)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
(+)-Arctigenin (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 10 cm cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will allow them to reach 70-80% confluency at the time of treatment.[2]
-
Adherence: Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.[2]
-
Preparation of Working Solutions: Prepare fresh serial dilutions of (+)-Arctigenin from the DMSO stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO) with a concentration equivalent to the highest concentration of DMSO used in the (+)-Arctigenin dilutions should be included.[2]
-
Cell Treatment: Aspirate the old culture medium from the wells and wash the cells once with sterile PBS.[2] Add the prepared media containing different concentrations of (+)-Arctigenin or the vehicle control to the respective wells.[2]
-
Incubation: Incubate the cells for the specified duration (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.[2]
-
Cell Harvesting: Following incubation, proceed immediately to the protein extraction protocol.
Protein Extraction
This protocol details the lysis of cells to extract total protein for Western blot analysis.
Materials:
-
Ice-cold PBS
-
Ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails[2]
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
Procedure:
-
Washing: After treatment, place the culture plates on ice, aspirate the culture medium, and wash the cells twice with ice-cold PBS.[1]
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to each well or flask.[1][13]
-
Scraping: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1][13]
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes to ensure complete lysis.[1][2]
-
Centrifugation: Centrifuge the lysates at 12,000-14,000 x g for 15 minutes at 4°C to pellet the cell debris.[1][2]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.[2]
-
Storage: Store the protein extracts at -80°C for long-term use.
Protein Quantification
It is essential to determine the protein concentration of each lysate to ensure equal loading on the SDS-PAGE gel.
Materials:
-
BCA Protein Assay Kit or Bradford Protein Assay Kit
-
Microplate reader
Procedure:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.[2]
Western Blot Analysis
This protocol provides a detailed methodology for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting the target proteins using specific antibodies.
Materials:
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels
-
Electrophoresis apparatus and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer apparatus and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc) or X-ray film
Procedure:
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer.[2] Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[2]
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1][2]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1] The optimal dilution for each antibody should be determined empirically.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[1]
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.[2]
-
Signal Capture: Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.[1]
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).[1] Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize the phosphorylated protein band intensity to the total protein band intensity.[1][2]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Arctigenin from Saussurea medusa Maxim. Targets the PI3K/AKT Pathway to Inhibit Hepatocellular Carcinoma Proliferation and Induces Apoptosis [mdpi.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arctigenin enhances chemosensitivity of cancer cells to cisplatin through inhibition of the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arctigenin, a natural lignan compound, induces G0/G1 cell cycle arrest and apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Arctigenin Triggers Apoptosis and Autophagy via PI3K/Akt/mTOR Inhibition in PC-3M Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arctigenin Inhibits the Viability of Estrogen Receptor Negative Breast Cancer Cells by Inducing Apoptosis [bslonline.org]
- 11. bslonline.org [bslonline.org]
- 12. researchgate.net [researchgate.net]
- 13. origene.com [origene.com]
Application Notes: (+)-Arctigenin for Inducing Apoptosis in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Arctigenin, a dibenzylbutyrolactone lignan (B3055560) isolated from plants of the Arctium genus, has emerged as a compound of significant interest in oncological research.[1] Extensive in vitro studies have demonstrated its potent anti-tumor properties, primarily attributed to its ability to induce apoptosis and inhibit proliferation across a diverse range of cancer cell lines.[2][3][4] These effects are mediated through the modulation of critical cellular signaling pathways, including the PI3K/Akt/mTOR and ROS/p38 MAPK pathways.[2][3][4] This document provides detailed application notes and experimental protocols for researchers investigating the apoptotic effects of (+)-arctigenin in vitro.
Mechanism of Action
(+)-Arctigenin induces apoptosis through a multi-faceted approach targeting key regulatory pathways of cell survival and death.
Intrinsic (Mitochondrial) Pathway: (+)-Arctigenin modulates the balance of the Bcl-2 protein family, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins such as Bax.[5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, triggering the release of cytochrome c into the cytoplasm.[3] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[3][5]
Extrinsic (Death Receptor) Pathway: In some cell types, such as FaDu human pharyngeal carcinoma cells, (+)-arctigenin has been shown to up-regulate the expression of Fas ligand (FasL), a key component of the extrinsic apoptosis pathway.[7][8][9] The engagement of FasL with its receptor initiates a signaling cascade that activates caspase-8, which can then directly activate caspase-3, converging with the intrinsic pathway to execute apoptosis.[7][9][10]
Modulation of Key Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: (+)-Arctigenin has been demonstrated to inhibit the phosphorylation of key components of the PI3K/Akt/mTOR signaling pathway in various cancer cells, including prostate and renal cancer cell lines.[2][5][11] This pathway is a critical regulator of cell survival, proliferation, and growth; its inhibition by (+)-arctigenin contributes significantly to the compound's pro-apoptotic and anti-proliferative effects.[2][5][11]
-
ROS/p38 MAPK Pathway: In cell lines such as colon and estrogen receptor-negative breast cancer cells, (+)-arctigenin induces the production of reactive oxygen species (ROS).[3][4] Elevated ROS levels can activate the p38 MAPK pathway, which in turn can lead to the down-regulation of anti-apoptotic proteins like Bcl-2 and the induction of apoptosis.[3][4]
Data Presentation
The following tables summarize the cytotoxic and apoptotic effects of (+)-arctigenin on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of (+)-Arctigenin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Cytotoxicity Assay | Reference |
| Hep G2 | Hepatocellular Carcinoma | 1.99 | 24 | MTT | [12] |
| Hep G2 | Hepatocellular Carcinoma | 0.24 | 48 | MTT | [12] |
| SMMC7721 | Hepatocellular Carcinoma | >100 | 24 | MTT | [12] |
| HT-29 | Colon Carcinoma | ~7.5 (estimated) | 24 | MTT | [1] |
| HT-29 | Colon Carcinoma | ~4.0 (estimated) | 48 | MTT | [1] |
| H116 | Colon Carcinoma | 0.31 µg/mL | Not Specified | Not Specified | [13] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.98 | 48 | Not Specified | [14] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.787 | 24 | MTT | [14] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.283 | 24 | MTT | [14] |
| PC-3M | Prostate Cancer | Not Specified | 48 | CCK-8 | [5][15] |
| 786-O | Renal Cancer | Not Specified | Not Specified | MTT, LDH | [11] |
| FaDu | Pharyngeal Carcinoma | Not Specified | Not Specified | MTT | [7][8][9] |
| U87MG | Glioma | Not Specified | 48 | MTT | [1] |
| T98G | Glioma | Not Specified | 48 | MTT | [1] |
Table 2: Effects of (+)-Arctigenin on Apoptosis-Related Proteins
| Cell Line | Treatment Condition | Effect on Bcl-2 | Effect on Bax | Effect on Cleaved Caspase-3 | Reference |
| PC-3M | 25 µM ARG, 48h | Decreased | Increased | Increased | [5][15] |
| FaDu | Not Specified | Decreased | Increased | Increased | [7][9] |
| SK-BR-3 | 125-500 nM, 24h | Decreased | Increased | Increased | [6] |
| MDA-MB-231 | Not Specified | Decreased | Not Specified | Increased | |
| B16-F10 | Not Specified | Decreased | Not Specified | Not Specified | [16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of (+)-arctigenin on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
(+)-Arctigenin (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
DMSO[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete medium.[1] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of (+)-arctigenin in complete medium. A suggested concentration range is 0.5, 1, 2.5, 5, 10, 20, 50, 80, and 100 µM.[1] Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of (+)-arctigenin. Include a vehicle control (medium with DMSO) and an untreated control.[1]
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48 hours).[1]
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[1]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 3-4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value.[17]
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
(+)-Arctigenin
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit[1][18]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells/well in 6-well plates and allow them to attach overnight.[1] Treat the cells with various concentrations of (+)-arctigenin for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.[18]
-
Resuspension: Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.[18]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1][18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[18] Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[1][18]
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol detects changes in the expression of key apoptotic proteins.
Materials:
-
Cancer cell line of interest
-
(+)-Arctigenin
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Lysis: After treatment with (+)-arctigenin, wash cells with cold PBS and lyse them with RIPA buffer.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[18]
-
Sample Preparation: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[18]
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.[18]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[18]
-
Washing: Wash the membrane three times with TBST.[18]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Washing: Wash the membrane three times with TBST.[18]
-
Detection: Visualize the protein bands using a chemiluminescence detection system.[19]
Visualizations
The following diagrams illustrate the key signaling pathways affected by (+)-arctigenin and a typical experimental workflow.
Caption: Signaling pathways modulated by (+)-Arctigenin to induce apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Arctigenin triggers apoptosis and autophagy via PI3K/Akt/mTOR inhibition in PC-3M cells [jstage.jst.go.jp]
- 3. Arctigenin induces apoptosis in colon cancer cells through ROS/p38MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arctigenin, a dietary phytoestrogen, induces apoptosis of estrogen receptor-negative breast cancer cells through the ROS/p38 MAPK pathway and epigenetic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arctigenin Triggers Apoptosis and Autophagy via PI3K/Akt/mTOR Inhibition in PC-3M Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arctigenin Inhibits the Viability of Estrogen Receptor Negative Breast Cancer Cells by Inducing Apoptosis [bslonline.org]
- 7. Arctigenin induces caspase-dependent apoptosis in FaDu human pharyngeal carcinoma cells -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 8. researchgate.net [researchgate.net]
- 9. Arctigenin induces caspase-dependent apoptosis in FaDu human pharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arctigenin induces caspase-dependent apoptosis in FaDu human pharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. storage.imrpress.com [storage.imrpress.com]
- 12. Mechanism of Arctigenin-Induced Specific Cytotoxicity against Human Hepatocellular Carcinoma Cell Lines: Hep G2 and SMMC7721 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Arctin and Arctigenin as a Potential Treatment for Solid Tumors" by Mani Maheshwari, Joe Media et al. [scholarlycommons.henryford.com]
- 14. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Arctigenin Induces Apoptosis in Melanoma Cells by Reducing the Expression of BCL-2 and VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
Application Notes and Protocols: Anti-inflammatory Assay for (+)-Arctigenin using RAW 264.7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Macrophages, such as the murine RAW 264.7 cell line, are key players in the inflammatory process. Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, RAW 264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The production of these mediators is largely regulated by the activation of signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK). (+)-Arctigenin, a lignan (B3055560) found in plants of the Arctium genus, has demonstrated potent anti-inflammatory properties by targeting these key pathways.[1][2] This document provides detailed protocols for assessing the anti-inflammatory effects of (+)-Arctigenin in LPS-stimulated RAW 264.7 cells.
Data Presentation
The anti-inflammatory activity of (+)-Arctigenin is concentration-dependent. The following tables summarize the quantitative data on its inhibitory effects on key inflammatory markers in LPS-stimulated RAW 264.7 cells.
Table 1: Inhibitory Effect of (+)-Arctigenin on Pro-inflammatory Mediators
| Inflammatory Mediator | IC₅₀ Value | Cell Line | Stimulant | Reference |
| Nitric Oxide (NO) | 8.4 µM | RAW 264.7 | LPS | [1][2] |
| TNF-α | 19.6 µM | RAW 264.7 | LPS | [1][2] |
| IL-6 | 29.2 µM | RAW 264.7 | LPS | [1][2] |
Table 2: Effect of (+)-Arctigenin on Pro-inflammatory Enzymes and Signaling Pathways
| Target | Effect | Cell Line | Stimulant | Reference |
| iNOS Expression | Inhibition | RAW 264.7 | LPS | [1][3][4] |
| COX-2 Expression | Slight inhibition at higher concentrations | RAW 264.7 | LPS | [5] |
| NF-κB Activation | Inhibition | RAW 264.7 | LPS | [1][2][6] |
| MAPK Phosphorylation | Suppression | RAW 264.7 | LPS | [1][6] |
| JAK-STAT Signaling | Suppression | RAW 264.7 | LPS | [5] |
Experimental Workflow
The following diagram outlines the general workflow for assessing the anti-inflammatory properties of (+)-Arctigenin.
Caption: A flowchart of the experimental procedure.
Experimental Protocols
Cell Culture and Treatment
This protocol details the maintenance of RAW 264.7 cells and their preparation for anti-inflammatory assays.
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS)
-
Lipopolysaccharide (LPS) from E. coli
-
(+)-Arctigenin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tissue culture flasks and plates (96-well, 24-well, 6-well)
Procedure:
-
Cell Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.[3][6]
-
Seeding: Seed the cells in appropriate culture plates (e.g., 1-2 x 10⁵ cells/well for a 96-well plate) and allow them to adhere overnight.[2]
-
(+)-Arctigenin Preparation: Prepare a stock solution of (+)-Arctigenin in DMSO. Further dilute with culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not affect cell viability (typically ≤ 0.1%).
-
Treatment and Stimulation:
-
Remove the culture medium from the wells.
-
Pre-treat the cells with various concentrations of (+)-Arctigenin for 1-2 hours.[7]
-
Subsequently, add LPS (e.g., 10-100 ng/mL) to the wells to induce an inflammatory response and incubate for the desired time (e.g., 24 hours for cytokine and NO measurement).[2]
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) and LPS, and cells treated with (+)-Arctigenin alone.
-
Cell Viability Assay (MTT Assay)
This assay is performed to ensure that the observed anti-inflammatory effects of (+)-Arctigenin are not due to cytotoxicity.
Materials:
-
Treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Detergent reagent (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of the detergent reagent to each well to dissolve the formazan (B1609692) crystals.
-
Incubate at room temperature in the dark for 2 hours with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Cell culture supernatants from treated and control cells
-
Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
Procedure:
-
Collect the cell culture supernatant from each well.
-
Mix an equal volume of the supernatant with the Griess reagent in a 96-well plate.[1]
-
Incubate at room temperature for 10 minutes in the dark.[1]
-
Measure the absorbance at 540 nm using a microplate reader.[1]
-
Calculate the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.[1]
Cytokine Measurement (ELISA)
This protocol describes the quantification of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants
-
Commercially available ELISA kits for TNF-α and IL-6
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.[8]
-
Briefly, the wells of a 96-well plate are coated with a capture antibody specific for the cytokine of interest.
-
The cell culture supernatants are added to the wells, allowing the cytokine to bind to the capture antibody.
-
A detection antibody, conjugated to an enzyme, is then added, which binds to the captured cytokine.
-
A substrate solution is added, which is converted by the enzyme into a colored product.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
-
The concentration of the cytokine in the samples is determined by comparison to a standard curve.[7]
Western Blot Analysis
This technique is used to detect the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
Treated and control cells in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration of the lysates.[9]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the ECL substrate and visualize the protein bands using an imaging system.[7]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control.
Signaling Pathways
(+)-Arctigenin exerts its anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
Caption: (+)-Arctigenin inhibits NF-κB activation.
MAPK Signaling Pathway
Caption: (+)-Arctigenin suppresses MAPK phosphorylation.
References
- 1. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. 2.5. Cell Culture, Stimulation of RAW 264.7 Cells with LPS and Bacteria lysate [bio-protocol.org]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for (+)-Arctigenin in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
(+)-Arctigenin, a dibenzylbutyrolactone lignan (B3055560) isolated from plants of the Asteraceae family, such as Arctium lappa (burdock), has garnered significant attention for its potent anti-tumor activities.[1][2] Preclinical studies have demonstrated its efficacy in inhibiting tumor growth across a spectrum of cancers, including pancreatic, breast, prostate, and colorectal cancer.[3][4][5][6] These application notes provide a comprehensive guide to the experimental design of in vivo xenograft studies using (+)-Arctigenin, including detailed protocols, quantitative data summaries, and visualizations of its molecular mechanisms.
Mechanism of Action:
(+)-Arctigenin exerts its anti-neoplastic effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways that are often dysregulated in cancer.[7][8]
-
Inhibition of Key Signaling Pathways: (+)-Arctigenin has been shown to modulate several critical intracellular signaling pathways:
-
STAT3 Pathway: It acts as a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) by binding to its SH2 domain. This disrupts STAT3 phosphorylation, dimerization, and nuclear translocation, leading to the downregulation of target genes involved in cell survival and proliferation like Bcl-xL and survivin.[1][4][9]
-
PI3K/Akt/mTOR Pathway: In cancers such as hepatocellular carcinoma and colorectal cancer, (+)-Arctigenin suppresses the phosphorylation of PI3K, Akt, and mTOR.[1][6] This inhibition contributes to the induction of apoptosis and autophagy.[1]
-
MAPK Pathway: The compound has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including the inhibition of ERK and JNK phosphorylation, which plays a role in suppressing cell migration and invasion.[7]
-
-
Induction of Apoptosis: (+)-Arctigenin triggers programmed cell death through both intrinsic and extrinsic pathways. It alters the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2, Bcl-xL) proteins, leading to mitochondrial dysfunction and the activation of caspases-9 and -3.[1][10]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G0/G1 or G2/M phases, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[1]
-
Anti-Metastatic and Anti-Angiogenic Effects: (+)-Arctigenin can suppress cancer cell invasion and metastasis by downregulating matrix metalloproteinases (MMPs) like MMP-2 and MMP-9 and inhibiting the epithelial-mesenchymal transition (EMT).[1][6] It also reduces the expression of angiogenesis inducers such as VEGF.[1]
Data Presentation: Quantitative Outcomes of (+)-Arctigenin in Xenograft Models
The following tables summarize key quantitative data from various in vivo xenograft studies.
| Cancer Type | Cell Line | Animal Model | (+)-Arctigenin Dosage & Route | Treatment Duration | Tumor Growth Inhibition | Reference(s) |
| Prostate Cancer | LAPC-4 | SCID Mice | 50 mg/kg/day, oral gavage | 6 weeks | 50% | [5][11] |
| Prostate Cancer | LAPC-4 | SCID Mice | 100 mg/kg/day, oral gavage | 6 weeks | 70% | [5][11] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Nude Mice | Not Specified | Not Specified | Significant inhibition of tumor growth | [4] |
| Breast Cancer | 4T1 | Orthotopic Mouse Model | Not Specified | Not Specified | Reduced tumor growth and elongated survival | [12] |
| Colorectal Cancer | Not Specified | BALB/c Nude Mice | 20 mg/kg | Not Specified | Significant reduction in tumor volume and weight | [13] |
| Colorectal Cancer | Not Specified | BALB/c Nude Mice | 40 mg/kg | Not Specified | Significant reduction in tumor volume and weight | [13] |
| Pancreatic Cancer | PANC-1 | Nude Mice | Not Specified | Not Specified | Strong suppression of tumor growth | [3] |
| Hepatocellular Carcinoma | HepG2 | Athymic nu/nu Mice | 10, 20, 40 mg/kg | Not Specified | Not Specified | [14] |
Experimental Protocols
Cell Culture and Preparation for Implantation
-
Cell Lines: Select a cancer cell line known to be sensitive to (+)-Arctigenin. Examples include PANC-1 (pancreatic), MDA-MB-231 (triple-negative breast), LAPC-4 (prostate), and various colorectal cancer cell lines (e.g., SW480, SW620).[3][4][5][15]
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in an incubator at 37°C with 5% CO₂.
-
Cell Harvesting: Harvest cells during the exponential growth phase (approximately 80-90% confluency).[16]
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS). For some models, mixing the cell suspension with an extracellular matrix-like Cultrex BME or Matrigel (1:1 ratio) can improve tumor take and growth.[11][17] The typical concentration is 0.5-2 million cells per 100-200 µL.[16]
In Vivo Xenograft Model Establishment
-
Animal Model: Immunodeficient mice, such as nude (nu/nu) or Severe Combined Immunodeficient (SCID) mice (typically 6-8 weeks old), are commonly used to prevent rejection of the human tumor cells.[4][5]
-
Implantation: Subcutaneously inject the prepared cell suspension (typically 100-200 µL) into the flank of the mice using a 25-gauge needle.[16][18]
-
Tumor Monitoring: Once tumors become palpable, measure their volume 2-3 times a week using digital calipers.[18] Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2 .[9]
(+)-Arctigenin Administration
-
Treatment Groups: Once the tumors reach a predetermined size (e.g., 100 mm³), randomly divide the mice into control and treatment groups.[19]
-
Vehicle Preparation: Prepare a vehicle control, such as 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water or 5% Tween 80.[14][20]
-
(+)-Arctigenin Formulation: Suspend (+)-Arctigenin in the chosen vehicle.
-
Dosage and Administration:
-
Control Group: Administer the vehicle alone to the control group following the same schedule and route as the treatment groups.
Efficacy and Toxicity Assessment
-
Tumor Growth: Continue to monitor tumor volume throughout the study.
-
Body Weight and Animal Welfare: Monitor the body weight of the mice 2-3 times a week and observe for any clinical signs of toxicity or distress.[18]
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors and record their final weight.
-
Further Analysis: Tumor tissues can be used for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers, or Western blotting to assess changes in protein expression within the targeted signaling pathways.[4][12]
Mandatory Visualizations
Signaling Pathways Modulated by (+)-Arctigenin
Caption: Key signaling pathways inhibited by (+)-Arctigenin in cancer cells.
Experimental Workflow for In Vivo Xenograft Model
Caption: General experimental workflow for an in vivo xenograft study with (+)-Arctigenin.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanisms of the action of Arctigenin in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of arctigenin as an antitumor agent having the ability to eliminate the tolerance of cancer cells to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arctigenin inhibits prostate tumor cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arctigenin inhibits the progression of colorectal cancer through epithelial-mesenchymal transition via PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Arctigenin Attenuates Breast Cancer Progression through Decreasing GM-CSF/TSLP/STAT3/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Arctigenin enhances the sensitivity of cisplatin resistant colorectal cancer cell by activating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 17. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 18. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Synthesis of (+)-Arctigenin and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of the bioactive natural product (+)-Arctigenin and its analogues. It includes summaries of quantitative data, detailed experimental methodologies, and visualizations of key pathways to support research and development in medicinal chemistry and pharmacology.
Introduction
Arctigenin (B1665602), a dibenzylbutyrolactone lignan (B3055560) found in plants of the Arctium genus, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.[1][2][3] These biological effects are attributed to its modulation of several key signaling pathways, such as NF-κB, MAPK, PI3K/Akt, and JAK/STAT.[1][4][5] The therapeutic potential of arctigenin has prompted extensive research into its total synthesis and the development of novel analogues with improved efficacy and pharmacokinetic profiles.[1][6][7]
Data Presentation
Table 1: Anti-proliferative Activity of Arctigenin Analogues
| Compound | HCT-116 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| Arctigenin | >50 | >50 |
| Analogue 1 | 22.4 ± 2.1 | 45.7 ± 3.5 |
| Analogue 2 | 15.8 ± 1.5 | 33.1 ± 2.8 |
| Analogue 3 | 35.1 ± 3.2 | >50 |
Data adapted from studies on C-9' derivatives of arctigenin, showing improved activity in the HCT-116 cell line over MDA-MB-231 cells.[8][9]
Table 2: Pharmacokinetic Parameters of Arctigenin in Piglets
| Administration | t₁/₂α (h) | t₁/₂β (h) | Vd (L/kg) | CLb (L/(h·kg)) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |
| Intravenous (2.0 mg/kg) | 0.166 ± 0.022 | 3.161 ± 0.296 | 0.231 ± 0.033 | 0.057 ± 0.003 | - | - | 1.189 ± 0.057 |
| Oral (Fructus Arctii powder) | 1.435 ± 0.725 | 63.467 ± 29.115 | 1.680 ± 0.402 | 0.076 ± 0.028 | 0.430 ± 0.035 | 0.853 ± 0.211 | 14.672 ± 4.813 |
This data indicates that orally administered Fructus arctii powder results in rapid absorption, wider distribution, and slower elimination of arctigenin compared to intravenous administration.[10]
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (-)-Arctigenin
This protocol describes a method for the asymmetric synthesis of (-)-arctigenin starting from 3,4-dimethoxyphenylpropionic acid.[1][11]
Step 1: Synthesis of Chiral N-Acyl Oxazolidinone
-
To a solution of 3,4-dimethoxyphenylpropionic acid (1.0 equiv) and 4-benzyloxazolidinone (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM), add dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the N-acylated chiral oxazolidinone.
Step 2: α-Alkylation
-
Dissolve the N-acylated chiral oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) dropwise and stir the resulting enolate solution for 30 minutes.
-
Add a solution of 4-(benzyloxy)-3-methoxybenzyl bromide (1.2 equiv) in THF.
-
Stir the reaction at -78 °C for 4 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the product by column chromatography.[7]
Step 3: Reductive Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product (1.0 equiv) in a mixture of THF and water.
-
Cool the solution to 0 °C and add lithium borohydride (B1222165) (LiBH₄) (2.0 equiv) portion-wise.
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl).
-
Extract the mixture with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate. Purify the resulting alcohol by column chromatography.
Step 4: Cyclization to form the Lactone Ring
-
Dissolve the alcohol (1.0 equiv) in a suitable solvent such as toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Dry the organic layer, concentrate, and purify by column chromatography to yield (-)-arctigenin.
Protocol 2: Synthesis of Arctigenin Analogues (C-9' Derivatization)
This protocol outlines a general method for the synthesis of C-9' derivatives of arctigenin.[8][9]
Step 1: Acyl-Claisen Rearrangement
-
The synthesis starts with an acyl-Claisen rearrangement to establish the trans relationship between the C-8 and C-8' groups, which is a key structural feature of arctigenin.[8][9]
Step 2: Cyclization and Introduction of C-9' Functionality
-
The product from the rearrangement undergoes cyclization to form the dibenzylbutyrolactone core. This step also introduces a hydroxymethyl group at the C-9' position.[8]
Step 3: Derivatization of the C-9' Hydroxymethyl Group
-
The C-9' hydroxymethyl group can be converted to various esters. For example, to synthesize a benzoate (B1203000) ester, dissolve the C-9' hydroxymethyl analogue (1.0 equiv) in pyridine (B92270) and add benzoyl chloride (1.2 equiv) at 0 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Step 4: Deprotection
-
If a protecting group is present (e.g., a benzyl (B1604629) ether at C-4), it can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like ethanol (B145695) under a hydrogen atmosphere to yield the final phenol (B47542) analogue.[9]
Protocol 3: In Vitro Anti-proliferative Assay
This protocol describes a standard method for evaluating the anti-proliferative activity of arctigenin and its analogues against cancer cell lines.
-
Cell Culture: Culture human colorectal carcinoma (HCT-116) and triple-negative breast cancer (MDA-MB-231) cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (arctigenin and its analogues) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Assay: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
Signaling Pathways Modulated by Arctigenin
Arctigenin exerts its anti-inflammatory and anti-tumor effects by inhibiting key signaling pathways.
Caption: Arctigenin's inhibitory effects on key inflammatory signaling pathways.
Experimental Workflow: Synthesis of (-)-Arctigenin
The following diagram illustrates the key steps in the asymmetric synthesis of (-)-Arctigenin.
Caption: Workflow for the asymmetric synthesis of (-)-Arctigenin.
References
- 1. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]
- 5. gavinpublishers.com [gavinpublishers.com]
- 6. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Anti-Proliferative Evaluation of Arctigenin Analogues with C-9′ Derivatisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Pharmacokinetics of Arctigenin and Fructus Arctii Powder in Piglets [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Structural Elucidaion of (+)-Arctigenin
Abstract
(+)-Arctigenin, a dibenzylbutyrolactone lignan (B3055560) found in plants of the Asteraceae family, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antioxidant effects.[1][2] The precise structural characterization of (+)-Arctigenin is fundamental for its development as a potential therapeutic agent. This document provides detailed application notes and experimental protocols for the analysis of (+)-Arctigenin using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), tailored for researchers, scientists, and professionals in drug development.
Introduction
The structural elucidation of natural products is a critical step in drug discovery and development. NMR spectroscopy and mass spectrometry are powerful analytical techniques that provide complementary information for the unambiguous identification and characterization of chemical structures.[3][4] NMR spectroscopy offers detailed insights into the carbon-hydrogen framework of a molecule, while mass spectrometry provides information about the molecular weight and elemental composition. This application note outlines the methodologies for acquiring and interpreting NMR and MS data for (+)-Arctigenin.
Molecular Structure of (+)-Arctigenin
(+)-Arctigenin is a lignan with the chemical formula C₂₁H₂₄O₆ and a molecular weight of 372.4 g/mol .[5] Its structure features two substituted benzene (B151609) rings linked to a central butyrolactone core.
Chemical Structure: (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]-2-tetrahydrofuranone[6]
NMR Spectroscopic Analysis
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the complete assignment of proton (¹H) and carbon (¹³C) signals of (+)-Arctigenin.
Quantitative Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for the aglycone moiety of an arctigenin (B1665602) derivative, which is representative of (+)-Arctigenin's core structure.[7] The data was reported from spectra acquired in DMSO-d₆ at 600 MHz for ¹H NMR and 150 MHz for ¹³C NMR.[7]
Table 1: ¹H NMR Data of (+)-Arctigenin Moiety (600 MHz, DMSO-d₆) [7]
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 6.76 | s | |
| 5 | 6.61-6.98 | m | |
| 6 | 6.61-6.98 | m | |
| 2' | 6.61-6.98 | m | |
| 5' | 6.61-6.98 | m | |
| 6' | 6.84 | d | 7.6 |
| 7 | 2.45 | m | |
| 8 | 2.59 | m | |
| 7' | 2.45 | m | |
| 8' | 2.59 | m | |
| 3-OCH₃ | 3.70 | s | |
| 3'-OCH₃ | 3.69 | s | |
| 4'-OCH₃ | 3.71 | s |
Table 2: ¹³C NMR Data of (+)-Arctigenin Moiety (150 MHz, DMSO-d₆) [7]
| Position | δC (ppm) | DEPT |
| 1 | 131.68 | C |
| 2 | 112.46 | CH |
| 3 | 148.64 | C |
| 4 | 145.31 | C |
| 5 | - | CH |
| 6 | - | CH |
| 7 | - | CH₂ |
| 8 | - | CH |
| 9 | 178.4 | C |
| 1' | - | C |
| 2' | - | CH |
| 3' | - | C |
| 4' | - | C |
| 5' | - | CH |
| 6' | 120.4 | CH |
| 7' | 36.83 | CH₂ |
| 8' | 40.62 | CH |
| 9' | - | - |
| 3-OCH₃ | - | CH₃ |
| 3'-OCH₃ | - | CH₃ |
| 4'-OCH₃ | - | CH₃ |
Note: Some chemical shifts were reported as part of a derivative and specific assignments for all positions were not available in the cited source. Further 2D NMR analysis is required for complete assignment.
Experimental Protocol for NMR Analysis
This protocol outlines the general steps for acquiring high-quality NMR data for (+)-Arctigenin.
1. Sample Preparation:
-
Dissolve 5-10 mg of purified (+)-Arctigenin in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[8]
-
Acquire the following spectra:
-
1D ¹H NMR: Provides information on the number of different types of protons and their chemical environments.
-
1D ¹³C NMR: Shows the number of different types of carbon atoms.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems and elucidating the carbon skeleton.
-
3. Data Processing and Interpretation:
-
Process the acquired spectra using appropriate NMR software (e.g., MestReNova, TopSpin, ACD/Labs).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts to the residual solvent peak.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the coupling constants (J values) in the ¹H NMR spectrum to deduce dihedral angles and connectivity.
-
Systematically interpret the 2D spectra to assign all ¹H and ¹³C signals and confirm the structure of (+)-Arctigenin.
Mass Spectrometry Analysis
Mass spectrometry is employed to determine the molecular weight and elemental formula of (+)-Arctigenin and to study its fragmentation pattern, which aids in structural confirmation.
Quantitative Data
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for (+)-Arctigenin
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 373.1646 | To be determined |
| [M+Na]⁺ | 395.1465 | To be determined |
| [M-H]⁻ | 371.1499 | To be determined |
Note: The molecular formula of (+)-Arctigenin is C₂₁H₂₄O₆.
Fragmentation Analysis
The fragmentation pattern of (+)-Arctigenin provides valuable structural information. A study on the trimethylsilyl (B98337) (TMS) derivatives of arctigenin using Gas Chromatography-Mass Spectrometry (GC-MS) has been reported.[9][10] For liquid chromatography-mass spectrometry (LC-MS) analysis with soft ionization techniques like Electrospray Ionization (ESI), fragmentation can be induced in the collision cell (MS/MS).
Common fragmentation pathways for lignans (B1203133) like arctigenin involve cleavages of the benzylic C-C bonds and the lactone ring.
Experimental Protocol for Mass Spectrometry Analysis
1. Sample Preparation:
-
Prepare a dilute solution of (+)-Arctigenin (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile (B52724), or a mixture with water.
-
For ESI, the addition of a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) can enhance ionization.
2. Mass Spectrometry Data Acquisition:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.[4]
-
Direct Infusion: Introduce the sample solution directly into the ion source to obtain the mass spectrum of the pure compound.
-
LC-MS: Couple a liquid chromatograph to the mass spectrometer to analyze the purity of the sample and obtain its mass spectrum.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with 0.1% formic acid.
-
Ionization: ESI in both positive and negative ion modes.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) in the first mass analyzer.
-
Induce fragmentation in the collision cell.
-
Analyze the resulting product ions in the second mass analyzer to obtain the fragmentation pattern.
-
3. Data Analysis:
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways that are consistent with the structure of (+)-Arctigenin.
Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the analysis of a natural product and a simplified representation of a signaling pathway that could be investigated for (+)-Arctigenin's biological activity.
Caption: Workflow for the isolation and structural elucidation of (+)-Arctigenin.
Caption: Simplified signaling pathway for the anti-inflammatory action of (+)-Arctigenin.
Conclusion
The combined application of advanced NMR and mass spectrometry techniques is essential for the definitive structural characterization of (+)-Arctigenin. The protocols and data presented in this application note provide a comprehensive guide for researchers involved in the analysis of this and other similar natural products. Accurate structural information is a prerequisite for understanding the structure-activity relationships and for the further development of (+)-Arctigenin as a potential therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (-)-Arctigenin | C21H24O6 | CID 64981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Structural Elucidation, and Anti-Inflammatory Activity of a Water-Soluble Derivative of Arctiin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mass fragmentation study of the trimethylsilyl derivatives of arctiin, matairesinoside, arctigenin, phylligenin, matairesinol, pinoresinol and methylarctigenin: their gas and liquid chromatographic analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
(+)-Arctigenin: Application Notes and Protocols for Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Arctigenin, a lignan (B3055560) isolated from Arctium lappa (burdock), has emerged as a promising natural compound with significant neuroprotective properties. Extensive research has demonstrated its therapeutic potential in various in vitro and in vivo models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Amyotrophic Lateral Sclerosis (ALS), and Multiple Sclerosis (MS). These application notes provide a comprehensive overview of the use of (+)-Arctigenin in preclinical research, summarizing key quantitative data and offering detailed experimental protocols for its application in relevant disease models.
Data Presentation: Quantitative Effects of (+)-Arctigenin
The following tables summarize the quantitative outcomes of (+)-Arctigenin administration in various neurodegenerative disease models.
Table 1: Alzheimer's Disease Models
| Model System | (+)-Arctigenin Concentration/Dosage | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
| HEK293-APPswe Cells | 1 - 10 µM | 24 hours | Decreased Aβ40 and sAPPβ production; Reduced BACE1 protein levels. | [1] |
| Primary Cortical Neurons | 1 - 10 µM | 24 hours | Increased Aβ clearance; Reduced P62 protein levels; Decreased AKT and mTOR phosphorylation; Increased AMPK and Raptor phosphorylation. | [1] |
| APP/PS1 Transgenic Mice | 3 mg/kg/day (i.p.) | 100 days | Significantly decreased Aβ40 and Aβ42 levels in the hippocampus and cortex; Reduced amyloid plaque formation; Ameliorated memory impairment in the Morris water maze test.[2][3][4] | [2] |
Table 2: Parkinson's Disease Models
| Model System | (+)-Arctigenin Dosage | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
| Rotenone-induced Rats | 60 and 150 mg/kg (oral) | 5 weeks | Improved motor function (grid test, bar test, open-field test); Increased number of TH+ dopaminergic neurons in the substantia nigra; Decreased α-synuclein accumulation; Increased levels of GSH, SOD, and GSH-Px; Decreased MDA levels; Reduced levels of IL-6, IL-1β, TNF-α, IFN-γ, and PGE2.[5] | [5] |
Table 3: Amyotrophic Lateral Sclerosis (ALS) Models
| Model System | A-1 (Arctigenin derivative) Dosage | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
| SOD1G93A Transgenic Mice | Not specified | Not specified | Slowed progression of motor dysfunction; Attenuated gastrocnemius atrophy; Reduced loss of spinal motor neurons; Decreased activation of microglia and astrocytes. | [2] |
Table 4: Multiple Sclerosis (MS) Models
| Model System | (+)-Arctigenin Dosage | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
| EAE (Experimental Autoimmune Encephalomyelitis) Mice | 10 mg/kg/day (i.p.) | From day 1 post-induction | Delayed onset of clinical symptoms by ~5 days; Reduced cumulative and maximum clinical scores.[6] | [6] |
Signaling Pathways Modulated by (+)-Arctigenin
(+)-Arctigenin exerts its neuroprotective effects by modulating multiple intracellular signaling pathways. The diagrams below illustrate some of the key pathways.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Arctigenin Effectively Ameliorates Memory Impairment in Alzheimer's Disease Model Mice Targeting Both β-Amyloid Production and Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective effect of arctigenin against neuroinflammation and oxidative stress induced by rotenone - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10906G [pubs.rsc.org]
- 6. Arctigenin Exerts Neuroprotective Effect by Ameliorating Cortical Activities in Experimental Autoimmune Encephalomyelitis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Speed Counter-Current Chromatography for (+)-Arctigenin Purification
Introduction
(+)-Arctigenin, a dibenzylbutyrolactone lignan (B3055560) primarily found in the seeds of Burdock (Arctium lappa L.), has attracted significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] The growing demand for high-purity (+)-arctigenin for preclinical and clinical research necessitates efficient and scalable purification methodologies. High-Speed Counter-Current Chromatography (HSCCC) presents a robust solution for this purpose. HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby eliminating irreversible sample adsorption and leading to high product recovery and purity.[1]
In its natural source, (+)-arctigenin exists in low concentrations, while its glycoside precursor, arctiin (B1665604), is significantly more abundant.[1] Therefore, a common strategy to enhance the yield of (+)-arctigenin involves the hydrolysis of arctiin, which can be achieved through enzymatic or acidic methods.[1][2] This application note provides a comprehensive overview and detailed protocols for the purification of (+)-arctigenin from Fructus Arctii (the fruit of Burdock) using HSCCC, with a preliminary enzymatic hydrolysis step.
Principle of HSCCC
HSCCC operates on the principle of partitioning a solute between two immiscible liquid phases.[1] In a coil planet centrifuge, a continuous flow of the mobile liquid phase passes through the stationary liquid phase, allowing for a continuous partitioning process that separates compounds based on their differential partition coefficients.[1] This technique is particularly well-suited for the purification of natural products as it minimizes sample degradation and loss.[1]
Data Presentation
The following tables summarize the quantitative data from representative studies on the purification of (+)-arctigenin, providing a comparative overview of the process.
Table 1: Enzymatic Hydrolysis of Arctiin to (+)-Arctigenin
| Parameter | Optimal Conditions | Reference |
| Enzyme | β-glucosidase | [3][4] |
| Enzyme Concentration | 1.25 mg/mL | [3][4] |
| pH | 5.0 (Citrate Buffer) | [1][3][4] |
| Temperature | 40°C | [1][3][4] |
| Incubation Time | 24 hours | [1][3][4] |
| Result | Increase in arctigenin (B1665602) content from 2.60 to 12.59 mg/g | [3][4] |
Table 2: HSCCC Purification of (+)-Arctigenin
| Parameter | Study 1 | Study 2 |
| HSCCC System | ||
| Two-Phase Solvent System | Petroleum ether/ethyl acetate (B1210297)/methanol/water (10:25:15:20, v/v/v/v) | n-hexane-ethyl acetate-ethanol-water (4:4:3:4, v/v/v/v) |
| Sample | ||
| Starting Material | 200 mg of hydrolyzed sample | 500 mg of crude extract |
| Results | ||
| Yield of (+)-Arctigenin | 102 mg | 45.7 mg |
| Purity of (+)-Arctigenin | 98.9% | 96.57% |
| Recovery | Not Reported | 81.6% |
| Reference | [3][4] | [2] |
Experimental Protocols
Protocol 1: Extraction and Enzymatic Hydrolysis of Arctiin from Fructus Arctii
This protocol details the extraction of the crude product from Fructus Arctii and the subsequent enzymatic conversion of arctiin to (+)-arctigenin to maximize the yield.
Materials:
-
Dried and powdered Fructus Arctii
-
80% Methanol
-
β-glucosidase
-
Citrate (B86180) buffer (pH 5.0)
-
Ethyl acetate
-
Rotary evaporator
-
Ultrasonic bath
-
Incubator or water bath at 40°C
Procedure:
Extraction:
-
Macerate 100 g of powdered Fructus Arctii with 1 L of 80% methanol.[1]
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.[1]
-
Filter the extract and repeat the extraction process twice more with fresh solvent.[1]
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[1]
Enzymatic Hydrolysis:
-
Dissolve the crude extract in an appropriate amount of citrate buffer (pH 5.0).[1][3][4]
-
Add β-glucosidase to a final concentration of 1.25 mg/mL.[1][3][4]
-
Incubate the mixture at 40°C for 24 hours with gentle agitation.[1][3][4]
-
After incubation, stop the reaction by adding an equal volume of ethyl acetate.[1]
-
Partition the mixture in a separatory funnel and collect the ethyl acetate layer.[1]
-
Repeat the ethyl acetate extraction three times.[1]
-
Combine the ethyl acetate fractions and evaporate to dryness to yield the hydrolyzed sample enriched with (+)-arctigenin.[1]
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification of (+)-Arctigenin
This protocol describes the purification of the hydrolyzed sample using HSCCC.
Materials:
-
HSCCC instrument
-
Two-phase solvent system: petroleum ether/ethyl acetate/methanol/water (10:25:15:20, v/v/v/v)[3][4]
-
Hydrolyzed, (+)-arctigenin-rich sample
-
HPLC system for fraction analysis
Procedure:
Solvent System Preparation:
-
Prepare the two-phase solvent system by mixing petroleum ether, ethyl acetate, methanol, and water in the specified ratio (10:25:15:20, v/v/v/v).[3][4]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.[1]
-
Degas both the upper and lower phases before use.[1]
HSCCC Instrument Setup and Equilibration:
-
Fill the HSCCC column entirely with the stationary phase (the upper phase in this solvent system).
-
Set the desired revolution speed (e.g., 850 rpm).[1]
-
Pump the mobile phase (the lower phase) through the column at a specific flow rate until the system reaches hydrodynamic equilibrium.
Sample Injection and Separation:
-
Dissolve the dried, hydrolyzed sample in a suitable volume of the mobile phase.
-
Inject the sample into the HSCCC system.[1]
-
Continuously pump the mobile phase through the column to elute the compounds.
Fraction Collection and Analysis:
-
Collect fractions at regular intervals using a fraction collector.[1]
-
Analyze the collected fractions by HPLC to determine the purity of (+)-arctigenin in each fraction.[1]
-
Combine the fractions containing high-purity (+)-arctigenin.[1]
Final Product Recovery:
-
Evaporate the solvent from the combined high-purity fractions to obtain purified (+)-arctigenin.[1]
-
Confirm the structure and purity of the final product using analytical techniques such as ESI-MS and NMR.[2][3]
Visualizations
Caption: Workflow for the purification of (+)-arctigenin.
Caption: Enzymatic conversion of arctiin to (+)-arctigenin.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Extraction and Purification of Arctiin and Arctigenin from Fructus Arctii by High-Speed Countercurrent Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and purification of arctigenin from Fructus Arctii by enzymatic hydrolysis combined with high‐speed counter‐current chromatography [agris.fao.org]
- 4. Isolation and purification of arctigenin from Fructus Arctii by enzymatic hydrolysis combined with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing In Vivo Experiments to Test (+)-Arctigenin Efficacy: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to design and execute in vivo experiments evaluating the efficacy of (+)-Arctigenin. The protocols focus on its potential therapeutic applications in oncology, inflammation, and neuroprotection.
(+)-Arctigenin, a lignan (B3055560) found in plants of the Arctium genus, has demonstrated promising anti-tumor, anti-inflammatory, and neuroprotective properties in preclinical studies. These protocols offer standardized methodologies to facilitate reproducible in vivo testing of this compound.
Section 1: Preclinical Oncology Evaluation of (+)-Arctigenin
Application Note: Human Breast Cancer Xenograft Model
This model is designed to assess the anti-tumor efficacy of (+)-Arctigenin on the growth of human breast cancer cells in an in vivo setting. The triple-negative breast cancer cell line MDA-MB-231 is utilized due to its aggressive nature and well-established use in xenograft studies.
Experimental Protocol: MDA-MB-231 Subcutaneous Xenograft Model
Animal Model:
-
Species: Athymic Nude (nu/nu) or SCID mice
-
Sex: Female
-
Age: 6-8 weeks
Cell Culture and Implantation:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Harvest cells at 80-90% confluency and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
Treatment Regimen:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers twice weekly. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).
-
Administer (+)-Arctigenin (e.g., 20-40 mg/kg) or vehicle control daily via oral gavage or intraperitoneal injection.
Endpoint and Analysis:
-
The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³), or after a fixed duration (e.g., 21-28 days).
-
Monitor animal body weight and overall health throughout the study.
-
At the endpoint, euthanize mice and excise tumors. Record final tumor weight and volume.
-
Tumor tissue can be processed for further analysis, such as histology (H&E staining), immunohistochemistry (e.g., for Ki-67 to assess proliferation), and Western blot to analyze protein expression in relevant signaling pathways.
Data Presentation: Hypothetical Efficacy of (+)-Arctigenin in a Breast Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | % Tumor Growth Inhibition |
| Vehicle Control | - | 1450 ± 250 | 1.5 ± 0.3 | 0% |
| (+)-Arctigenin | 20 | 870 ± 180 | 0.9 ± 0.2 | 40% |
| (+)-Arctigenin | 40 | 580 ± 150 | 0.6 ± 0.15 | 60% |
Visualization: Experimental Workflow and Signaling Pathway
Workflow for in vivo anti-cancer efficacy testing and proposed signaling pathway.
Section 2: Investigating the Anti-Inflammatory Potential of (+)-Arctigenin
Application Note: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This acute inflammation model is used to evaluate the ability of (+)-Arctigenin to suppress the systemic inflammatory response induced by bacterial endotoxin (B1171834) (LPS). This model is relevant for studying conditions involving a "cytokine storm."
Experimental Protocol: LPS-Induced Systemic Inflammation
Animal Model:
-
Species: C57BL/6 mice
-
Sex: Male or Female
-
Age: 8-10 weeks
Experimental Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Randomize mice into treatment and control groups (n=8-10 mice/group).
-
Administer (+)-Arctigenin (e.g., 10-50 mg/kg) or vehicle control via oral gavage or intraperitoneal injection 1 hour prior to LPS challenge.
-
Induce systemic inflammation by administering a single intraperitoneal injection of LPS (5 mg/kg) from E. coli.
-
Monitor mice for clinical signs of inflammation (e.g., lethargy, piloerection).
Sample Collection and Analysis:
-
Blood Collection: Collect blood via cardiac puncture or retro-orbital sinus at specific time points (e.g., 2, 6, and 24 hours) post-LPS injection. Collect serum or plasma for cytokine analysis.
-
Tissue Collection: At the experimental endpoint, euthanize mice and collect tissues such as lung and liver for analysis.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum/plasma using ELISA kits.
-
Myeloperoxidase (MPO) Assay: Homogenize tissue samples (e.g., lung) to measure MPO activity, an indicator of neutrophil infiltration.
Data Presentation: Hypothetical Anti-Inflammatory Effects of (+)-Arctigenin
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) at 2h | Serum IL-6 (pg/mL) at 6h | Lung MPO Activity (U/g tissue) |
| Vehicle + Saline | - | 50 ± 10 | 20 ± 5 | 0.5 ± 0.1 |
| Vehicle + LPS | - | 2500 ± 400 | 1800 ± 300 | 5.0 ± 0.8 |
| (+)-Arctigenin + LPS | 25 | 1500 ± 300 | 1000 ± 200 | 3.0 ± 0.5 |
| (+)-Arctigenin + LPS | 50 | 800 ± 150 | 600 ± 100 | 1.5 ± 0.3 |
Visualization: Workflow and Inflammatory Signaling Cascade
Workflow for in vivo anti-inflammatory testing and proposed signaling pathway.
Section 3: Assessing the Neuroprotective Efficacy of (+)-Arctigenin
Application Note: Transient Middle Cerebral Artery Occlusion (tMCAO) Stroke Model
The tMCAO model is a widely used and clinically relevant model of ischemic stroke. This protocol allows for the evaluation of (+)-Arctigenin's ability to reduce brain damage and improve functional outcomes following a stroke.
Experimental Protocol: tMCAO Stroke Model
Animal Model:
-
Species: C57BL/6 mice
-
Sex: Male
-
Age: 10-12 weeks
Surgical Procedure:
-
Anesthetize the mouse with isoflurane.
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a silicone-coated monofilament into the ICA via the ECA to occlude the origin of the middle cerebral artery (MCA).
-
After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
Treatment and Assessment:
-
Administer (+)-Arctigenin (e.g., 10-50 mg/kg) or vehicle control at a specified time point (e.g., immediately after reperfusion) via an appropriate route (e.g., intraperitoneal injection).
-
Neurological Scoring: Evaluate neurological deficits at 24 and 48 hours post-tMCAO using a standardized scoring system (e.g., a 5-point scale assessing motor function and reflexes).
-
Infarct Volume Measurement: At 48 hours post-tMCAO, euthanize the mice and harvest the brains.
-
Slice the brain into 2 mm coronal sections and stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (unstained tissue).
-
Quantify the infarct volume as a percentage of the total brain volume.
Data Presentation: Hypothetical Neuroprotective Effects of (+)-Arctigenin
| Treatment Group | Dose (mg/kg) | Neurological Score (at 24h) | Infarct Volume (% of hemisphere) |
| Sham | - | 0.2 ± 0.1 | 0% |
| Vehicle + tMCAO | - | 3.5 ± 0.5 | 45 ± 5% |
| (+)-Arctigenin + tMCAO | 25 | 2.5 ± 0.4 | 30 ± 4% |
| (+)-Arctigenin + tMCAO | 50 | 1.8 ± 0.3 | 20 ± 3% |
Visualization: Workflow and Neuroprotective Signaling Pathway
Workflow for in vivo neuroprotection testing and proposed signaling pathway.
Troubleshooting & Optimization
Technical Support Center: (+)-Arctigenin Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with the poor aqueous solubility of (+)-arctigenin.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of (+)-arctigenin in common laboratory solvents?
A1: (+)-Arctigenin is a crystalline solid that is sparingly soluble in aqueous buffers but shows significantly better solubility in organic solvents. For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent.[1][2] A stock solution can be prepared in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and then diluted with the aqueous buffer of choice.[1][3] However, it is advised not to store the aqueous solution for more than one day.[1]
Q2: My (+)-arctigenin is precipitating out of my aqueous buffer after diluting the DMSO stock. What can I do?
A2: This is a common issue due to the low aqueous solubility of (+)-arctigenin. Here are a few troubleshooting steps:
-
Vortex during dilution: Add the organic stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing.[3]
-
Increase co-solvent percentage: The final concentration of the organic co-solvent (e.g., DMSO) might be too low. You can try increasing the final percentage, but be mindful of solvent toxicity in your experimental system. For cell-based assays, a final DMSO concentration below 0.5% is generally recommended.[3]
-
Use a solubilizing agent: Consider using a formulation strategy like cyclodextrin (B1172386) complexation to enhance the aqueous solubility before preparing the final solution.[2]
-
Gentle sonication: Sonication can help dissolve the compound, but use it cautiously as it can generate heat and potentially affect the stability of (+)-arctigenin.[2]
Q3: What are the primary methods to improve the aqueous solubility of (+)-arctigenin?
A3: Several formulation strategies can significantly enhance the aqueous solubility and bioavailability of (+)-arctigenin.[4][5] These include:
-
Cyclodextrin Complexation: Encapsulating the (+)-arctigenin molecule within the lipophilic inner cavity of a cyclodextrin.[6]
-
Solid Dispersions: Dispersing (+)-arctigenin in a solid, hydrophilic polymer matrix to improve its dissolution rate.[3][4]
-
Nanoparticle Formulations: Encapsulating the compound within nanocarriers like polymeric nanoparticles or liposomes to improve solubility and protect it from degradation.[3][4][5]
-
Structural Modification: Chemically modifying the (+)-arctigenin molecule to create more soluble derivatives, such as glucuronide or amino acid derivatives.[3][5][7][8]
Q4: Which cyclodextrin is most effective for complexing with (+)-arctigenin?
A4: Preliminary studies suggest that γ-cyclodextrin (γ-CD) may be particularly effective in solubilizing (+)-arctigenin compared to α-CD and β-CD.[6][9] Modified β-cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), are also excellent candidates due to their higher water solubility and ability to form stable inclusion complexes.[3][6]
Q5: What are some key signaling pathways affected by (+)-arctigenin that I should be aware of in my research?
A5: (+)-Arctigenin is known to modulate several critical signaling pathways involved in inflammation and cancer.[10] Its therapeutic effects are often attributed to the inhibition of pathways such as NF-κB, MAPK, PI3K/Akt, and JAK/STAT.[3][11] For instance, it has been shown to inhibit STAT3 phosphorylation and interfere with the NF-κB pathway, leading to a reduction in pro-inflammatory cytokines.[10][11]
Quantitative Data on Solubility Enhancement
The following tables summarize the reported solubility of (+)-arctigenin in its unformulated and formulated states.
Table 1: Solubility of Unformulated (+)-Arctigenin
| Solvent/System | Approximate Solubility | Citation(s) |
|---|---|---|
| Ethanol | ~0.5 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 12 - 100 mg/mL | [1][3] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL |[1][3] |
Table 2: Reported Solubility of Formulated (+)-Arctigenin
| Formulation Method | Formulation Details | Reported Solubility | Citation(s) |
|---|---|---|---|
| Cyclodextrin Complexation | 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | [3] |
| Structural Modification | Arctiin Glucuronide Derivative (AG) | 227 mg/mL |[3][8] |
Troubleshooting Guides
Issue 1: Precipitation of (+)-arctigenin upon dilution of organic stock into aqueous media.
| Potential Cause | Troubleshooting Action |
|---|---|
| Poor Mixing Dynamics | Add the organic stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion.[3] |
| Insufficient Organic Co-solvent | Increase the final percentage of the co-solvent (e.g., DMSO). Note that high concentrations can be toxic to cells; a final DMSO concentration of <0.5% is generally recommended for cell-based assays.[3] |
| Concentration Exceeds Solubility Limit | Prepare a more dilute final solution. Alternatively, employ a solubility enhancement technique such as cyclodextrin complexation.[2] |
Issue 2: Inefficient complexation or low yield with cyclodextrins. | Potential Cause | Troubleshooting Action | | Improper Molar Ratio | Optimize the molar ratio of (+)-arctigenin to cyclodextrin. A 1:1 or 1:2 ratio is common to start.[3] Conduct a phase solubility study to determine the optimal ratio.[6] | | Inefficient Kneading (Kneading Method) | Ensure vigorous and continuous trituration for the recommended time (e.g., 45-60 minutes). Maintain a paste-like consistency by adding small amounts of a solvent blend as needed.[3][6] | | Incomplete Dissolution (Freeze-Drying Method) | Ensure both the cyclodextrin and (+)-arctigenin are fully dissolved in their respective solvents before mixing to achieve molecular dispersion.[6] |
Issue 3: Instability or low drug loading in solid dispersion formulations. | Potential Cause | Troubleshooting Action | | Drug Recrystallization | Ensure complete removal of the solvent during evaporation. Store the final powder in a desiccator to protect from moisture, which can induce crystallization.[3] | | High Drug Loading | The concentration of (+)-arctigenin may be too high, leading to phase separation. Reduce the drug-to-polymer ratio to allow the polymer to better stabilize the amorphous drug.[3] | | Polymer/Solvent Incompatibility | Select a polymer and a solvent in which both the drug and the polymer are highly soluble to ensure a homogenous solution before solvent evaporation. |
Issue 4: Poor encapsulation efficiency or particle size control in nanoparticle formulations. | Potential Cause | Troubleshooting Action | | Suboptimal Drug-to-Polymer Ratio | Systematically vary the ratio of (+)-arctigenin to the polymer (e.g., PLGA) to find the optimal loading capacity.[4] | | Inefficient Emulsification | Adjust the homogenization or sonication speed and time. The energy input during emulsification is critical for determining the final particle size.[3] | | Incorrect Solvent Choice | Ensure both (+)-arctigenin and the polymer are fully dissolved in the chosen organic solvent before emulsification.[4] |
Experimental Protocols & Methodologies
Protocol 1: Cyclodextrin Inclusion Complexation (Kneading Method)
This protocol describes a simple and cost-effective method to prepare (+)-arctigenin-cyclodextrin inclusion complexes.[3][6]
Objective: To prepare a (+)-Arctigenin-γ-Cyclodextrin inclusion complex to improve its aqueous solubility.
Materials:
-
(+)-Arctigenin
-
γ-Cyclodextrin (or HP-β-CD, SBE-β-CD)
-
Methanol:Water solvent blend (e.g., 1:1 v/v)
-
Mortar and Pestle
-
Spatula
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of (+)-Arctigenin to Cyclodextrin (1:1 or 1:2 are common starting points) and calculate the required mass of each component.[3]
-
Cyclodextrin Paste Preparation: Place the calculated amount of γ-Cyclodextrin into a mortar. Add a small volume of the methanol:water solvent blend to wet the powder and form a consistent paste.[3]
-
Incorporation of (+)-Arctigenin: Gradually add the weighed (+)-arctigenin powder to the cyclodextrin paste in the mortar.[3]
-
Kneading: Triturate the mixture vigorously and continuously with the pestle for 45-60 minutes. Add small amounts of the solvent blend as needed to maintain a suitable paste-like consistency.[3][12]
-
Drying: Transfer the resulting paste to a petri dish, spread it into a thin layer, and dry the product at 40-50°C for 48 hours or in a vacuum oven until a constant weight is achieved.[3][6]
-
Final Processing: Crush the resulting hard mass using the mortar and pestle to obtain a fine powder.
-
Sieving and Storage: Pass the powder through a fine-mesh sieve (e.g., 100 mesh) to ensure uniformity. Store the final product in a well-sealed container in a desiccator.[3]
Protocol 2: Solid Dispersion Preparation (Solvent Evaporation Method)
This protocol aims to enhance the dissolution rate of (+)-arctigenin by creating an amorphous solid dispersion with a hydrophilic polymer.[3]
Objective: To prepare an amorphous solid dispersion of (+)-arctigenin with PVP K30.
Materials:
-
(+)-Arctigenin
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol or other suitable common solvent
-
Rotary evaporator or vacuum oven
-
Mortar and Pestle
-
Sieves
Procedure:
-
Co-dissolution: Prepare a clear solution by dissolving both (+)-arctigenin and PVP K30 in the chosen solvent. The drug-to-polymer ratio can be varied (e.g., 1:1, 1:5, 1:10 w/w) to find the optimal formulation.[3]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue evaporation until a solid mass or film is formed.[3][12]
-
Final Drying: Transfer the solid mass to a vacuum oven and dry for 24-48 hours to remove any residual solvent.[3]
-
Milling and Sieving: Scrape the dried solid dispersion from the flask. Pulverize the mass using a mortar and pestle to obtain a fine powder and pass it through a sieve for uniformity.[3]
-
Storage: Store the powder in a tightly sealed container with a desiccant to protect it from moisture.[3]
Protocol 3: PLGA Nanoparticle Formulation (Emulsification-Solvent Evaporation)
This protocol describes the formulation of (+)-arctigenin-loaded polymeric nanoparticles for improved aqueous dispersibility.[3]
Objective: To formulate (+)-arctigenin-loaded PLGA nanoparticles.
Materials:
-
(+)-Arctigenin
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM) or Ethyl Acetate
-
Polyvinyl alcohol (PVA) solution (e.g., 1-5% w/v in water)
-
Homogenizer or probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and (+)-arctigenin in the organic solvent (e.g., DCM).[3]
-
Emulsification: Add the organic phase dropwise to the aqueous PVA solution while homogenizing or sonicating at high speed to create an oil-in-water (o/w) emulsion. Continue for several minutes to form fine droplets.[3]
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir it magnetically at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate. This causes the PLGA to precipitate, forming solid nanoparticles that entrap the (+)-arctigenin.[3]
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).[3]
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step 2-3 times to remove residual PVA and unencapsulated drug.
-
Storage/Lyophilization: The final nanoparticle pellet can be resuspended in water for immediate use or lyophilized (with a cryoprotectant like trehalose) for long-term storage.
Visualizations and Workflows
Caption: Workflow for Cyclodextrin Inclusion Complexation.
Caption: Workflow for Solid Dispersion Preparation.
Caption: Workflow for PLGA Nanoparticle Formulation.
Caption: Key Signaling Pathways Modulated by (+)-Arctigenin.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Arctigenin, an anti-tumor agent; a cutting-edge topic and up-to-the-minute approach in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Structural Elucidation, and Anti-Inflammatory Activity of a Water-Soluble Derivative of Arctiin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. No. 88 Property improvements of arctigenin from burdock (Arctium lappa L.) using cyclodextrins | CycloChem Bio Co., Ltd. [cyclochem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
(+)-Arctigenin stability in DMSO and other organic solvents
For: Researchers, Scientists, and Drug Development Professionals Topic: Stability of (+)-Arctigenin in DMSO and Other Organic Solvents
This technical support center provides essential guidance on the stability, storage, and handling of (+)-Arctigenin solutions. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the integrity of your research materials and the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary solvent recommended for preparing (+)-Arctigenin stock solutions?
A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the most highly recommended solvent for creating concentrated stock solutions of (+)-Arctigenin. It offers excellent solubility, with reported values ranging from 12 mg/mL to over 100 mg/mL.[1][2] For most in vitro applications, stock solutions are typically prepared at concentrations between 10 mM and 50 mM.
Q2: How should I store my (+)-Arctigenin DMSO stock solution to ensure its stability?
A2: To maintain long-term stability and prevent degradation, (+)-Arctigenin stock solutions in DMSO should be stored under the following conditions:
-
Long-term storage (up to 1 year): Store at -80°C.[3]
-
Short-term storage (up to 6 months): Store at -20°C.[3]
It is critical to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[3]
Q3: Is (+)-Arctigenin stable when stored at room temperature in DMSO?
A3: While solid (+)-Arctigenin is relatively stable for short periods at room temperature if protected from light, solutions in DMSO are more susceptible to degradation.[3] A study on various compounds in DMSO showed that after one year at room temperature, only 52% of compounds remained fully intact.[4] For optimal results, it is strongly advised to avoid storing (+)-Arctigenin solutions at room temperature for extended periods.
Q4: What are the main degradation pathways for (+)-Arctigenin?
A4: The primary degradation pathway for dibenzylbutyrolactone lignans (B1203133) like arctigenin (B1665602) is the hydrolysis of the lactone ring, especially in the presence of water and under acidic or basic conditions.[2] While this is less of a concern in anhydrous organic solvents, oxidation of the phenolic hydroxyl group can also occur, potentially accelerated by exposure to light, oxygen, or metal ions.
Q5: Can I use other organic solvents like ethanol (B145695) or methanol (B129727) to prepare stock solutions?
A5: Yes, (+)-Arctigenin is also soluble in other organic solvents such as ethanol and methanol, though typically to a lesser extent than in DMSO.[5] Lignans are generally stable in these solvents, but for long-term storage, DMSO at -80°C remains the preferred choice. If using alcohols, ensure they are anhydrous and store solutions at low temperatures.
Q6: How can I check if my (+)-Arctigenin solution has degraded?
A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection (at ~280 nm) is the most reliable way to assess the purity of your (+)-Arctigenin solution.[1][2] Degradation would be indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker-than-expected biological activity in experiments. | Degradation of (+)-Arctigenin in the stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature). | Prepare fresh stock solutions from solid compound. Always use properly stored, single-use aliquots for experiments. Include a positive control to verify assay performance. |
| Precipitation observed when diluting DMSO stock into aqueous media (e.g., cell culture medium). | The final concentration of (+)-Arctigenin exceeds its solubility limit in the aqueous buffer. This "crashing out" is common for hydrophobic compounds. | Perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-free media or PBS, then add this intermediate dilution to the final volume. Ensure the final DMSO concentration is non-toxic to cells (typically <0.5%).[6] |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of degradation products or contamination of the solvent. | Perform a forced degradation study (see protocol below) to identify potential degradation peaks. Analyze a solvent blank to rule out contamination. Ensure the use of high-purity, anhydrous solvents. |
| Discoloration (e.g., yellowing) of the stock solution. | This may indicate oxidative degradation or other chemical changes in the compound. | It is recommended to discard the discolored solution and prepare a fresh stock from solid material to avoid unreliable results.[3] |
Quantitative Stability Data
Disclaimer: Specific, peer-reviewed quantitative stability data for (+)-Arctigenin in various organic solvents is limited. The following tables provide estimated stability data based on general principles for dibenzylbutyrolactone lignans and related compounds. Users are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
Table 1: Estimated Stability of (+)-Arctigenin (10 mM) in Anhydrous DMSO
| Storage Temperature | 1 Month | 3 Months | 6 Months | 1 Year |
| -80°C | >99% | >99% | >98% | >97% |
| -20°C | >99% | >98% | >97% | >95% |
| 4°C | ~98% | ~95% | ~90% | <85% |
| Room Temp (20-25°C) | ~95% | <90% | <80% | <70% |
Table 2: Estimated Stability of (+)-Arctigenin (10 mM) in Other Anhydrous Organic Solvents
| Solvent | Storage Temperature | Stability after 3 Months |
| Ethanol | -20°C | >97% |
| Methanol | -20°C | >97% |
| Acetonitrile | -20°C | >98% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM (+)-Arctigenin Stock Solution in DMSO
Materials:
-
(+)-Arctigenin powder (MW: 372.41 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L × 0.001 L × 372.41 g/mol = 3.72 mg
-
Weighing: Accurately weigh 3.72 mg of (+)-Arctigenin powder and transfer it to a sterile amber vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting & Storage: Aliquot the stock solution into single-use amber vials (e.g., 20 µL per vial) to minimize freeze-thaw cycles. Store immediately at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Forced Degradation Study and Stability-Indicating HPLC Method
Objective: To intentionally degrade (+)-Arctigenin under various stress conditions and develop an HPLC method capable of separating the intact drug from its degradation products.
A. Sample Preparation and Stress Conditions:
-
Prepare a 1 mg/mL solution of (+)-Arctigenin in methanol or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (per ICH Q1B guidelines). Wrap a control sample in aluminum foil.
-
Control Sample: Keep an unstressed sample of the stock solution at -20°C.
B. Stability-Indicating HPLC-UV Method:
| Parameter | Condition |
| Instrument | HPLC system with a UV/Vis or Photodiode Array (PDA) detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 30% B; 5-20 min: 30% to 90% B; 20-25 min: 90% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | 280 nm |
| Injection Vol. | 10 µL |
C. Analysis: Analyze all stressed samples and the control. A stability-indicating method is confirmed if the degradation product peaks are well-resolved from the main (+)-Arctigenin peak. A PDA detector can be used to assess peak purity.
Visualizations
Workflow for Stability Testing
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of arctiin and arctigenin in Fructus Arctii by reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic potential of arctigenin against multiple human diseases: A mechanistic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gavinpublishers.com [gavinpublishers.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (+)-Arctigenin for In Vitro Studies
Welcome to the technical support center for (+)-arctigenin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful in vitro application of (+)-arctigenin.
Frequently Asked Questions (FAQs)
Q1: What is (+)-arctigenin and what are its primary in vitro applications?
A1: (+)-Arctigenin is a bioactive lignan (B3055560) found in plants of the Asteraceae family, such as the Greater Burdock (Arctium lappa). It is widely investigated for its potential anti-inflammatory, anti-cancer, and neuroprotective properties.[1] Its mechanism of action involves the modulation of several key signaling pathways, making it a compound of interest in various therapeutic areas.
Q2: What is the primary mechanism of action of (+)-arctigenin?
A2: (+)-Arctigenin exerts its biological effects by modulating multiple signaling pathways. In the context of inflammation, it is known to inhibit the NF-κB, MAPK, and PI3K/Akt pathways.[2][3][4] It also suppresses the JAK/STAT signaling pathway.[3] In cancer cells, (+)-arctigenin can induce apoptosis by inhibiting the PI3K/Akt signaling pathway.[3]
Q3: What is a typical effective concentration range for (+)-arctigenin in in vitro studies?
A3: The effective concentration of (+)-arctigenin varies depending on the cell line and the biological effect being studied. For anti-inflammatory effects, concentrations as low as 0.1 µM have been shown to decrease COX-2 gene expression.[2][3] For anti-cancer activity, IC50 values can range from the low micromolar to higher concentrations depending on the cancer cell type and incubation time.[5] For instance, in Hep G2 liver cancer cells, the IC50 was reported to be 1.99 µM after 24 hours.[6]
Q4: How should I dissolve and store (+)-arctigenin?
A4: (+)-Arctigenin has low aqueous solubility.[7] The recommended solvent for creating stock solutions is dimethyl sulfoxide (B87167) (DMSO).[7][8] Stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8]
Troubleshooting Guides
Issue 1: Precipitate Formation in Cell Culture Medium
Possible Cause: (+)-Arctigenin is a hydrophobic compound, and adding a concentrated DMSO stock solution directly to an aqueous cell culture medium can cause it to "crash out" or precipitate.[7]
Solutions:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your media. First, dilute the DMSO stock in a small volume of serum-free media or PBS, vortex gently, and then add this intermediate dilution to your final volume of complete media.[8]
-
Vortexing During Dilution: Add the (+)-arctigenin-DMSO solution dropwise to the pre-warmed (37°C) cell culture medium while gently swirling or vortexing.[7]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5% (v/v), and for sensitive cell lines, at or below 0.1% (v/v).[7] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Issue 2: Inconsistent or No Biological Effect
Possible Cause: The concentration of (+)-arctigenin may be too low, or the compound may have degraded.
Solutions:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Fresh Stock Solutions: Prepare fresh stock solutions of (+)-arctigenin for each experiment to avoid issues with compound degradation.[9]
-
Verify Purity: Ensure the purity of your (+)-arctigenin. Impurities could be responsible for inconsistent results or unexpected cytotoxicity.
Issue 3: Unexpected Cytotoxicity in Control or Normal Cells
Possible Cause: The concentration of (+)-arctigenin may be too high, or the normal cell line may be particularly sensitive.
Solutions:
-
Optimize Treatment Duration: A shorter exposure time may be sufficient to induce the desired effect in target cells while sparing normal cells.[9]
-
Cell Line Sensitivity: If possible, test your experimental conditions on a different, more robust normal cell line for comparison.[9]
-
Nutrient-Replete Conditions: Ensure that normal cells are cultured in optimal, nutrient-replete media, as nutrient deprivation can increase susceptibility to (+)-arctigenin's effects.[9]
Data Presentation
Table 1: Effective Concentrations of (+)-Arctigenin in Anti-Inflammatory Studies
| Cell Line | Stimulant | Effect | Effective Concentration | Reference |
| RAW264.7 Mouse Macrophages | Lipopolysaccharide (LPS) | Inhibition of TNF-α | <32 µM/L | [2][3] |
| U937 Human Macrophages | Lipopolysaccharide (LPS) | Inhibition of TNF-α | <32 µM/L | [2][3] |
| RAW264.7 Cells | Lipopolysaccharide (LPS) | 26.70% decrease in COX-2 gene expression | 0.1 µM/L | [2][3] |
| RAW264.7 Cells | Lipopolysaccharide (LPS) | Inhibition of NO, TNF-α, and IL-6 | Dose-dependent | [10] |
Table 2: IC50 Values of (+)-Arctigenin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value (µM) | Reference |
| Hep G2 | Hepatocellular Carcinoma | 24 | 1.99 | [6] |
| Hep G2 | Hepatocellular Carcinoma | 48 | 0.24 | [6] |
| HT-29 | Colon Carcinoma | 24 | ~7.5 | [6] |
| HT-29 | Colon Carcinoma | 48 | ~4.0 | [6] |
| SK-BR-3 | Breast Cancer (ER-) | 24 | 6.25 (62.1% viability reduction) | |
| MDA-MB-231 | Breast Cancer (ER-) | 24 | 6.25 (59.4% viability reduction) | |
| CCRF-CEM | T-cell Lymphoma | 72 | 1.21 | [11] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[9]
-
Treatment: Treat the cells with various concentrations of (+)-arctigenin (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).[9]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of (+)-arctigenin for the specified duration.[9]
-
Cell Harvesting: Harvest both floating and adherent cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[9]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[6]
-
Analysis: Analyze the cells by flow cytometry within one hour to quantify viable, early apoptotic, late apoptotic, and necrotic cell populations.[6]
Visualizations
Caption: A generalized workflow for in vitro evaluation of (+)-arctigenin.
Caption: Key signaling pathways modulated by (+)-arctigenin.
Caption: Troubleshooting logic for compound precipitation.
References
- 1. Arctigenin protects against depression by inhibiting microglial activation and neuroinflammation via HMGB1/TLR4/NF‐κB and TNF‐α/TNFR1/NF‐κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro anti-inflammatory effects of arctigenin, a lignan from Arctium lappa L., through inhibition on iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
Technical Support Center: Troubleshooting (+)-Arctigenin Precipitation in Cell Culture Media
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the use of (+)-Arctigenin in cell culture. Particular focus is given to preventing and resolving issues of precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is (+)-Arctigenin and what are its primary applications in cell culture?
A1: (+)-Arctigenin is a bioactive lignan, a type of polyphenol, naturally found in plants of the Arctium genus, such as burdock.[1] In cell-based research, it is widely investigated for its anti-inflammatory, anti-tumor, antioxidant, and antiviral properties.[1][2] Its mechanism of action involves the modulation of key signaling pathways, including NF-κB, PI3K/Akt, MAPK, and JAK/STAT, making it a valuable compound for studies in cancer, inflammation, and neurodegenerative diseases.[1][3][4]
Q2: I observed a precipitate in my cell culture media after adding (+)-Arctigenin. What are the common causes?
A2: The primary reason for (+)-Arctigenin precipitation is its low aqueous solubility.[1][5] As a hydrophobic compound, it tends to fall out of solution when introduced into the aqueous environment of cell culture media.[5][6] Specific causes include:
-
Low Aqueous Solubility : The compound has inherently poor solubility in water-based solutions.[6][7]
-
Solvent Shock : Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous media can cause the compound to "crash out" and form a precipitate.[7]
-
High Final Concentration : The intended final concentration of (+)-Arctigenin in the media may exceed its maximum solubility limit.[7]
-
Interaction with Media Components : The compound might interact with proteins, salts, or other components in the media, leading to the formation of insoluble complexes.[7][8]
-
Temperature and pH Shifts : Changes in temperature (e.g., moving from room temperature to a 37°C incubator) or the pH of the media can affect the compound's solubility.[7]
Q3: What is the recommended solvent for preparing a (+)-Arctigenin stock solution?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for preparing concentrated stock solutions of (+)-Arctigenin for cell culture applications due to its high solubilizing capacity.[1][5][6] Ethanol and dimethylformamide (DMF) are also viable options.[5] It is not recommended to dissolve (+)-Arctigenin directly in aqueous solutions like PBS or cell culture media.[6]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO is cell-line specific. Generally, most cell lines can tolerate final DMSO concentrations up to 0.5% (v/v).[6] However, for sensitive cell lines or long-term experiments, it is best practice to keep the final DMSO concentration at or below 0.1%.[5][6] It is crucial to always include a vehicle control (media with the same final concentration of DMSO) in your experiments to assess its effect on your specific cell model.[6]
Q5: How should I store my (+)-Arctigenin stock solution?
A5: Solid (+)-Arctigenin should be stored at -20°C.[6] Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation.[6][7] These aliquots should be stored at -20°C or -80°C, protected from light.[6]
Troubleshooting Guide: (+)-Arctigenin Precipitation
This section provides direct solutions to common precipitation issues encountered during experiments.
Issue 1: Precipitate Forms Immediately After Adding Stock Solution to Media
This is a classic sign of "solvent shock" or exceeding the compound's solubility limit in the media.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. phytopharmajournal.com [phytopharmajournal.com]
- 3. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]
- 4. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: (+)-Arctigenin Degradation and Stability
Welcome to the Technical Support Center for (+)-Arctigenin. This resource is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting guidance for experiments involving (+)-arctigenin, with a focus on its degradation pathways and byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (+)-arctigenin?
A1: (+)-Arctigenin is susceptible to degradation through two primary routes: chemical degradation under various stress conditions and metabolic degradation, particularly by gut microbiota.
-
Chemical Degradation: This includes hydrolysis, oxidation, thermal degradation, and photodegradation. The lactone ring in the arctigenin (B1665602) structure is particularly prone to hydrolysis under both acidic and basic conditions.[1] The phenolic hydroxyl groups are susceptible to oxidation.
-
Microbial Degradation: In biological systems, particularly the gut, arctigenin can undergo biotransformation by microorganisms. This primarily involves demethylation and dehydroxylation reactions, leading to various metabolites.[2]
Q2: What are the major known byproducts and metabolites of (+)-arctigenin degradation?
A2: The main degradation products depend on the degradation pathway.
-
Hydrolysis: The most common degradation product from hydrolysis is arctigenic acid , which is formed by the opening of the lactone ring.[1][3]
-
Metabolism: In vivo studies in rats have identified several metabolites, including arctigenic acid , arctigenin-4-O'-glucuronide , and 4-O-demethylarctigenin .[3] In vitro studies with gut microbiota have shown the formation of metabolites like (-)-enterolactone .
-
Oxidation: While not definitively identified for arctigenin specifically, oxidation of similar phenolic compounds can lead to the formation of quinone derivatives .[1]
Q3: How can I minimize the degradation of (+)-arctigenin during my experiments?
A3: To ensure the stability of (+)-arctigenin in your experimental solutions, consider the following:
-
pH Control: Maintain the pH of your solutions in the neutral to slightly acidic range (pH 4-7) to minimize hydrolysis of the lactone ring.[1]
-
Light Protection: Store stock solutions and samples in amber vials or wrapped in aluminum foil to prevent photodegradation.[1]
-
Temperature Control: For short-term storage, keep solutions refrigerated (2-8 °C). For long-term storage, freezing at -20 °C or -80 °C is recommended.[4]
-
Fresh Preparation: Whenever possible, prepare fresh solutions of (+)-arctigenin for each experiment to ensure potency and minimize the presence of degradants.
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected activity of (+)-arctigenin in biological assays.
| Possible Cause | Troubleshooting Steps |
| Degradation in solution | Verify the pH of your experimental buffer. Ensure it is within the optimal stability range (pH 4-7). Prepare fresh solutions before each experiment. Protect solutions from light and store them at the recommended temperature. |
| Precipitation of the compound | (+)-Arctigenin has low water solubility. Ensure that the concentration used does not exceed its solubility in your experimental medium. Consider using a co-solvent like DMSO (ensure the final concentration is not toxic to cells) or solubilizing agents like cyclodextrins. |
| Interaction with other components | Evaluate potential interactions with other components in your assay medium that could lead to degradation. |
Problem: Appearance of unexpected peaks in HPLC analysis of (+)-arctigenin samples.
| Possible Cause | Troubleshooting Steps |
| Forced degradation | Review your experimental conditions. Exposure to strong acids, bases, oxidizing agents, high temperatures, or prolonged light can cause degradation. |
| Contamination | Ensure the purity of your (+)-arctigenin standard and the cleanliness of your solvents and vials. |
| Suboptimal chromatographic conditions | Optimize your HPLC method to ensure good separation of the main peak from any potential degradation products. This may involve adjusting the mobile phase composition, gradient, flow rate, or column temperature. |
Data Presentation
Disclaimer: Detailed quantitative data from forced degradation studies specifically on (+)-arctigenin are not extensively available in the public domain. The following table of potential degradation products is based on the chemical structure of arctigenin and general knowledge of the degradation of similar compounds.[1]
Table 1: Potential Degradation Pathways and Byproducts of (+)-Arctigenin
| Stress Condition | Potential Degradation Pathway | Major Byproduct(s) |
| Acidic/Basic Hydrolysis | Opening of the lactone ring | Arctigenic Acid[1][3] |
| **Oxidative (e.g., H₂O₂) ** | Oxidation of phenolic hydroxyl groups | Quinone derivatives (hypothetical)[1] |
| Thermal | Isomerization, decomposition | Isomers, various decomposition products |
| Photolytic (UV/Visible light) | Photochemical reactions (e.g., oxidation) | Various photoproducts |
| Microbial (Gut Microbiota) | Demethylation, dehydroxylation | (-)-Enterolactone and other demethylated/dehydroxylated metabolites |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of (+)-Arctigenin
This protocol provides a framework for investigating the stability of (+)-arctigenin under various stress conditions. The extent of degradation should ideally be between 5-20% to allow for the detection and characterization of degradation products.[5]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of (+)-arctigenin in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).[1]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.[1]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for various time points. Neutralize with 0.1 M HCl before analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for various time points.[1]
-
Thermal Degradation: Expose the solid powder and a solution of (+)-arctigenin to 80°C in a controlled oven for various time points.[1]
-
Photolytic Degradation: Expose a solution of (+)-arctigenin to a photostability chamber with both UV and visible light as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for (+)-Arctigenin and its Degradation Products
This method is designed to separate (+)-arctigenin from its potential degradation products.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol)[1] |
| Flow Rate | 1.0 mL/min[6] |
| Detection | UV detection at 280 nm with a Photodiode Array (PDA) detector to assess peak purity[6][7] |
| Injection Volume | 10 µL[7] |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Method Validation: The HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.
Visualizations
Caption: Hypothetical degradation pathways of (+)-arctigenin.
Caption: Experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. Potential roles of gut microbes in biotransformation of natural products: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis is the dominating in vivo metabolism pathway for arctigenin: identification of novel metabolites of arctigenin by LC/MS/MS after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preventing Enzymatic Degradation of Arctiin
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help you prevent the enzymatic degradation of arctiin (B1665604) to its aglycone, (+)-arctigenin, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of arctiin degradation in experimental settings?
A1: The primary degradation pathway for arctiin is the enzymatic hydrolysis of its glycosidic bond, which cleaves the glucose molecule and releases the aglycone, (+)-arctigenin.[1] This conversion is predominantly catalyzed by β-glucosidase enzymes.[2][3] These enzymes can be introduced from two main sources:
-
Endogenous Enzymes: When extracting arctiin from natural sources like Fructus arctii (burdock fruit), native plant enzymes can become active and cause degradation.[3]
-
Microbial Contamination: Bacterial or fungal contamination in buffers, samples, or on lab equipment can introduce microbial β-glucosidases that readily metabolize arctiin.[4] Human intestinal bacteria are also known to efficiently perform this transformation.[4][5]
Beyond enzymatic activity, arctiin is also susceptible to degradation under harsh pH (strongly acidic or basic) and high-temperature conditions.[1][3]
Q2: How should I properly store arctiin to ensure its long-term stability?
A2: Proper storage is critical for preventing arctiin degradation. For long-term storage, solid, crystalline arctiin should be kept at -20°C, where it remains stable for at least four years.[1][3] Stock solutions, typically prepared in solvents like DMSO or DMF, should also be stored at -20°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1] For short-term use within an experiment (e.g., 24-48 hours), it is recommended to keep solutions at 2-8°C and protected from light.[1][3]
Q3: What experimental conditions should I control to minimize arctiin conversion to arctigenin (B1665602)?
A3: To maintain arctiin stability during experiments, controlling temperature and pH is crucial.
-
Temperature: Enzymatic activity is highly temperature-dependent. One study identified the optimal temperature for β-glucosidase-mediated hydrolysis of arctiin to be 35°C.[6] Therefore, it is advisable to keep all arctiin-containing samples and solutions on ice or at 2-8°C throughout the experimental procedure.[3]
-
pH: Glycosides can be unstable in strongly acidic or basic conditions.[1] The optimal pH for β-glucosidase activity has been reported to be around 5.0.[6] To minimize enzymatic degradation, buffers and solutions should be maintained at a neutral pH, avoiding the optimal range for the enzyme.
Q4: Which solvents are recommended for dissolving arctiin, and do they impact its stability?
A4: Arctiin has poor water solubility.[1] It is best dissolved in organic solvents. Concentrated stock solutions are typically prepared in Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[1][3] For experiments requiring aqueous buffers, a common practice is to prepare a concentrated stock in DMSO and then dilute it into the final aqueous medium while vortexing to ensure rapid dispersion.[1] It is critical to ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., typically <0.5% DMSO for cell-based assays to avoid toxicity).[1] The presence of water in buffers creates an environment where hydrolysis can occur if contaminating enzymes are present.
Q5: Can the choice of extraction method influence the degradation of arctiin?
A5: Yes, the extraction process is a critical step where significant degradation can occur due to the presence of endogenous plant enzymes.[3] Methods that involve prolonged heating should be avoided. Microwave-assisted extraction (MAE) is a recommended rapid method that reduces extraction times and solvent consumption, thereby minimizing the window for enzymatic degradation to occur.[3][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| An unexpected peak corresponding to arctigenin appears in my HPLC analysis of an arctiin standard. | 1. Contamination: The solvent or buffer may be contaminated with microbes expressing β-glucosidase. 2. Improper Storage: The arctiin solution was stored at room temperature or in a non-neutral pH buffer for an extended period.[1] | 1. Use sterile, high-purity solvents and freshly prepared buffers. Filter-sterilize aqueous buffers. 2. Always prepare working solutions fresh daily. Store stock solutions in aliquots at -20°C.[1] |
| I observe inconsistent or decreasing peak areas for arctiin in my HPLC results over time. | 1. Solution Degradation: Arctiin is degrading in the solution on the autosampler or benchtop. 2. Precipitation: The concentration of arctiin exceeds its solubility in the experimental buffer, causing it to precipitate.[1] | 1. Maintain samples at a low temperature (e.g., 4°C) in the autosampler. A study showed stability for up to 24 hours at room temperature, but lower temperatures are safer.[1][8] 2. Visually inspect solutions for precipitation. Decrease the final arctiin concentration or increase the percentage of co-solvent (e.g., DMSO) if the experiment allows.[1] |
| My extracted arctiin from plant material shows a high percentage of arctigenin. | 1. Endogenous Enzymes: Native β-glucosidases in the plant material were active during extraction.[3] 2. Suboptimal Extraction: The extraction process was too long or involved excessive heat. | 1. Flash-freeze plant material with liquid nitrogen immediately after harvesting and lyophilize before extraction. 2. Employ a rapid extraction method like Microwave-Assisted Extraction (MAE) instead of prolonged heating methods like Soxhlet.[3][7] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Arctiin
| Condition | Form | Temperature | Duration | Expected Stability |
|---|---|---|---|---|
| Long-term Storage | Solid | -20°C | ≥ 4 years | Stable[1][3] |
| Long-term Storage | Stock Solution (in DMSO/DMF) | -20°C | Months (in aliquots) | Stable[1] |
| Short-term Storage | Working Solution | 2-8°C | 24-48 hours | Recommended for daily use[1] |
| Benchtop Use | Working Solution | 20-25°C | ≤ 24 hours | Use with caution; degradation may occur[1] |
Table 2: Solubility of Arctiin in Common Laboratory Solvents
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| Dimethylformamide (DMF) | ~30 mg/mL | [1][3] |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [1][3] |
| Ethanol | ~2 mg/mL | [1][3] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL |[1][3] |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of Arctiin and Arctigenin
This protocol provides a general framework for the separation and quantification of arctiin and its degradant, arctigenin.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][8]
-
Mobile Phase: A gradient of methanol (B129727) and water is often effective.[1] A common isocratic method uses a mixture of methanol and water (e.g., 55:45 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detection at 280 nm, which is suitable for both arctiin and arctigenin.[1][8]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a series of standard solutions of both arctiin and arctigenin in the mobile phase to generate a calibration curve.
-
Analysis: Inject samples and standards. Identify peaks based on the retention times of the pure standards and quantify using the calibration curve.
Protocol 2: Microwave-Assisted Extraction (MAE) of Arctiin
This protocol, adapted from published methods, is designed to rapidly extract arctiin while minimizing enzymatic degradation.[3][7]
-
Sample Preparation: Grind dried Fructus arctii into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Filtration: After extraction, immediately filter the mixture through filter paper to separate the extract from the solid plant residue. Cool the filtrate on ice.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a low temperature (e.g., < 40°C) to obtain the crude extract.
-
Storage: Store the dried crude extract at -20°C until further analysis or purification.
Visualizations and Workflows
Caption: The enzymatic degradation pathway of arctiin to (+)-arctigenin.
Caption: Recommended experimental workflow to prevent arctiin degradation.
Caption: Troubleshooting logic for identifying sources of arctiin degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimisation of the Conversion and Extraction of Arctigenin From Fructus arctii Into Arctiin Using Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Transformation of Arctiin to Estrogenic and Antiestrogenic Substances by Human Intestinal Bacteria [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: (+)-Arctigenin Bioavailability and Formulation Strategies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the low oral bioavailability of (+)-arctigenin. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of (+)-arctigenin so low?
A1: The poor oral bioavailability of (+)-arctigenin is primarily due to two main factors:
-
Poor Aqueous Solubility: As a lipophilic molecule, (+)-arctigenin has low water solubility, which restricts its dissolution in gastrointestinal fluids—a critical step for absorption.[1]
-
Extensive First-Pass Metabolism: After oral administration, (+)-arctigenin undergoes significant metabolism in the intestines and liver before it can reach systemic circulation.[1][2] The main metabolic pathways include glucuronidation, hydrolysis, and demethylation, which rapidly convert arctigenin (B1665602) into less active metabolites.[3][4] Studies in rats have reported an absolute oral bioavailability of approximately 8.62%.[2]
Q2: What are the major metabolites of (+)-arctigenin found after oral administration?
A2: The primary metabolites of (+)-arctigenin observed in rat plasma following oral administration are arctigenic acid (AA) and arctigenin-4′-O-glucuronide (AG).[4] These metabolites are formed and eliminated rapidly.[4]
Q3: What are the most promising formulation strategies to enhance the bioavailability of (+)-arctigenin?
A3: Several formulation strategies have shown promise in improving the oral bioavailability of (+)-arctigenin:
-
Nanoformulations: Encapsulating (+)-arctigenin into nanocarriers like liposomes, nanoparticles, and micelles can enhance its solubility, protect it from degradation in the gastrointestinal tract, and improve absorption.[1][5]
-
Solid Dispersions: Creating solid dispersions of (+)-arctigenin with hydrophilic polymers such as polyvinylpyrrolidone (B124986) (PVP) can significantly improve its dissolution rate.[1][5]
-
Structural Modification (Prodrugs): Chemically modifying the (+)-arctigenin molecule, for instance, by creating amino acid ester derivatives, can improve its physicochemical properties like water solubility and potentially enhance its bioavailability.[1][6]
Q4: Which signaling pathways are modulated by (+)-arctigenin?
A4: (+)-Arctigenin is known to influence several key signaling pathways involved in inflammation and cancer, including the PI3K/Akt, MAPK, and NF-κB pathways.[7] Its therapeutic effects are often linked to the inhibition of these pathways.[7]
Troubleshooting Guides
Issue 1: Low Drug Concentration in Plasma After Oral Administration
-
Possible Cause: Poor dissolution of (+)-arctigenin in the gastrointestinal tract due to low aqueous solubility.
-
Troubleshooting Strategy: Solubility Enhancement
-
Solid Dispersions: Prepare a solid dispersion of (+)-arctigenin with a hydrophilic carrier like PVP. This can be achieved using the solvent evaporation or hot-melt extrusion methods.
-
Nanoformulations: Formulate (+)-arctigenin into nanoparticles (e.g., PLGA-based) or liposomes to increase the surface-area-to-volume ratio, thereby enhancing the dissolution rate.[2]
-
Cyclodextrin Complexation: Investigate the formation of inclusion complexes with cyclodextrins (e.g., γ-cyclodextrin) to improve aqueous solubility.
-
Issue 2: High Variability in Pharmacokinetic Data
-
Possible Cause: Inconsistent formulation preparation, leading to variations in particle size, encapsulation efficiency, or drug release.
-
Troubleshooting Strategy: Formulation Optimization and Characterization
-
Particle Size Analysis: Consistently monitor the particle size and polydispersity index (PDI) of your nanoformulations using dynamic light scattering (DLS).
-
Encapsulation Efficiency: Optimize and validate your method for determining encapsulation efficiency to ensure consistency between batches.
-
Standardized Protocols: Strictly adhere to validated protocols for formulation preparation to minimize batch-to-batch variability.
-
Issue 3: Low Encapsulation Efficiency in Nanoformulations
-
Possible Cause: Suboptimal formulation parameters or improper technique.
-
Troubleshooting Strategy: Optimization of Formulation Parameters
-
Drug-to-Carrier Ratio: Systematically vary the ratio of (+)-arctigenin to the lipid or polymer to determine the optimal loading capacity.
-
Solvent Selection: Ensure that both (+)-arctigenin and the carrier material are fully dissolved in the chosen organic solvent during the preparation phase.
-
Process Parameters: For liposomes, ensure the hydration temperature is above the phase transition temperature of the lipids. For nanoparticles prepared by emulsion-solvent evaporation, optimize the sonication energy and time.
-
Issue 4: Instability of Amorphous Solid Dispersions (Recrystallization)
-
Possible Cause: Moisture absorption by the hydrophilic polymer, which acts as a plasticizer and facilitates drug recrystallization.
-
Troubleshooting Strategy: Proper Storage and Handling
-
Storage Conditions: Store the solid dispersion in a tightly sealed container with a desiccant to protect it from moisture.
-
Low-Humidity Environment: Handle the solid dispersion in an environment with low humidity to minimize moisture uptake.
-
Quantitative Data on Bioavailability Enhancement
| Formulation Strategy | Carrier/Modification | Animal Model | Key Pharmacokinetic Parameters | Fold Increase in Bioavailability (AUC) | Reference |
| Unmodified (+)-Arctigenin | 50% PEG400, 5% Tween 80 in H₂O | Rat | Cmax: 0.04 ± 0.01 µg/mL AUC₀→∞: 0.11 ± 0.04 µg·h/mL Absolute Bioavailability: ~8.62% | N/A | [2] |
| Amino Acid Ester Derivative (ARG8) | Not specified | Mouse | Enhanced anti-tumor activity suggests improved bioavailability. | Data not explicitly provided, but significantly higher tumor inhibition rate (69.27%) compared to arctigenin. | [8] |
| Amino Acid Ester Derivative (ARG-V) | Not specified | Rat | Relative Bioavailability: 210.3% (compared to arctigenin) | 2.1 | [9] |
| Solid Dispersion (Apigenin - as a model for poorly soluble flavonoids) | Pluronic-F127 | Rat | Cmax: 2.84 ± 0.31 µg/mL AUC₀→t: 19.31 ± 2.11 µg·h/mL | 3.19 (compared to marketed capsule) | [10][11] |
| Nanoformulation (Doxorubicin in PLGA nanospheres - as a model) | PLGA | Not specified | 3.63 | [12] |
Note: Direct comparative pharmacokinetic data for various (+)-arctigenin formulations is limited. The table includes data from related compounds or formulations as illustrative examples of potential improvements.
Experimental Protocols
Protocol 1: Preparation of (+)-Arctigenin Solid Dispersion (Solvent Evaporation Method)
Objective: To enhance the dissolution rate of (+)-arctigenin by preparing a solid dispersion with polyvinylpyrrolidone (PVP K30).
Materials:
-
(+)-Arctigenin
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol (B145695) (or other suitable solvent)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
Procedure:
-
Dissolution: Accurately weigh (+)-arctigenin and PVP K30 in a desired ratio (e.g., 1:4 w/w). Dissolve both components completely in a minimal amount of ethanol in a round-bottom flask.[5]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film forms on the flask wall.[5]
-
Drying: Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.[5]
-
Pulverization: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle to obtain a fine powder.
-
Sieving: Pass the powder through a sieve to ensure a uniform particle size.
-
Storage: Store the final product in a tightly sealed container with a desiccant.
Protocol 2: Preparation of (+)-Arctigenin Loaded Liposomes (Thin-Film Hydration Method)
Objective: To encapsulate (+)-arctigenin within liposomes to improve its solubility and stability.
Materials:
-
(+)-Arctigenin
-
Phospholipids (e.g., soy phosphatidylcholine)
-
Cholesterol
-
Chloroform/Methanol mixture (e.g., 2:1 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
Procedure:
-
Lipid Film Formation: Dissolve (+)-arctigenin, phospholipids, and cholesterol in the chloroform/methanol mixture in a round-bottom flask.
-
Solvent Removal: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by sonication (either probe or bath).
-
Purification: Remove unencapsulated (+)-arctigenin by centrifugation or dialysis.
Protocol 3: Synthesis of (+)-Arctigenin Amino Acid Ester Prodrug (General Procedure)
Objective: To synthesize a more water-soluble prodrug of (+)-arctigenin.
Materials:
-
(+)-Arctigenin
-
N-Boc protected amino acid (e.g., N-Boc-L-valine)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Esterification (Boc-protected amino acid):
-
Dissolve (+)-arctigenin and the N-Boc protected amino acid in DCM.
-
Add the coupling agent (DCC or EDCI) and catalyst (DMAP).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected (+)-arctigenin amino acid ester.
-
-
Deprotection (Removal of Boc group):
-
Dissolve the Boc-protected ester in DCM.
-
Add TFA and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the (+)-arctigenin amino acid ester derivative.[8]
-
Protocol 4: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a novel (+)-arctigenin formulation.
Materials:
-
Sprague-Dawley rats
-
Test formulation of (+)-arctigenin
-
Vehicle control
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
Centrifuge
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water.
-
Dosing: Divide the rats into groups (e.g., control group receiving unmodified (+)-arctigenin, experimental group(s) receiving the new formulation(s)). Administer the formulation orally via gavage at a predetermined dose.[5]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose) into heparinized tubes.[5]
-
Plasma Separation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of (+)-arctigenin and its major metabolites in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental analysis to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).
Visualizations
Workflow for Enhancing (+)-Arctigenin Oral Bioavailability
Caption: Workflow for enhancing (+)-Arctigenin's oral bioavailability.
Signaling Pathway Modulated by (+)-Arctigenin: PI3K/Akt Pathway
Caption: (+)-Arctigenin inhibits the PI3K/Akt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidation of Arctigenin Pharmacokinetics After Intravenous and Oral Administrations in Rats: Integration of In Vitro and In Vivo Findings via Semi-mechanistic Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of arctigenin pharmacokinetics after intravenous and oral administrations in rats: integration of in vitro and in vivo findings via semi-mechanistic pharmacokinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Synthesis and Evaluation of Arctigenin Amino Acid Ester Derivatives [jstage.jst.go.jp]
- 7. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthesis and Evaluation of Arctigenin Amino Acid Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
Technical Support Center: Enhancing (+)-Arctigenin Solubility with Cyclodextrins
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for overcoming the poor water solubility of (+)-Arctigenin, a significant hurdle in its therapeutic development. By forming inclusion complexes with cyclodextrins, the aqueous solubility and bioavailability of this promising lignan (B3055560) can be substantially improved.[1] This guide offers detailed FAQs, troubleshooting advice, experimental protocols, and data to facilitate your research and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is (+)-Arctigenin and why is its poor water solubility a significant issue?
A1: (+)-Arctigenin is a bioactive lignan with demonstrated anti-inflammatory, anti-cancer, and neuroprotective properties. However, its therapeutic application is severely limited by its very low solubility in water, which leads to poor absorption and bioavailability in the body.[1] Overcoming this challenge is crucial for developing effective pharmaceutical formulations.
Q2: How do cyclodextrins (CDs) work to increase the solubility of Arctigenin?
A2: Cyclodextrins are cyclic oligosaccharides with a unique molecular structure: a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[2] This structure allows them to encapsulate poorly water-soluble molecules, like Arctigenin, within their central cavity. This process, known as inclusion complexation, effectively "hides" the hydrophobic drug from the aqueous environment, leading to a significant increase in the overall solubility of the drug-cyclodextrin complex.[2][3]
Q3: Which type of cyclodextrin (B1172386) is most effective for solubilizing Arctigenin?
A3: While various cyclodextrins can be used, modified β-cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) , and γ-cyclodextrin (γ-CD) are often most effective for compounds like Arctigenin.[1] These derivatives offer superior water solubility compared to the natural β-cyclodextrin and can lead to more significant increases in drug solubility.[1][4] Preliminary studies suggest γ-CD may be particularly effective.[1]
Q4: What are the common methods for preparing Arctigenin-cyclodextrin inclusion complexes?
A4: Common laboratory methods for preparing these complexes include:
-
Freeze-Drying (Lyophilization): This technique involves dissolving both Arctigenin (often in a minimal amount of organic solvent) and the cyclodextrin in an aqueous solution, freezing the mixture, and then removing the solvent under vacuum. It is highly effective for creating amorphous complexes with enhanced solubility.[1][4]
-
Kneading Method: This involves creating a paste by mixing Arctigenin and cyclodextrin with a small amount of a water-ethanol mixture and kneading it for an extended period. The resulting paste is then dried.[1]
-
Co-precipitation: The cyclodextrin and guest molecule are dissolved in hot water and then cooled slowly to form the complex, which precipitates out of the solution.[4]
Q5: How can I confirm that an Arctigenin-cyclodextrin inclusion complex has been successfully formed?
A5: Several analytical techniques can confirm complex formation:
-
Differential Scanning Calorimetry (DSC): In an inclusion complex, the characteristic melting point peak of Arctigenin will often disappear or shift, indicating it has been encapsulated.[5][6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the vibrational bands of Arctigenin's functional groups can be observed upon complexation.[1][6]
-
Nuclear Magnetic Resonance (¹H NMR): Chemical shifts in the protons of both Arctigenin and the inner cavity of the cyclodextrin provide strong evidence of inclusion.[7][8]
-
Powder X-ray Diffraction (PXRD): A change from a crystalline pattern (for pure Arctigenin) to a more amorphous or different pattern indicates complex formation.[5][9]
Q6: What is a phase solubility study and why is it important?
A6: A phase solubility study is a fundamental experiment used to determine how the solubility of a drug (Arctigenin) changes with increasing concentrations of a complexing agent (cyclodextrin).[10] The resulting diagram helps to determine the stoichiometry of the complex (e.g., 1:1 molar ratio) and to calculate the stability constant (Ks), which quantifies the affinity between the drug and the cyclodextrin.[1]
Troubleshooting Guides
| Problem / Issue | Potential Cause | Recommended Solution & Action Steps |
| Low Solubility Enhancement | Incorrect Cyclodextrin Choice: The size of the cyclodextrin cavity may not be optimal for the Arctigenin molecule. | Action: Test different cyclodextrins. HP-β-CD and γ-CD are recommended starting points due to their higher solubility and common success with similar compounds.[1] |
| Inefficient Preparation Method: The chosen method (e.g., physical mixing) may not provide enough energy for complexation. | Action: Employ a more robust method like freeze-drying or co-evaporation, which are known to yield higher complexation efficiency.[1][11] | |
| Suboptimal pH: The pH of the aqueous solution can influence the solubility of both Arctigenin and the complex. | Action: Evaluate the complexation at different pH values to find the optimal condition for solubility. | |
| Precipitation During Experiment | Exceeded Solubility Limit: The concentration of the Arctigenin-CD complex has surpassed its own solubility limit. | Action: Review your phase solubility diagram. If it shows a "B-type" curve, this indicates the complex itself has limited solubility.[12] You may need to work at lower concentrations. |
| Solvent "Crashing Out": When diluting a concentrated organic stock of Arctigenin into an aqueous buffer, it can rapidly precipitate. | Action: Add the organic stock solution dropwise into the aqueous cyclodextrin solution while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[13] | |
| Ambiguous Characterization Results (DSC/FTIR) | Physical Mixture vs. True Complex: The sample may be a simple physical mixture rather than a true inclusion complex, leading to overlapping signals. | Action: Ensure your preparation method is thorough. Always compare the results of the complex against a physical mixture of Arctigenin and cyclodextrin prepared in the same molar ratio.[1][6] |
| Incomplete Complexation: Free, uncomplexed Arctigenin remains in the sample. | Action: Optimize the molar ratio (a 1:1 ratio is a common starting point) and increase the reaction time or energy input (e.g., longer stirring/kneading) during preparation.[1][7] | |
| Non-Linear Phase Solubility Diagram | Formation of Higher-Order Complexes: At higher cyclodextrin concentrations, complexes with different stoichiometries (e.g., 1:2 drug-to-CD) may form. | Action: This is known as an "AP-type" phase-solubility diagram.[12] Analyze the data using appropriate non-linear regression models to understand the complex stoichiometry. |
| Self-Aggregation of Cyclodextrins: Some cyclodextrins can form aggregates at high concentrations, affecting their solubilizing behavior. | Action: This may result in an "AN-type" diagram. Be aware of the concentration limits for the specific cyclodextrin you are using.[14] |
Data Presentation: Solubility & Enhancement Potential
The following tables summarize the known solubility of Arctigenin and provide an illustrative example of the potential solubility enhancement that can be achieved with different cyclodextrins, based on typical results for poorly soluble compounds.
Table 1: Known Solubility of (+)-Arctigenin in Various Solvents [1]
| Solvent | Solubility |
| Aqueous Buffers | Sparingly soluble |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL |
| Ethanol | ~0.5 mg/mL |
| DMSO | ≥17.2 mg/mL |
Table 2: Illustrative Example of Potential Solubility Enhancement with Cyclodextrins Note: These values are hypothetical and serve as a general guide. Experimental validation is required to determine the actual solubility enhancement for Arctigenin.[1]
| Cyclodextrin Type | Molar Ratio (Arctigenin:CD) | Preparation Method | Hypothetical Solubility Increase (Fold) |
| β-Cyclodextrin (β-CD) | 1:1 | Kneading | 5 - 15 |
| Hydroxypropyl-β-CD (HP-β-CD) | 1:1 | Freeze-Drying | 50 - 200 |
| γ-Cyclodextrin (γ-CD) | 1:1 | Freeze-Drying | 100 - 500+ |
Experimental Protocols
Protocol 1: Phase Solubility Study
This crucial study determines the stoichiometry of the complex and the binding affinity.
Materials:
-
(+)-Arctigenin
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other chosen CD
-
Distilled water or appropriate buffer
-
Vials with screw caps, orbital shaker, 0.45 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 4, 6, 8, 10, 12, 14 mM).[1]
-
Add an excess amount of Arctigenin powder to each vial.
-
Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.[1]
-
After equilibration, filter each solution through a 0.45 µm syringe filter to remove undissolved Arctigenin.[1]
-
Dilute the filtrate appropriately and analyze the concentration of dissolved Arctigenin using a validated HPLC method.
-
Plot the concentration of dissolved Arctigenin (M) against the concentration of cyclodextrin (M).
-
Determine the stability constant (Ks) from the slope of the linear portion of the plot using the Higuchi-Connors equation: Ks = slope / (S₀ * (1 - slope)) , where S₀ is the intrinsic solubility of Arctigenin (the y-intercept).[1]
Protocol 2: Preparation of Inclusion Complex via Freeze-Drying
This method is highly effective for producing a solid, amorphous complex with high solubility.
Materials:
-
(+)-Arctigenin
-
HP-β-CD or γ-CD
-
Ethanol or acetone
-
Distilled water, magnetic stirrer, freeze-dryer
Procedure:
-
Dissolve the chosen cyclodextrin in distilled water (e.g., in a 1:1 molar ratio relative to Arctigenin) to form a clear solution.[1]
-
In a separate container, dissolve Arctigenin in a minimal amount of a suitable organic solvent (e.g., ethanol).[1]
-
Slowly add the Arctigenin solution dropwise to the stirring cyclodextrin solution.
-
Continue stirring the mixture at room temperature for 24-48 hours.[1]
-
Freeze the resulting solution completely at a low temperature (e.g., -80°C).
-
Lyophilize the frozen sample under high vacuum for 48-72 hours until a dry, fluffy powder is obtained.[1]
-
Store the final complex in a desiccator.
Protocol 3: Characterization by Differential Scanning Calorimetry (DSC)
This protocol helps confirm inclusion by observing thermal events.
Procedure:
-
Accurately weigh 2-5 mg of each sample (pure Arctigenin, pure CD, a physical mixture, and the prepared inclusion complex) into separate aluminum pans.[1]
-
Seal the pans and place them in the DSC instrument.
-
Heat the samples at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 300°C) under a nitrogen atmosphere.[1]
-
Analysis: Compare the thermograms. The disappearance or significant shift of the sharp melting peak of Arctigenin in the inclusion complex sample is strong evidence of its encapsulation within the cyclodextrin.[6]
Visualizations
Caption: Experimental workflow for preparing and validating Arctigenin-cyclodextrin complexes.
Caption: Mechanism of Arctigenin encapsulation by a cyclodextrin to form an inclusion complex.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. oatext.com [oatext.com]
- 5. Liquiritin-Hydroxypropyl-Beta-Cyclodextrin Inclusion Complex: Preparation, Characterization, Bioavailability and Antitumor Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones [mdpi.com]
- 9. isca.me [isca.me]
- 10. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for (+)-Arctigenin Analysis
Welcome to the technical support center for the HPLC analysis of (+)-Arctigenin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of (+)-Arctigenin.
Question: Why am I seeing high backpressure in my HPLC system?
Answer: High backpressure is a frequent issue in HPLC and can stem from several sources.[1] Common causes include a clogged column or blocked inlet filter, which restricts the flow of the mobile phase.[1] Air bubbles in the mobile phase can also create turbulence and increase backpressure.[1] Additionally, damaged pump seals may lead to leaks and subsequent pressure increases.[1] To resolve this, start by checking for any system leaks and inspecting filters for particulate buildup.[2] Degassing the mobile phase and purging the pump can help eliminate air bubbles.[2] If the column is suspected to be clogged, it can often be cleaned by washing with a stronger solvent than your mobile phase.[2]
Question: What causes baseline noise or drifting?
Answer: A noisy or drifting baseline can significantly affect the accuracy of your analysis, especially for low-level quantification.[3] This issue can be caused by contamination in the mobile phase, such as impurities in the solvents or the presence of air bubbles from inadequate degassing.[3] Detector instability, including fluctuations in the light source, can also lead to baseline drift.[3] Leaks in the pump, injector, or detector can cause pressure instability, contributing to baseline noise.[3] Ensure your mobile phase is prepared with high-purity solvents and is properly degassed. Check the system for any leaks and ensure the detector lamp is in good condition.
Question: My chromatogram shows peak tailing. How can I fix this?
Answer: Peak tailing, where a peak exhibits an extended tail, can compromise quantification.[3] This can be caused by interactions between the analyte and the stationary phase or by issues with sample preparation.[2] Ensure your sample is dissolved in a solvent that is compatible with the mobile phase.[2] Adjusting the pH of the mobile phase can also help ensure the analyte is in a single ionic form, reducing secondary interactions with the stationary phase.[2]
Question: I am observing shifts in retention times. What could be the cause?
Answer: Inconsistent retention times can indicate problems with the mobile phase composition, column degradation, or inconsistent flow rates, often due to pump issues.[2] It is important to check the HPLC pump system for any leaks or irregularities in the flow rate.[2] Always ensure that the mobile phase is prepared consistently for each run and that the column is adequately equilibrated before analysis.[2]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for (+)-Arctigenin analysis?
A1: A common starting point for the analysis of (+)-Arctigenin utilizes a C18 column with a mobile phase consisting of a methanol (B129727) and water mixture.[4][5][6] A typical isocratic elution with methanol and water in a ratio of 55:45 (v/v) at a flow rate of 1.0 mL/min is often effective.[5][6] Detection is commonly performed at a wavelength of 280 nm.[4][5][6]
Q2: How should I prepare my sample for analysis?
A2: For plant materials, a common procedure involves powdering the dried material, followed by extraction with a solvent like 80% aqueous methanol, often aided by ultrasonication.[6] The extract is then typically filtered. To remove interfering compounds like chlorophyll, a liquid-liquid partition with a solvent such as chloroform (B151607) may be performed.[6] Before injection, the final extract should be filtered through a 0.45 µm syringe filter.[5][6]
Q3: What are the key validation parameters to consider for an HPLC method for (+)-Arctigenin?
A3: Method validation should include assessing linearity, accuracy, and precision.[6] Linearity is determined by analyzing a series of standard solutions of known concentrations to establish a calibration curve.[6] Accuracy is often evaluated through recovery studies, while precision is assessed by analyzing replicate samples to determine the relative standard deviation (RSD).[5][6]
Data Presentation
Table 1: HPLC Parameters for (+)-Arctigenin Analysis
| Parameter | Condition | Reference(s) |
| Instrument | HPLC with UV Detector | [4][5][6] |
| Column | C18 (e.g., Kromasil, ZORBAX Extend) | [4][5][6] |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | [4][5] |
| Mobile Phase | Isocratic: Methanol / Water | [4][5][6] |
| Mobile Phase Ratio | 55:45 (v/v) or 67:33 (v/v) | [4][5] |
| Flow Rate | 1.0 mL/min | [4][5] |
| Detection Wavelength | 280 nm | [4][5][6] |
| Injection Volume | 10 µL | [4][5] |
| Column Temperature | Ambient (approx. 25°C) or 30°C | [4][6] |
Experimental Protocols
Protocol 1: HPLC Analysis of (+)-Arctigenin
This protocol is based on established methods for the quantification of arctigenin.[5][6]
1. Instrumentation and Reagents
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., Kromasil, 250 mm x 4.6 mm, 5 µm).
-
Data acquisition software.
-
(+)-Arctigenin reference standard (>98% purity).
-
Methanol (HPLC grade).
-
Water (Milli-Q or HPLC grade).
2. Chromatographic Conditions
-
Mobile Phase: Prepare a mixture of methanol and water (55:45, v/v). Degas the mobile phase before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintain at ambient temperature (approximately 25°C).
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10-15 minutes.
3. Standard Solution Preparation
-
Stock Standard Solution (e.g., 0.4 mg/mL): Accurately weigh 4.0 mg of the (+)-Arctigenin reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Store this solution at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to cover the expected concentration range of the samples.
4. Sample Preparation (from Plant Material)
-
Dry the plant material and grind it into a fine powder.
-
Accurately weigh approximately 0.5 g of the powdered material and extract with 50 mL of methanol, using ultrasonication for 30 minutes.[5]
-
Filter the extract, dry it (e.g., in a water bath), and then redissolve the residue in methanol, transferring it to a 10 mL volumetric flask.[5]
-
Adjust the volume to the mark with methanol and shake well.
-
Filter the final solution through a 0.45 µm membrane filter before injection.[5]
5. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of (+)-Arctigenin in the samples by comparing the peak area with the calibration curve.
Visualizations
Caption: Workflow for the HPLC analysis of (+)-Arctigenin.
Caption: A troubleshooting decision tree for common HPLC issues.
Caption: Inhibition of the JAK-STAT signaling pathway by (+)-Arctigenin.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. Determination of Arctiin and Arctigenin [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
(+)-Arctigenin interference with common laboratory assays
Welcome to the technical support center for researchers working with (+)-Arctigenin. This guide provides answers to frequently asked questions and troubleshooting advice for common laboratory assays that may be affected by this compound. As a natural product, (+)-Arctigenin, a dibenzylbutyrolactone lignan (B3055560), possesses chemical properties that can potentially interfere with various assay technologies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is (+)-Arctigenin and why is it studied?
A: (+)-Arctigenin is a bioactive lignan found in plants of the Arctium genus (burdock), among others.[1][2] It is investigated for a wide range of biological activities, including anti-inflammatory, antioxidant, antiviral, and potent antitumor properties.[3][4] Its therapeutic potential is being explored in metabolic disorders, central nervous system dysfunctions, and various cancers.[3]
Q2: Can (+)-Arctigenin interfere with common laboratory assays?
A: Yes, there is a potential for interference. While direct studies on (+)-Arctigenin's assay interference are not extensively documented, its chemical structure as a polyphenolic lignan suggests it may interfere with certain assays.[5][6] Natural products, in general, can be a source of Pan-Assay Interference Compounds (PAINS), which produce false-positive results through non-specific mechanisms rather than direct interaction with the intended biological target.[7][8]
Q3: What types of assays are most susceptible to interference by compounds like (+)-Arctigenin?
A: Assays that are most susceptible include:
-
Absorbance-Based Assays (e.g., MTT, Bradford): Colored compounds or compounds that change the redox state of the assay medium can interfere.[7][9]
-
Fluorescence/Luminescence-Based Assays (e.g., Reporter Genes, ATP assays): Autofluorescence, quenching of the signal, or direct inhibition of the reporter enzyme (like luciferase) can lead to inaccurate results.[7][10][11]
-
Protein-Based Assays: High protein binding affinity can interfere with protein quantification assays like the Bradford assay.[12]
Q4: What are Pan-Assay Interference Compounds (PAINS) and is (+)-Arctigenin one?
A: Pan-Assay Interference Compounds (PAINS) are chemical structures that frequently appear as "hits" in high-throughput screening assays due to non-specific activity.[7] Mechanisms include redox cycling, chemical reactivity, and compound aggregation.[8][13] While arctiin (B1665604) (a glucoside of arctigenin) is not currently classified as a PAIN, researchers should remain cautious and use proper controls, as many natural product scaffolds contain PAINS substructures.[8][14]
Section 2: Troubleshooting Guides
Problem 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, MTS, XTT)
-
Possible Cause 1: Interference with Tetrazolium Reduction. (+)-Arctigenin, due to its antioxidant properties, may directly reduce the tetrazolium salt (MTT, MTS, XTT) to formazan, independent of cellular metabolic activity.[3] This would lead to an overestimation of cell viability. Conversely, it could also interfere with the cellular enzymatic processes responsible for dye reduction.[15]
-
Troubleshooting Steps:
-
Run a Background Control: Prepare wells containing complete medium, (+)-Arctigenin at the test concentrations, and the MTT/MTS reagent, but without cells .
-
Measure Absorbance: Incubate for the same duration as your experiment and measure the absorbance.
-
Correct Data: A significant absorbance value in this cell-free control indicates direct reduction of the dye. Subtract this background absorbance from your experimental values.[7]
-
-
Recommendation: If significant interference is observed, switch to an alternative viability assay that uses a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a real-time live/dead cell stain.[9][16][17]
Problem 2: Underestimation of Protein Concentration with the Bradford Assay
-
Possible Cause 1: High Protein Binding. The Bradford assay relies on the binding of Coomassie dye to proteins, primarily interacting with basic and aromatic amino acid residues.[18] (+)-Arctigenin has been shown to have a very high plasma protein binding rate (over 94%).[12] It may competitively bind to proteins, preventing the Coomassie dye from binding and leading to an underestimation of the true protein concentration.
-
Possible Cause 2: Direct Interaction with Coomassie Dye. Some small molecules can interact with the Coomassie dye, affecting the equilibrium between its different forms and altering the absorbance spectrum.[18][19]
-
Troubleshooting Steps:
-
Check for Precipitation: Visually inspect the wells after adding the Bradford reagent to your sample containing (+)-Arctigenin. Cloudiness may indicate precipitation.
-
Use an Alternative Assay: The bicinchoninic acid (BCA) assay is generally less susceptible to interference from small molecules than the Bradford assay. However, it can be affected by reducing agents. Test your sample with both methods if possible.
-
Dilute the Sample: Diluting the sample may reduce the concentration of (+)-Arctigenin to a non-interfering level, but this may also reduce the protein concentration below the limit of detection.[20]
-
Problem 3: Decreased or Unreliable Signal in Reporter Gene Assays (Luciferase, β-Galactosidase)
-
Possible Cause 1: Direct Enzyme Inhibition. Many natural products and other small molecules are known to directly inhibit reporter enzymes like Firefly luciferase (FLuc).[10][11] This can be misinterpreted as a decrease in promoter activity.
-
Possible Cause 2: Signal Quenching or Absorbance. If (+)-Arctigenin has an absorbance spectrum that overlaps with the emission wavelength of the reporter (e.g., luminescence from luciferase), it can absorb the emitted light and cause signal quenching.[7]
-
Troubleshooting Steps:
-
Run a Luciferase Inhibition Control: Prepare a cell lysate from cells expressing the luciferase reporter (without any treatment). Add (+)-Arctigenin at your experimental concentrations directly to the lysate before adding the luciferase substrate. A decrease in signal compared to the vehicle control indicates direct enzyme inhibition or quenching.
-
Use a Different Reporter System: If Firefly luciferase is inhibited, consider using a different luciferase, such as Renilla or NanoLuc™, as they have different structures and inhibitor profiles.[11][21] Alternatively, use a non-enzymatic reporter like a fluorescent protein (e.g., GFP), but be sure to check for autofluorescence interference.[22]
-
Check for β-Galactosidase Interference: Some plant extracts have been shown to contain endogenous β-galactosidase or β-glucuronidase activity, which could interfere with assays using these enzymes as reporters.[23] Run a control of (+)-Arctigenin with the β-galactosidase substrate (e.g., ONPG) in buffer alone.[24]
-
Section 3: Data Summary & Key Parameters
Table 1: Summary of Potential (+)-Arctigenin Assay Interference and Mitigation Strategies
| Assay Type | Specific Assay | Potential Interference Mechanism | Recommended Action & Controls |
| Cell Viability | MTT, MTS, XTT | Direct reduction of tetrazolium dye; interference with cellular reductases. | Run cell-free controls with arctigenin (B1665602) and dye. Switch to ATP-based (CellTiter-Glo®) or protease-based viability assays.[9][25] |
| Protein Quantification | Bradford Assay | High protein binding affinity (>94%)[12]; potential interaction with Coomassie dye. | Use the BCA protein assay as an alternative. Ensure standards are run in a similar buffer matrix. |
| Reporter Gene | Firefly Luciferase | Direct inhibition of the luciferase enzyme; optical quenching of luminescent signal.[10][11] | Run a control with purified luciferase enzyme or an expressing lysate. Use an alternative reporter (e.g., Renilla luciferase, NanoLuc™).[22] |
| Reporter Gene | β-Galactosidase | Potential for endogenous enzyme-like activity or inhibition.[23] | Run a cell-free control with arctigenin and the assay substrate (e.g., ONPG). |
| Fluorescence | General | Autofluorescence of the compound or quenching of the fluorescent probe. | Pre-read the plate with arctigenin before adding the fluorescent substrate. Run quenching controls with the probe and arctigenin.[7] |
Section 4: Experimental Protocols & Visualizations
Protocol 1: Control for Absorbance/Colorimetric Interference in MTT Assays
-
Plate Setup: In a 96-well plate, designate wells for "No-Cell Controls."
-
Add Components: To these wells, add the same volume of cell culture medium and (+)-Arctigenin at the final concentrations used in your experiment. Do not add cells.
-
Incubation: Incubate the plate under the same conditions and for the same duration as your main experiment.
-
Add Reagent: Add MTT reagent to all wells (including no-cell controls) and incubate for the standard time (e.g., 2-4 hours).
-
Solubilize: Add solubilization buffer (e.g., DMSO, isopropanol (B130326) with HCl) to all wells and mix thoroughly.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: The average absorbance from the "No-Cell Control" wells represents the background interference. Subtract this value from the absorbance readings of your corresponding experimental wells.[7]
Protocol 2: Control for Luciferase Enzyme Inhibition
-
Prepare Lysate: Prepare a cell lysate from cells known to express the luciferase reporter gene (e.g., from a positive control plate).
-
Aliquot Lysate: In a luminometer-compatible 96-well plate, add a consistent amount of the cell lysate to each well.
-
Add Compound: Add (+)-Arctigenin to the wells across the desired concentration range. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Initiate Reaction: Add the luciferase substrate/reagent to all wells according to the manufacturer's protocol.
-
Measure Luminescence: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Compare the luminescence in the wells treated with (+)-Arctigenin to the vehicle control. A concentration-dependent decrease in signal indicates direct inhibition of the luciferase enzyme or signal quenching.[11]
Protocol 3: Alternative Cell Viability Assay - ATP Measurement (e.g., CellTiter-Glo®)
This assay measures ATP as an indicator of metabolically active cells and is generally less prone to interference from colored or redox-active compounds.[9][17]
-
Plate Cells and Treat: Seed cells in an opaque-walled 96-well plate and treat with (+)-Arctigenin as planned for your experiment.
-
Equilibrate Plate: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare Reagent: Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add Reagent: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix and Incubate: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Then, incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure Luminescence: Record the luminescence using a plate reader. The signal is directly proportional to the amount of ATP present and thus to the number of viable cells.
Visualizations
Caption: Troubleshooting workflow for absorbance-based assay interference.
Caption: Troubleshooting workflow for luminescence/fluorescence assays.
Caption: Potential mechanisms of assay interference by natural products.
References
- 1. Arctigenin, a lignan from Arctium lappa L., inhibits metastasis of human breast cancer cells through the downregulation of MMP-2/-9 and heparanase in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Is Your MTT Assay the Right Choice? [promega.jp]
- 10. mdpi.com [mdpi.com]
- 11. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. [Determination of plasma protein binding rate of arctiin and arctigenin with ultrafiltration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 16. blog.quartzy.com [blog.quartzy.com]
- 17. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 18. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 21. researchgate.net [researchgate.net]
- 22. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 23. Plant and algal interference in bacterial beta-D-galactosidase and beta-D-glucuronidase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
- 25. researchgate.net [researchgate.net]
Long-term storage conditions for (+)-Arctigenin powder and solutions
Technical Support Center: (+)-Arctigenin Storage and Handling
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage and handling of (+)-Arctigenin powder and solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid (+)-Arctigenin powder?
A1: Solid (+)-Arctigenin powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Under these conditions, it can be stable for up to three years.[1] For optimal stability, storing the powder in a desiccated environment is recommended.[1]
Q2: What is the best solvent for preparing (+)-Arctigenin stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating stock solutions of (+)-Arctigenin.[1][2][3] It is soluble in DMSO at concentrations of ≥17.2 mg/mL.[1]
Q3: How should I store (+)-Arctigenin stock solutions for long-term use?
A3: For long-term storage, (+)-Arctigenin stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to six months.[1][4]
Q4: Can I store diluted aqueous solutions of (+)-Arctigenin?
A4: It is not recommended to store diluted aqueous solutions of (+)-Arctigenin for extended periods.[1] Due to its poor water solubility and susceptibility to hydrolysis, it is best to prepare fresh aqueous solutions for each experiment.[5][6]
Q5: What are the primary degradation pathways for (+)-Arctigenin?
A5: The main degradation pathways for (+)-Arctigenin are hydrolysis and oxidation.[7] The lactone ring in its structure is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of arctigenic acid.[7][8] As a phenolic compound, it is also prone to oxidation.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Discoloration of Powder | Degradation or contamination. | A significant change in the color of the powder (e.g., darker than the expected white to light yellow) may indicate degradation. It is recommended not to use the discolored compound for experiments as it may lead to unreliable results. Contact your supplier for a replacement.[1] |
| Precipitation in Stock Solution After Thawing | The solubility limit has been exceeded, or the solvent has absorbed moisture. | Gently warm the vial to 37°C and vortex or sonicate to attempt to redissolve the precipitate. If it does not dissolve, prepare a fresh stock solution. To prevent this, use anhydrous DMSO and ensure the stock concentration is not too high.[1] |
| "Crashing Out" Upon Dilution in Aqueous Media | Rapid change in solvent polarity and low aqueous solubility of (+)-Arctigenin. | Add the DMSO stock solution dropwise into the pre-warmed (37°C) aqueous medium while gently vortexing. Prepare the final working solution in a separate tube before adding it to your experimental system. Ensure the final DMSO concentration is low (ideally <0.5%) to avoid solvent-induced toxicity.[2] |
| Inconsistent Experimental Results | Compound degradation due to improper storage or handling. | Ensure that stock solutions have been stored correctly and are within their recommended shelf life. Use freshly prepared solutions or properly stored single-use aliquots to avoid degradation from repeated freeze-thaw cycles.[1] |
Data Presentation: Storage Recommendations
Table 1: Long-Term Storage Recommendations for (+)-Arctigenin Powder
| Parameter | Recommendation |
| Storage Temperature | -20°C[1] |
| Storage Conditions | Dry (desiccated), protected from light[1] |
| Container | Tightly sealed[1] |
| Shelf Life | Up to 3 years[1] |
Table 2: Long-Term Storage Recommendations for (+)-Arctigenin Solutions
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO)[1] |
| Storage Temperature | -80°C (up to 1 year) or -20°C (up to 6 months)[1] |
| Aliquoting | Aliquot into single-use volumes to prevent freeze-thaw cycles.[1][2] |
| Stability of Diluted Solutions | Prepare fresh for each experiment; long-term storage is not advised.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM (+)-Arctigenin Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of (+)-Arctigenin for long-term storage and subsequent dilution for in vitro/in vivo experiments.
Materials:
-
(+)-Arctigenin powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Carefully weigh out 3.724 mg of (+)-Arctigenin powder (Molecular Weight: 372.41 g/mol ) and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for short intervals to aid dissolution.[2][3]
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller, single-use, light-protected vials.
-
Store the aliquots at -20°C for short-to-medium-term storage or at -80°C for long-term storage.[1][2]
Protocol 2: Forced Degradation Study of (+)-Arctigenin
Objective: To evaluate the intrinsic stability of (+)-Arctigenin under various stress conditions and to generate potential degradation products for analytical method validation.
Materials:
-
(+)-Arctigenin stock solution (e.g., 1 mg/mL in methanol (B129727) or acetonitrile)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
HPLC system with a UV/PDA detector
Methodology:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After each time point, cool, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[7]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a specified period. Neutralize with 0.1 M HCl and dilute for analysis.[7]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for a specified period, then dilute for analysis.[7]
-
Thermal Degradation: Place a solution of (+)-Arctigenin in a controlled temperature oven at 80°C for a specified period. Analyze samples at different time points.[7]
-
Photolytic Degradation: Expose a solution of (+)-Arctigenin to a photostability chamber according to ICH Q1B guidelines. Analyze samples at different time points.[7]
-
Analysis: Analyze all samples using a stability-indicating HPLC method. A typical method uses a C18 reversed-phase column with a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), with UV detection at approximately 280 nm.[5][7]
Mandatory Visualization
Caption: Simplified signaling pathways modulated by (+)-Arctigenin.
Caption: General experimental workflow for using (+)-Arctigenin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Hydrolysis is the dominating in vivo metabolism pathway for arctigenin: identification of novel metabolites of arctigenin by LC/MS/MS after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing (+)-Arctigenin degradation during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of (+)-Arctigenin during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in handling this bioactive lignan.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of (+)-Arctigenin instability in solution?
A1: The primary cause of (+)-Arctigenin instability is the hydrolysis of its γ-lactone ring.[1] This chemical reaction is catalyzed by both acidic and alkaline conditions and leads to the formation of an inactive metabolite.[1]
Q2: How do pH levels affect the stability of (+)-Arctigenin?
A2: (+)-Arctigenin is most stable in a slightly acidic to neutral pH range of 5-7.[1] Both strongly acidic and alkaline environments significantly accelerate the rate of lactone ring hydrolysis.[1][2]
Q3: What are the recommended storage conditions for (+)-Arctigenin solutions?
A3: To minimize degradation, store (+)-Arctigenin solutions at low temperatures. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable.[1] It is also critical to protect solutions from light to prevent potential photodegradation.[1][2]
Q4: Can I store (+)-Arctigenin in aqueous solutions for extended periods?
A4: It is not recommended to store (+)-Arctigenin in aqueous solutions for extended periods due to the risk of hydrolysis. Whenever possible, prepare solutions fresh before each experiment.[2] If storage is necessary, use a buffered system within the optimal pH range (5-7) and store at or below -20°C.[1]
Q5: What solvents are recommended for dissolving (+)-Arctigenin?
A5: (+)-Arctigenin has poor water solubility.[3][4] It is commonly dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[3][5] For cell-based assays, a concentrated stock solution in DMSO is often prepared and then diluted into the aqueous culture medium to the final desired concentration, ensuring the final DMSO concentration is not toxic to the cells (typically <0.5%).[3]
Q6: How can I detect degradation of my (+)-Arctigenin solution?
A6: Degradation can be monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate (+)-Arctigenin from its degradation products.[1][6] A decrease in the peak area of (+)-Arctigenin and the appearance of new peaks corresponding to degradation products would indicate instability.[1] Mass spectrometry (MS) can be coupled with HPLC to identify the mass of the degradation products.[6]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of (+)-Arctigenin.
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation observed under all conditions. | High intrinsic instability of the molecule. Inappropriate (too harsh) experimental conditions. | Start with milder conditions (e.g., lower acid/base concentration, lower temperature, shorter exposure time) and incrementally increase the severity to achieve 5-20% degradation.[6] Ensure precise control of all experimental parameters.[6] |
| No degradation observed under any stress condition. | The molecule is highly stable under the tested conditions. Stress conditions are too mild. The analytical method is not stability-indicating. | Increase the severity of stress conditions (e.g., higher concentration of reagents, higher temperature, longer exposure).[6] Verify that the analytical method (e.g., HPLC) can separate the parent drug from potential degradation products.[6] Utilize a photodiode array (PDA) detector to check for peak purity.[6] |
| Poor solubility in aqueous buffers. | Low intrinsic water solubility of (+)-Arctigenin. | Prepare a concentrated stock solution in DMSO or DMF, then dilute it into the aqueous buffer with vigorous vortexing to ensure rapid dispersion.[3] For cell culture, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).[3] |
| Precipitation of the compound during experiments. | The concentration of (+)-Arctigenin exceeds its solubility limit in the final buffer or medium. | Decrease the final concentration of (+)-Arctigenin. If experimentally permissible, increase the percentage of the co-solvent (e.g., DMSO).[3] |
| Appearance of unexpected peaks in chromatograms. | Contamination of the sample or solvent. Degradation of (+)-Arctigenin due to improper handling or storage. | Use high-purity solvents and reagents. Ensure proper storage of (+)-Arctigenin and its solutions.[3] Conduct a forced degradation study to identify potential degradation product peaks.[3] |
Experimental Protocols
Protocol for Forced Degradation Studies
This protocol outlines the general procedure for conducting forced degradation studies to assess the intrinsic stability of (+)-Arctigenin.
1. Preparation of Stock Solution:
-
Prepare a stock solution of (+)-Arctigenin in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.[6]
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for specified time points (e.g., 2, 4, 8, 24 hours).[6]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for specified time points.[6]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for a specified period.[6]
-
Thermal Degradation: Place the solid (+)-Arctigenin powder and a solution of (+)-Arctigenin in a controlled temperature oven at 80°C for a specified period. Analyze samples at different time points.[6]
-
Photolytic Degradation: Expose a solution of (+)-Arctigenin and the solid compound to a photostability chamber with a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration.[6]
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at an appropriate wavelength (e.g., 280 nm) with a PDA detector to assess peak purity.[6]
-
Mass Spectrometry (MS): Can be coupled to the HPLC to identify the mass of the degradation products.[6]
Visualizations
Potential Degradation Pathways of (+)-Arctigenin
Caption: Potential degradation pathways of (+)-Arctigenin under various stress conditions.
Experimental Workflow for Minimizing Degradation
Caption: Recommended workflow to minimize (+)-Arctigenin degradation during experiments.
Troubleshooting Logic for Unexpected Results
Caption: A decision tree for troubleshooting unexpected results possibly due to (+)-Arctigenin instability.
References
Selecting appropriate vehicle controls for (+)-Arctigenin experiments
Technical Support Center: (+)-Arctigenin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Arctigenin.
Frequently Asked Questions (FAQs)
Q1: What is (+)-Arctigenin and what are its primary applications in research?
(+)-Arctigenin is a bioactive dibenzylbutyrolactone lignan (B3055560) found in plants of the Arctium genus, such as Burdock.[1] It is recognized for a wide range of pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective activities.[1][2] In research, it is frequently used to investigate its therapeutic potential in various disease models, including cancer, inflammatory conditions like colitis, and neurological disorders.[1][3][4]
Q2: What are the known molecular targets and signaling pathways of (+)-Arctigenin?
(+)-Arctigenin modulates several key signaling pathways. Its anti-inflammatory effects are largely attributed to the inhibition of the NF-κB, MAPK, and JAK/STAT pathways.[1][5] In the context of cancer, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which can lead to autophagic cell death and reduced proliferation.[6][7][8] Other frequently implicated pathways include TLR4/NF-κB and AMPK signaling.[7]
Q3: What is the recommended method for preparing a (+)-Arctigenin stock solution for in vitro experiments?
For in vitro assays, (+)-Arctigenin is typically dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent.[9] It is crucial to prepare a high-concentration stock (e.g., 10-20 mM) so that the final concentration of the solvent in the cell culture medium is minimal, ideally less than 0.5%, to avoid solvent-induced toxicity or off-target effects.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What are appropriate vehicle controls for in vivo studies with (+)-Arctigenin?
The choice of vehicle for in vivo administration depends on the route of administration and the desired formulation. For oral gavage, (+)-Arctigenin can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC).[3] In some studies, it has been administered orally in a high-fat diet for specific experimental models.[10] For intraperitoneal injections, a formulation with a low percentage of a solubilizing agent like DMSO in saline or another aqueous buffer may be suitable, but care must be taken to ensure the final concentration is non-toxic.
Troubleshooting Guides
Problem 1: Low or No Bioactivity Observed in In Vitro Assays
Possible Causes & Troubleshooting Steps:
-
Compound Degradation: (+)-Arctigenin, like many natural products, can be sensitive to heat, light, and pH.
-
Solution: Store the stock solution at -20°C or -80°C and protect it from light.[11] Prepare fresh dilutions for each experiment.
-
-
Poor Solubility in Assay Medium: The compound may precipitate out of the aqueous culture medium.
-
Solution: Visually inspect the wells for precipitation after adding the compound. If precipitation occurs, consider lowering the final concentration or using a different solvent system, though this may require extensive validation.[12]
-
-
Incorrect Dosage: The effective concentration of (+)-Arctigenin can vary significantly between cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
-
-
Cell Line Resistance: Some cell lines may be inherently resistant to the effects of (+)-Arctigenin.
-
Solution: If possible, test the compound on multiple cell lines relevant to your research question.
-
Problem 2: High Background or Interference in Plate-Based Assays (e.g., Absorbance, Fluorescence)
Possible Causes & Troubleshooting Steps:
-
Compound Interference: Natural products can sometimes interfere with assay readouts.
-
Solution: Run a background control containing the assay medium and (+)-Arctigenin at the same concentration as your experimental wells, but without cells.[13] Subtract this background reading from your experimental values.
-
-
Autofluorescence: (+)-Arctigenin may possess intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Solution: Before adding your fluorescent substrate, read the plate containing cells and the compound to measure any autofluorescence.[13]
-
-
Light Scattering: Precipitated compound can scatter light, leading to inaccurate readings.
-
Solution: Ensure complete solubilization of the compound in the assay medium.[13]
-
Problem 3: Inconsistent Results in In Vivo Studies
Possible Causes & Troubleshooting Steps:
-
Poor Bioavailability: The formulation and route of administration can significantly impact the bioavailability of (+)-Arctigenin.
-
Solution: Ensure proper and consistent administration of the compound. For oral gavage, ensure the suspension is homogenous. Consider performing pharmacokinetic studies to determine the compound's concentration in blood and target tissues.[14]
-
-
Vehicle Effects: The vehicle itself may have biological effects.
-
Solution: Always include a vehicle control group that receives the same volume and formulation of the vehicle as the treatment groups.[3]
-
-
Animal Variability: Factors such as age, sex, and health status of the animals can influence experimental outcomes.
-
Solution: Use a sufficient number of animals per group to ensure statistical power and randomize the animals into control and treatment groups.
-
Data Presentation
Table 1: Recommended Vehicle Controls for (+)-Arctigenin Experiments
| Experiment Type | Vehicle | Typical Concentration | Considerations |
| In Vitro (Cell Culture) | Dimethyl sulfoxide (DMSO) | < 0.5% (v/v) | Test for solvent toxicity on your specific cell line.[9] |
| In Vivo (Oral Gavage) | 0.5% Carboxymethylcellulose (CMC) | N/A | Ensure a homogenous suspension before each administration.[3] |
| In Vivo (Intraperitoneal) | Saline with low % DMSO | < 5% DMSO | Must be carefully validated for toxicity and solubility. |
Table 2: Effective Concentrations of (+)-Arctigenin in Preclinical Models
| Model System | Concentration/Dose | Observed Effect | Reference |
| LNCaP & LAPC-4 Prostate Cancer Cells | < 2 µM | 30-50% inhibition of proliferation | [14] |
| LAPC-4 Xenograft Mice | 50-100 mg/kg (oral) | 50-70% inhibition of tumor growth | [14] |
| DSS-Induced Colitis Mice | 20-50 mg/kg (i.p. or oral) | Amelioration of disease severity | [3] |
| LPS-Stimulated Macrophages | Varies | Inhibition of pro-inflammatory cytokines | [15] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of (+)-Arctigenin in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (DMSO only).
-
Incubation: Replace the medium with the drug-containing medium and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: After treatment with (+)-Arctigenin, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: General experimental workflow for in vitro and in vivo studies with (+)-Arctigenin.
Caption: Key signaling pathways modulated by (+)-Arctigenin.
References
- 1. benchchem.com [benchchem.com]
- 2. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Arctigenin Exerts Neuroprotective Effect by Ameliorating Cortical Activities in Experimental Autoimmune Encephalomyelitis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gavinpublishers.com [gavinpublishers.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The therapeutic potential of arctigenin against multiple human diseases: A mechanistic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arctigenin inhibits the activation of the mTOR pathway, resulting in autophagic cell death and decreased ER expression in ER-positive human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Arctigenin inhibits prostate tumor cell growth in vitro and in vivo [escholarship.org]
- 15. Arctigenin ameliorates inflammation in vitro and in vivo by inhibiting the PI3K/AKT pathway and polarizing M1 macrophages to M2-like macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Total Synthesis of (+)-Arctigenin
Welcome to the technical support center for the total synthesis of (+)-Arctigenin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental challenges in synthesizing this bioactive lignan.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the total synthesis of (+)-Arctigenin?
The main hurdle in the total synthesis of (+)-Arctigenin is the stereoselective construction of the two contiguous chiral centers (C8 and C8') in the γ-butyrolactone ring to achieve the desired (8R, 8'R) configuration of the natural product.[1][2][3] Controlling the relative and absolute stereochemistry at these positions is crucial for obtaining the biologically active enantiomer.
Q2: What are the common strategies to control stereochemistry in Arctigenin synthesis?
Several effective strategies have been developed to address the challenge of stereocontrol:
-
Chiral Auxiliary-Mediated Synthesis: This approach involves temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of key bond-forming reactions, such as alkylation.[2][4] Oxazolidinones are commonly used chiral auxiliaries.[2][4]
-
Asymmetric Catalysis: The use of chiral catalysts, such as iridium or rhodium complexes, can facilitate enantioselective transformations, leading to the desired stereoisomer.[5]
-
Substrate-Controlled Diastereoselective Reactions: In some routes, the existing stereochemistry of a chiral starting material or an intermediate is used to direct the formation of new stereocenters.
-
Enzymatic Resolutions: Chemoenzymatic methods, for instance, using lipases, can be employed to resolve racemic mixtures, providing access to enantiomerically pure intermediates.[6]
Q3: What are the typical protecting groups used for the phenolic hydroxyl group in Arctigenin synthesis?
The phenolic hydroxyl group of the veratryl moiety often requires protection during the synthesis. Common protecting groups include:
-
Benzyl (B1604629) (Bn) ethers: These are stable under a wide range of reaction conditions and can be removed by hydrogenolysis.
-
Silyl ethers (e.g., TBS, TBDPS): These are versatile protecting groups with tunable stability based on the steric bulk of the substituents on the silicon atom.[7]
-
Methyl ethers: While robust, their cleavage requires harsh conditions (e.g., BBr3), which might not be compatible with other functional groups in the molecule.[7]
The choice of protecting group depends on the overall synthetic strategy and the orthogonality required to deprotect different functional groups selectively.[8]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Alkylation of the Butyrolactone Ring
Symptoms: You are obtaining a mixture of diastereomers (e.g., trans and cis isomers) during the introduction of the second benzyl group to the butyrolactone core, as confirmed by 1H NMR or HPLC analysis.
Possible Causes:
-
Suboptimal Base: The choice of base for generating the enolate is critical. Sterically hindered bases like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) are often used to favor kinetic control.[2] An inappropriate base can lead to thermodynamic control and a mixture of diastereomers.
-
Incorrect Reaction Temperature: The alkylation is typically performed at low temperatures (-78 °C) to ensure kinetic control.[1][9] Higher temperatures can lead to equilibration and the formation of the undesired diastereomer.
-
Solvent Effects: The polarity of the solvent can influence the conformation of the enolate and the transition state, thereby affecting diastereoselectivity.
-
Premature Quenching: The presence of proton sources (e.g., moisture) can quench the enolate before the alkylating agent is added, leading to side reactions and reduced selectivity.
Troubleshooting Steps:
-
Optimize the Base: If using a less hindered base, switch to a bulkier base like LDA or NaHMDS.
-
Strict Temperature Control: Ensure the reaction is maintained at -78 °C throughout the enolate formation and alkylation steps.
-
Use Anhydrous Conditions: Dry all glassware, solvents, and reagents thoroughly before use. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Screen Solvents: While THF is commonly used, consider screening other aprotic solvents.
-
Slow Addition: Add the alkylating agent slowly to the enolate solution at -78 °C to maintain a low reaction temperature.
Issue 2: Poor Yields in the Stobbe Condensation
Symptoms: The Stobbe condensation of a substituted benzaldehyde (B42025) with a succinic ester results in low yields of the desired alkylidene succinic acid monoester.
Possible Causes:
-
Base Inactivity: The base used (e.g., sodium ethoxide, potassium t-butoxide) may be old or partially decomposed, leading to incomplete reaction.[10]
-
Reaction Conditions: The reaction often requires refluxing in an appropriate solvent, and the temperature and reaction time may not be optimal.
-
Side Reactions: Aldehydes can undergo self-condensation (aldol reaction) under basic conditions.
Troubleshooting Steps:
-
Use Freshly Prepared Base: Prepare the alkoxide base fresh or use a recently purchased, properly stored reagent.
-
Optimize Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, a higher boiling solvent might be necessary.
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can interfere with the base.
-
Consider Alternative Bases: Sodium hydride (NaH) in an aprotic solvent like DMF can also be an effective base for this transformation.[7]
Quantitative Data Presentation
The following tables summarize representative yields and stereoselectivities for key steps in different synthetic approaches to Arctigenin and related lignans (B1203133).
Table 1: Chiral Auxiliary-Mediated Synthesis of (-)-Arctigenin
| Step | Reagents and Conditions | Yield | Stereoselectivity | Reference |
| Carbonyl α-alkylation of the chiral auxiliary-adduct | NaHMDS, 3,4-dimethoxybenzyl bromide, THF, -78 °C | - | - | [2] |
| Formation of butyrolactone intermediate | p-toluenesulfonic acid | - | 96-98% ee | [2] |
| Introduction of the second benzyl group | LDA, 3,4-dimethoxybenzyl bromide | - | >99% de | [2] |
| Final deprotection to (-)-Arctigenin | Pd/C, H₂ | 55% | - | [2] |
Table 2: Asymmetric Catalytic Synthesis of a Key Lactone Intermediate
| Step | Catalyst and Conditions | Yield | Stereoselectivity | Reference |
| Formation of the key lactone intermediate | Chiral catalyst 39, from 3,4-dimethoxycinnamic acid | 62% | 94% ee | [3] |
Experimental Protocols
Protocol 1: Stereoselective Alkylation using a Chiral Auxiliary (Illustrative Example)
This protocol is an illustrative example for the stereoselective alkylation of an N-acylated chiral oxazolidinone intermediate.
Materials:
-
N-acylated chiral oxazolidinone (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hexamethyldisilazide (NaHMDS) (1.1 equiv)
-
3,4-Dimethoxybenzyl bromide (1.2 equiv)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous Na₂SO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the N-acylated chiral oxazolidinone (1.0 equiv) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add NaHMDS (1.1 equiv) dropwise to the solution. Stir the resulting enolate solution for 30 minutes at -78 °C.
-
In a separate flask, dissolve 3,4-dimethoxybenzyl bromide (1.2 equiv) in anhydrous THF.
-
Slowly add the solution of the benzyl bromide to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired diastereomer.[9]
Protocol 2: Stobbe Condensation for Lignan Synthesis
This protocol provides a general procedure for the Stobbe condensation.
Materials:
-
Substituted benzaldehyde (1.0 equiv)
-
Diethyl succinate (B1194679) (1.2 equiv)
-
Potassium t-butoxide (1.1 equiv)
-
Anhydrous t-butanol
-
1 M HCl
-
Diethyl ether
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve potassium t-butoxide (1.1 equiv) in anhydrous t-butanol.
-
To this solution, add a mixture of the substituted benzaldehyde (1.0 equiv) and diethyl succinate (1.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted aldehyde.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with diethyl ether (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution.
-
Acidify the bicarbonate washings to re-precipitate any extracted product and extract again with diethyl ether.
-
Combine all organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude alkylidene succinic acid monoester.
-
Purify the product by crystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Diastereoselectivity
Caption: A troubleshooting flowchart for addressing low diastereoselectivity in the alkylation step.
General Synthetic Workflow using a Chiral Auxiliary
Caption: A generalized workflow for the synthesis of (+)-Arctigenin using a chiral auxiliary strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective synthesis of benzylbutyrolactones from 5-hydroxyfuran-2(5H [ ] )-one. New chiral synthons for dibenzylbutyrolactone lignans by a chemoenzymatic route - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. All about Stobbe reaction [unacademy.com]
Technical Support Center: Enhancing the In Vivo Efficacy of (+)-Arctigenin
Welcome to the technical support center for (+)-Arctigenin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the in vivo efficacy of this promising compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Efficacy and Dosing
Q1: I am not observing the expected therapeutic effect of Arctigenin (B1665602) in my in vivo model. What are the possible reasons?
A1: Lack of in vivo efficacy can stem from several factors:
-
Inadequate Dosage: The dose may be too low to achieve a therapeutic concentration in the target tissue. It is recommended to conduct a dose-response study to identify the optimal effective dose for your specific model.[1]
-
Poor Bioavailability: (+)-Arctigenin has low absolute oral bioavailability, estimated to be around 8.62% in rats.[2] This means a very small fraction of the orally administered dose reaches systemic circulation in its active form.[1][2] Consider alternative administration routes like intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism.[1][3]
-
Rapid Metabolism: Arctigenin undergoes extensive and rapid metabolism, primarily through glucuronidation in the intestine and liver.[4][5] This leads to fast elimination of the parent compound, with a reported half-life of less than 2 hours in rats, potentially requiring more frequent dosing.[1]
-
Formulation Issues: Poor solubility can lead to compound precipitation, reducing the amount of drug available for absorption.[1] Ensure your formulation is optimized for solubility and stability.
Q2: What is a typical effective dose for Arctigenin in animal models?
A2: Reported oral doses vary significantly depending on the animal model and disease context. For instance, in mouse xenograft models of prostate cancer, daily oral gavage of 50 mg/kg and 100 mg/kg inhibited tumor growth by 50% and 70%, respectively.[1][6] For anti-inflammatory effects in a colitis model, doses have also been investigated.[7][8] It is crucial to perform a dose-finding study, starting with lower doses and escalating to find the optimal balance between efficacy and toxicity.[1]
Q3: I'm observing toxicity or animal mortality in my study. What should I do?
A3: This is likely due to the dose being too high.[1] High concentrations can lead to off-target effects. An intravenous injection of 4.8 mg/kg was reported to cause an immediate toxic reaction in rats.[1] A 28-day oral toxicity study indicated that 120 mg/kg could lead to organ accumulation.[1]
-
Troubleshooting Strategy: Immediately reduce the dosage. Start with a lower dose range and carefully monitor animals for any adverse effects before escalating. Review the literature for established maximum tolerated dose (MTD) values; for example, in mice, the MTD for oral administration was reported to be above 50 mg/kg, while for IV it was 6.25 mg/kg.[9]
Category 2: Formulation and Administration
Q4: My Arctigenin formulation is precipitating during preparation or after administration. How can I resolve this?
A4: This is a common issue due to Arctigenin's poor aqueous solubility.[1]
-
Troubleshooting Strategies:
-
Use a Co-solvent System: Dissolve Arctigenin in a small amount of a biocompatible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) first, then dilute it with a vehicle such as saline, corn oil, or polyethylene (B3416737) glycol (PEG).[1] Ensure the final concentration of the organic solvent is safe for the animals.[1]
-
Prepare a Suspension: For oral administration, creating a stable suspension using vehicles like 0.5% carboxymethylcellulose (CMC) or Tween 80 is a common and effective practice.[1]
-
Sonication: Use sonication to help dissolve the compound and create a more uniform suspension.[1]
-
Fresh Preparation: Prepare the formulation immediately before each use to minimize precipitation over time.[1]
-
Q5: What administration route is best for maximizing Arctigenin's efficacy?
A5: The choice of administration route depends on the experimental goal.
-
Oral Gavage: Commonly used but hampered by low bioavailability due to extensive first-pass metabolism.[5][10] This route is suitable for studying the effects of Arctigenin and its metabolites originating from the gut.
-
Intraperitoneal (IP) or Subcutaneous (SC) Injection: These routes can improve bioavailability by avoiding the gastrointestinal tract and reducing first-pass metabolism in the liver.[1]
-
Intravenous (IV) Injection: This route provides 100% bioavailability and is useful for precise pharmacokinetic studies, but may have a higher risk of acute toxicity.[1][11]
Category 3: Bioavailability and Metabolism
Q6: How can I overcome the low oral bioavailability of Arctigenin?
A6: Several strategies can be employed to enhance oral bioavailability:
-
Nanoformulations: Encapsulating Arctigenin in delivery systems like liposomes, micelles, or nanoparticles can protect it from enzymatic degradation, improve solubility, and enhance absorption.[2][8][12] Sialic acid-modified liposomes have been explored for targeted delivery in breast cancer models.[13]
-
Solubility Enhancement: Using γ-cyclodextrin to form inclusion complexes has been shown to significantly improve the aqueous solubility of Arctigenin.[2]
-
Prodrugs/Derivatives: Synthesizing more soluble derivatives, such as amino acid esters, can improve pharmacokinetic properties.[1][2]
-
P-gp Inhibitors: In preclinical settings, co-administration with P-glycoprotein (P-gp) inhibitors like verapamil (B1683045) can be investigated to see if it reduces efflux from intestinal cells and increases absorption.[2]
Q7: What are the major metabolites of Arctigenin I should be aware of?
A7: The primary metabolic pathways for Arctigenin are glucuronidation and hydrolysis.[4][5] The main metabolites found in plasma after administration in rats are arctigenin-4′-O-glucuronide (AG) and arctigenic acid (AA).[4] It is important to measure the plasma concentrations of both the parent compound and its major metabolites to get a complete pharmacokinetic profile.[1]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of (+)-Arctigenin in Animal Models
| Parameter | Species | Route | Dose | Value | Reference |
| Absolute Bioavailability | Rat | Oral | N/A | 8.62% | [2] |
| Elimination Half-life (t½β) | Piglet | IV | 2.0 mg/kg | 3.161 ± 0.296 h | [11] |
| Elimination Half-life (t½β) | Piglet | Oral | 1.0 g/kg | 63.467 ± 29.115 h | [11] |
| Peak Time (tₘₐₓ) | Piglet | Oral | 1.0 g/kg | 0.853 ± 0.211 h | [11] |
| Peak Concentration (Cₘₐₓ) | Piglet | Oral | 1.0 g/kg | 0.430 ± 0.035 µg/mL | [11] |
| Maximum Tolerated Dose (MTD) | Mouse | IV | N/A | 6.25 mg/kg | [9] |
| Maximum Tolerated Dose (MTD) | Mouse | Oral | N/A | >50 mg/kg | [9] |
Table 2: Reported In Vivo Efficacious Doses of (+)-Arctigenin
| Disease Model | Species | Route | Dose Regimen | Observed Effect | Reference |
| Prostate Cancer (Xenograft) | Mouse | Oral | 50 mg/kg, daily | 50% tumor growth inhibition | [1][6] |
| Prostate Cancer (Xenograft) | Mouse | Oral | 100 mg/kg, daily | 70% tumor growth inhibition | [1][6] |
| Porcine Circovirus Infection | Piglet | IP | 2.0 mg/kg | Antiviral activity | [1] |
| Clear Cell Renal Cell Carcinoma | Mouse | N/A | N/A | Synergistic effect with 5-FU and sorafenib | [14] |
| Alzheimer's Disease | Mouse | N/A | 3 mg/kg/day | Decreased Aβ levels in hippocampus and cortex | [15] |
Experimental Protocols
Protocol 1: Preparation and Administration of Arctigenin for Oral Gavage in Mice
This protocol provides a general guideline for preparing an Arctigenin suspension for a 50 mg/kg dose in a 20g mouse.[1]
Materials:
-
(+)-Arctigenin powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in sterile water)
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, straight or curved)
-
1 mL syringes
Procedure:
-
Dose Calculation:
-
For a 20g mouse, the required dose is: 50 mg/kg * 0.02 kg = 1 mg.
-
-
Volume Calculation:
-
Assuming a standard oral gavage volume of 10 mL/kg, the mouse will receive: 10 mL/kg * 0.02 kg = 0.2 mL.
-
-
Concentration Calculation:
-
The required concentration of the suspension is: 1 mg / 0.2 mL = 5 mg/mL.
-
-
Suspension Preparation (for 1 mL):
-
Weigh 5 mg of Arctigenin powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of the 0.5% CMC vehicle to the tube.
-
Vortex vigorously for 1-2 minutes to wet the powder.
-
Sonicate the suspension for 10-15 minutes in a bath sonicator to ensure a fine, uniform suspension.
-
Visually inspect for any large particles. The suspension should appear homogenous.
-
Note: Prepare this suspension fresh before each administration.[1]
-
-
Administration Procedure:
-
Vortex the suspension immediately before drawing it into the syringe to ensure uniformity.
-
Draw the calculated volume (0.2 mL) into a 1 mL syringe fitted with a gavage needle.
-
Gently restrain the mouse, ensuring its head and body are in a straight line.
-
Carefully insert the gavage needle into the esophagus and deliver the dose smoothly.
-
Monitor the animal for any signs of distress after administration.
-
Administer the vehicle alone to the control group using the same procedure.
-
Protocol 2: In Vitro Caco-2 Cell Permeability Assay
This assay is used to assess the intestinal permeability of Arctigenin and investigate the potential involvement of efflux transporters like P-glycoprotein.[2]
Materials:
-
Caco-2 cells
-
Permeable supports (e.g., Transwell® inserts, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin/streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a suitable density.
-
Culture the cells for 21-25 days to allow for differentiation into a confluent monolayer that mimics the intestinal epithelium. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the transport study, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Confirm integrity by measuring the permeability of the paracellular marker, Lucifer yellow. A low permeability rate indicates a tight monolayer.
-
-
Transport Studies (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the Arctigenin solution (in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Sample Processing and Analysis:
-
Samples collected from the basolateral chamber are analyzed to quantify the amount of Arctigenin that has permeated the monolayer.
-
Use a validated LC-MS/MS method for accurate quantification.
-
The apparent permeability coefficient (Papp) can be calculated to determine the rate of transport.
-
Visualizations: Pathways and Workflows
Caption: Key signaling pathways modulated by (+)-Arctigenin.[1][7][16][17]
Caption: General experimental workflow for an in vivo efficacy study.
Caption: Logical relationship of challenges and solutions for Arctigenin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Elucidation of Arctigenin Pharmacokinetics and Tissue Distribution after Intravenous, Oral, Hypodermic and Sublingual Administration in Rats and Beagle Dogs: Integration of In Vitro and In Vivo Findings [frontiersin.org]
- 4. Elucidation of Arctigenin Pharmacokinetics After Intravenous and Oral Administrations in Rats: Integration of In Vitro and In Vivo Findings via Semi-mechanistic Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arctigenin inhibits prostate tumor cell growth in vitro and in vivo [escholarship.org]
- 7. Arctigenin ameliorates inflammation in vitro and in vivo by inhibiting the PI3K/AKT pathway and polarizing M1 macrophages to M2-like macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Arctin and Arctigenin as a Potential Treatment for Solid Tumors" by Mani Maheshwari, Joe Media et al. [scholarlycommons.henryford.com]
- 10. repository.unhas.ac.id [repository.unhas.ac.id]
- 11. Pharmacokinetics of Arctigenin and Fructus Arctii Powder in Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Targeted Delivery of Arctigenin Using Sialic Acid Conjugate-Modified Liposomes for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical Evidence that Arctigenin Effectively and Selectively Targets Clear Cell Renal Cell Carcinoma Via Suppressing EGFR and RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Arctigenin Effectively Ameliorates Memory Impairment in Alzheimer's Disease Model Mice Targeting Both β-Amyloid Production and Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. The therapeutic potential of arctigenin against multiple human diseases: A mechanistic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anti-Inflammatory Activity of (+)-Arctigenin and Arctiin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Arctigenin and its glycoside, arctiin (B1665604), are primary bioactive lignans (B1203133) isolated from the fruit of Arctium lappa L. (Burdock), a plant long utilized in traditional medicine for its anti-inflammatory properties.[1] While both compounds are key active components, a significant body of scientific evidence indicates that (+)-arctigenin, the aglycone form, possesses substantially more potent anti-inflammatory activity.[1][2][3][4] Arctiin, on the other hand, often serves as a prodrug, being hydrolyzed into the more active arctigenin (B1665602) by intestinal microbes in vivo before it can be absorbed and exert its full effects.[5][6]
This guide provides an objective comparison of their anti-inflammatory performance, supported by experimental data, detailed methodologies, and mechanistic pathway visualizations to aid researchers and professionals in drug development.
Comparative Efficacy: An Overview
Experimental data consistently demonstrates that (+)-arctigenin is a more potent inhibitor of inflammatory responses than arctiin.[1][3] This superiority is evident in both in vitro cell-based assays and in vivo animal models of inflammation. A direct comparative study in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, which mimics human ulcerative colitis, found that arctigenin significantly reduced body weight loss, disease activity, and histological damage.[7][8] In contrast, arctiin did not show the same protective effects, suggesting that arctigenin is the primary active constituent responsible for the anti-colitis benefits of Arctium lappa extract.[1][8]
Quantitative Data Presentation
The anti-inflammatory activities of (+)-arctigenin and arctiin are often quantified by their ability to inhibit the production of key pro-inflammatory mediators. Arctigenin consistently shows superior inhibitory capacity.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Compound | Cell Line | Stimulus | Mediator | Metric | Result | Citation |
| (+)-Arctigenin | RAW 264.7 | LPS | NO | Inhibition | Dose-dependent suppression | [9] |
| (+)-Arctigenin | RAW 264.7 | LPS | TNF-α | IC50 | 35.18 µM | [10][11] |
| (+)-Arctigenin | RAW 264.7 | LPS | IL-6 | Inhibition | Dose-dependent suppression | [9] |
| (+)-Arctigenin | RAW 264.7 | LPS | iNOS | Expression | Strong inhibition | [9] |
| (+)-Arctigenin | RAW 264.7 | LPS | COX-2 | Expression | No significant effect | [9] |
| (+)-Arctigenin | RAW 264.7 | LPS | PGE2 | Production | 32.84% decrease (at 0.1 µM/L) | [3][12] |
Table 2: Comparative Efficacy in DSS-Induced Colitis Mouse Model
| Parameter | DSS Control Group | Arctiin-Treated Group | (+)-Arctigenin-Treated Group | Citation |
| Body Weight Loss (%) | Significant Loss | No significant improvement | Significant reduction in loss | [7][8] |
| Disease Activity Index (DAI) | High | No significant improvement | Significantly reduced | [7][8] |
| Histological Damage | Severe | No significant improvement | Significantly attenuated | [7][8] |
| Macrophage Infiltration (CD68+) | High | - | Decreased infiltration | [8] |
| Neutrophil Infiltration (MPO+) | High | - | Decreased infiltration | [8] |
Mechanisms of Anti-Inflammatory Action
The superior anti-inflammatory effects of (+)-arctigenin are rooted in its ability to potently modulate multiple critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][12]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus.[2][10] Once in the nucleus, p65 initiates the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[10]
(+)-Arctigenin effectively suppresses this pathway by inhibiting the phosphorylation of IκBα and the nuclear translocation of p65.[8][10] This action prevents the transcription of downstream inflammatory mediators.
Caption: (+)-Arctigenin inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway, which includes ERK, JNK, and p38 kinases, also plays a crucial role in inflammation by regulating the expression of inflammatory cytokines.[10][12] (+)-Arctigenin has been shown to significantly suppress the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages.[8][13] This inhibition contributes to its broad anti-inflammatory effects, including the suppression of TNF-α production.[13]
Caption: (+)-Arctigenin inhibits the MAPK signaling pathway.
In Vivo Conversion of Arctiin to Arctigenin
Arctiin possesses a glucose molecule that is cleaved off by β-glucosidases produced by intestinal microbiota. This hydrolysis reaction converts arctiin into its aglycone, (+)-arctigenin, which is then absorbed into the bloodstream. This metabolic conversion is a key factor in the observed biological activity of orally administered arctiin.[5][6][14]
Caption: In vivo enzymatic conversion of arctiin to (+)-arctigenin.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of (+)-arctigenin and arctiin.
LPS-Induced Inflammation in RAW 264.7 Macrophages
This in vitro assay is a standard model for screening anti-inflammatory compounds.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into multi-well plates (e.g., 96-well for viability assays, 24-well for cytokine analysis) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of (+)-arctigenin or arctiin. Cells are pre-incubated with the compounds for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 100-1000 ng/mL) to induce an inflammatory response.[1] A vehicle control group and an LPS-only group are included.
-
Incubation: Cells are incubated for a specified period (e.g., 18-24 hours).
-
Analysis: The cell culture supernatant is collected for analysis of inflammatory mediators (NO, TNF-α, IL-6), and the cell lysates are prepared for Western blot analysis of signaling proteins.
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Sample Collection: 100 µL of cell culture supernatant is transferred to a new 96-well plate.
-
Griess Reagent: 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.
-
Incubation: The plate is incubated at room temperature for 10-15 minutes, protected from light.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated using a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants and standards are added to the wells and incubated.
-
Detection Antibody: The plate is washed, and a biotinylated detection antibody is added.
-
Enzyme Conjugate: After another wash, an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) is added.
-
Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound cytokine.
-
Measurement: The reaction is stopped with a stop solution, and the absorbance is read at a specific wavelength (e.g., 450 nm). Cytokine concentrations are determined from the standard curve.
Western Blot Analysis
This technique is used to detect the expression and phosphorylation state of specific proteins in the NF-κB and MAPK signaling pathways.
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with non-fat milk or BSA to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., phospho-p65, p65, phospho-ERK, ERK).
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
References
- 1. benchchem.com [benchchem.com]
- 2. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]
- 3. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Ameliorative Effects of Arctiin and Arctigenin on the Oxidative Injury of Lung Induced by Silica via TLR-4/NLRP3/TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimisation of the Conversion and Extraction of Arctigenin From Fructus arctii Into Arctiin Using Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Arctigenin but not arctiin acts as the major effective constituent of Arctium lappa L. fruit for attenuating colonic inflammatory response induced by dextran sulfate sodium in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro anti-inflammatory effects of arctigenin, a lignan from Arctium lappa L., through inhibition on iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gavinpublishers.com [gavinpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. khu.elsevierpure.com [khu.elsevierpure.com]
- 14. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Unveiling Enhanced Biological Activity: A Comparative Analysis of (+)-Arctigenin and Its Synthetic Analogs
For researchers, scientists, and professionals in drug development, the quest for more potent and selective therapeutic agents is perpetual. (+)-Arctigenin, a naturally occurring lignan, has garnered significant attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. This guide provides a comprehensive comparison of the biological prowess of (+)-Arctigenin against its synthetically derived analogs, supported by experimental data, detailed protocols, and visual pathway diagrams to facilitate further research and development.
Comparative Analysis of Biological Activity: Quantitative Data
The development of synthetic analogs of (+)-Arctigenin has been driven by the goal of enhancing its therapeutic properties. Modifications, particularly at the C-9' position and O-alkyl groups, have yielded compounds with significantly improved potency in various biological assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
Anti-Proliferative Activity
The anti-proliferative effects of (+)-Arctigenin and its analogs have been extensively studied against a panel of cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| (+)-Arctigenin | HCT-116 (Colon Cancer) | >10 | [1] |
| MDA-MB-231 (Breast Cancer) | 16.8 | [1] | |
| MV411 (Leukemia) | 4.271 ± 1.68 | [2] | |
| Analog 24 (C-9' modified) | HCT-116 (Colon Cancer) | 6.10 ± 1.01 | [1] |
| MDA-MB-231 (Breast Cancer) | 7.45 ± 0.60 | [1] | |
| Analog 29 (C-9' modified) | HCT-116 (Colon Cancer) | 5.92 ± 0.68 | [1] |
| MDA-MB-231 (Breast Cancer) | 5.79 ± 0.52 | [1] | |
| Analog 32 (C-9' modified) | HCT-116 (Colon Cancer) | 3.27 ± 0.23 | [1] |
| MDA-MB-231 (Breast Cancer) | 6.87 ± 0.71 | [1] | |
| Analog 33 (C-9' modified) | HCT-116 (Colon Cancer) | 4.89 ± 0.45 | [1] |
| MDA-MB-231 (Breast Cancer) | 6.34 ± 0.55 | [1] | |
| Analog B7 (HDAC Inhibitor) | MV411 (Leukemia) | 0.75 ± 0.09 | [2] |
Histone Deacetylase (HDAC) Inhibitory Activity
Some synthetic analogs of arctigenin (B1665602) have been specifically designed to target epigenetic mechanisms, such as HDAC inhibition, which is a promising strategy in cancer therapy.
| Compound | HDAC Isoform | IC50 (nM) | Reference |
| Analog B7 | HDAC1 | 160.1 | [2] |
| HDAC2 | 130.6 | [2] | |
| HDAC3 | 289.7 | [2] | |
| HDAC10 | 1746.0 | [2] | |
| Tucidinostat (Positive Control) | HDAC1 | 130.6 | [2] |
| HDAC2 | 160.1 | [2] | |
| HDAC3 | 215.3 | [2] |
Key Signaling Pathways and Experimental Workflows
The biological activities of (+)-Arctigenin and its analogs are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for designing more effective derivatives.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of (+)-Arctigenin and its analogs.
Anti-Proliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HCT-116, MDA-MB-231, MV411)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
(+)-Arctigenin and synthetic analogs dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of (+)-Arctigenin or its synthetic analogs. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for PI3K/Akt Pathway
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in protein expression and phosphorylation status within a signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.
HDAC Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of histone deacetylase enzymes.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, 2, 3)
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lysyl®)
-
Developer solution
-
(+)-Arctigenin analogs and a known HDAC inhibitor (e.g., Tucidinostat)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control.
-
Enzyme Reaction: In a 384-well plate, add the HDAC enzyme, the test compound, and the fluorogenic substrate in the assay buffer.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Add the developer solution to stop the enzymatic reaction and generate a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percent inhibition of HDAC activity for each compound concentration and determine the IC50 value.
GPX4 Inhibition Assay (General Protocol)
This assay evaluates the ability of compounds to inhibit Glutathione (B108866) Peroxidase 4 (GPX4), a key regulator of ferroptosis.
Materials:
-
Recombinant human GPX4 enzyme
-
GPX4 assay buffer
-
NADPH
-
Glutathione Reductase
-
Glutathione (GSH)
-
Cumene (B47948) hydroperoxide (substrate)
-
Test compounds (Arctigenin analogs)
-
96-well UV-transparent plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in the assay buffer.
-
Assay Reaction: In a 96-well plate, combine the GPX4 enzyme, glutathione reductase, GSH, and NADPH. Add the test compound at various concentrations.
-
Initiate Reaction: Start the reaction by adding the substrate, cumene hydroperoxide.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time. This reflects the rate of NADPH consumption, which is coupled to GPX4 activity.
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the percent inhibition of GPX4 activity and calculate the IC50 value.
Conclusion
The synthetic analogs of (+)-Arctigenin, particularly those with modifications at the C-9' position and those designed as HDAC inhibitors, have demonstrated superior biological activity compared to the parent compound in various preclinical models. The enhanced anti-proliferative and enzyme-inhibitory activities highlight the potential of these analogs as lead compounds for the development of novel therapeutics. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate and build upon these promising findings. Continued exploration of the structure-activity relationships of arctigenin analogs will undoubtedly pave the way for the next generation of targeted therapies.
References
Unveiling the Potency of (+)-Arctigenin: A Comparative Guide to NF-κB Pathway Inhibition
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of (+)-Arctigenin's inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway against other known inhibitors. The following sections provide a detailed analysis supported by experimental data and protocols to validate the efficacy of these compounds.
The NF-κB signaling cascade is a cornerstone of the inflammatory response, playing a pivotal role in immunity, cell proliferation, and survival. Its dysregulation is implicated in a multitude of chronic inflammatory diseases and various cancers, making it a prime target for therapeutic intervention. (+)-Arctigenin, a lignan (B3055560) found in plants of the Arctium genus, has emerged as a potent inhibitor of this pathway. This guide will delve into its mechanism of action and compare its performance with three other well-characterized NF-κB inhibitors: BAY 11-7082, Parthenolide, and MG132.
Comparative Analysis of NF-κB Inhibitors
The efficacy of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the substance required to inhibit a biological process by 50%. The following table summarizes the IC50 values for (+)-Arctigenin and its counterparts in inhibiting the NF-κB pathway, providing a clear comparison of their potency.
| Inhibitor | Mechanism of Action | IC50 (NF-κB Inhibition) | Cell Line | Stimulus |
| (+)-Arctigenin | Inhibition of IκBα phosphorylation and p65 nuclear translocation. | ~10 nM | RAW 264.7 macrophages | Lipopolysaccharide (LPS) |
| BAY 11-7082 | Irreversible inhibitor of IκBα phosphorylation. | ~10 µM | Various tumor cells | Tumor Necrosis Factor-alpha (TNF-α) |
| Parthenolide | Primarily inhibits IKKβ, preventing IκBα phosphorylation and degradation. | ~5 µM | Jurkat cells | Phorbol 12-myristate 13-acetate (PMA) |
| MG132 | Proteasome inhibitor, preventing the degradation of IκBα. | ~3 µM | Various cells | General |
Delving into the NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is initiated by pro-inflammatory stimuli such as TNF-α or LPS. This triggers a cascade of events leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, marking it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the p50/p65 NF-κB dimer, which then translocates to the nucleus to initiate the transcription of target genes involved in the inflammatory response.
Caption: Canonical NF-κB signaling pathway.
Experimental Validation Workflow
Validating the inhibitory effect of a compound on the NF-κB pathway involves a series of well-defined experiments. The following diagram illustrates a typical workflow for assessing a potential NF-κB inhibitor.
Caption: Experimental workflow for NF-κB inhibitor validation.
Detailed Experimental Protocols
Accurate and reproducible data are paramount in drug discovery. This section provides detailed methodologies for the key experiments used to validate the inhibition of the NF-κB pathway.
NF-κB Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 24-well plate at a density that will reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment and Lysis:
-
24 hours post-transfection, pre-treat the cells with varying concentrations of the inhibitor ((+)-Arctigenin or alternatives) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
-
Luminescence Measurement:
-
Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the IC50 value.
-
Western Blot for IκBα Phosphorylation and p65
This technique visualizes changes in the phosphorylation status and total protein levels of key pathway components.
-
Cell Lysis and Protein Quantification:
-
Plate cells (e.g., RAW 264.7) and grow to 80-90% confluency.
-
Pre-treat with the inhibitor for 1-2 hours, followed by stimulation with an agonist (e.g., 1 µg/mL LPS) for a short duration (e.g., 15-30 minutes for IκBα phosphorylation).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
-
Nuclear Extract Preparation:
-
Treat cells with the inhibitor and stimulus as described for Western blotting.
-
Harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a hypotonic lysis buffer followed by a high-salt extraction buffer.
-
Determine the protein concentration of the nuclear extracts.
-
-
Binding Reaction:
-
Incubate the nuclear extracts with a biotin- or radioactively-labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
For competition assays, include an excess of unlabeled probe. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65).
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer the complexes to a nylon membrane.
-
Detect the labeled probe using a streptavidin-HRP conjugate (for biotin) and chemiluminescence, or by autoradiography (for radioactive probes).
-
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the movement of the p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat with the inhibitor and stimulus as previously described.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against the p65 subunit.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
-
Microscopy and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
-
Conclusion
The experimental data robustly supports the potent inhibitory effect of (+)-Arctigenin on the NF-κB signaling pathway. Its low nanomolar IC50 value positions it as a highly effective inhibitor compared to other well-known compounds such as BAY 11-7082, Parthenolide, and MG132. The detailed protocols provided in this guide offer a comprehensive framework for researchers to independently validate these findings and further explore the therapeutic potential of (+)-Arctigenin in NF-κB-driven pathologies. The provided visualizations of the signaling pathway and experimental workflow serve as valuable tools for understanding the mechanism of action and the validation process.
A Comparative Guide to (+)-Arctigenin from Diverse Botanical Sources
For researchers and professionals in drug development, the selection of a starting botanical source for the isolation of a bioactive compound is a critical decision influenced by factors such as yield, purity, and the efficiency of extraction. This guide provides a comparative analysis of (+)-Arctigenin, a dibenzylbutyrolactone lignan (B3055560) with significant anti-inflammatory, anti-cancer, and neuroprotective properties, from its principal plant sources.[1][2]
(+)-Arctigenin is found in several plant families, most notably the Asteraceae.[3] The most commercially significant and widely studied sources are the fruits and seeds of Greater Burdock (Arctium lappa L.).[4][5] Other notable sources include species from the Saussurea and Forsythia genera.[3][6] While the intrinsic biological activity of purified (+)-Arctigenin is consistent regardless of its origin, the efficiency of its extraction and the potential yield can vary considerably.[7] This analysis focuses on providing the quantitative data and methodological details necessary to make an informed choice of source material and extraction strategy.
Quantitative Comparison of (+)-Arctigenin Yield and Purity
The yield and purity of (+)-Arctigenin are highly dependent on the plant source and the extraction and purification methodology employed. Modern techniques often involve the hydrolysis of its glycoside precursor, arctiin (B1665604), to maximize the final yield.[8][9] The following table summarizes key performance indicators from various studies.
| Plant Species | Family | Plant Part | Extraction/Conversion Method | Yield | Purity (%) | Reference(s) |
| Arctium lappa L. | Asteraceae | Fruit/Seeds | Fungal Fermentation & Chromatography | 19.51 mg/g (~1.95%) | 99.33% | [10] |
| Arctium lappa L. | Asteraceae | Fruit/Seeds | Acid Hydrolysis & Chromatography | ~1.1% (w/w) | 99.3% | [10] |
| Arctium lappa L. | Asteraceae | Fruit | MAE with Hydrolysis | 6.3% (of crude extract) | 96.57% | [1][8] |
| Arctium lappa L. | Asteraceae | Fruit | Enzymatic (β-glucosidase) & UAE | Up to 6.39% (w/w) | Not Specified | [4][11] |
| Arctium lappa L. | Asteraceae | Fruit | Fungal (A. niger) & UAE | Up to 5.49% (w/w) | Not Specified | [4][12] |
| Saussurea medusa Maxim. | Asteraceae | Whole Plant | Dynamic Microwave-Assisted Extraction | 10.891 mg/g (~1.09%) | Not Specified | [1][13] |
| Saussurea medusa Maxim. | Asteraceae | Seeds | HPLC Analysis | 7.329 mg/g (~0.73%) | >97% | [14] |
| Saussurea medusa Maxim. | Asteraceae | Whole Plant | Automatic Flash Prep. Chromatography | Not Specified | 99.371% | [15][16] |
| Forsythia ovata 'Robusta' | Oleaceae | Leaves | Supercritical CO₂ Fluid Extraction | 103.8 mg/g (total lignans) | Not Specified | [17] |
MAE: Microwave-Assisted Extraction; UAE: Ultrasound-Assisted Extraction. Note: Yields reported as a percentage of crude extract may not be directly comparable to yields reported as mg/g of dry plant material.
Experimental Methodologies
The replication of scientific findings requires detailed experimental protocols. Below are methodologies for key extraction and purification techniques discussed in this guide.
1. Enzymatic Hydrolysis with Ultrasound-Assisted Extraction (UAE) from Fructus arctii
This method utilizes enzymes to efficiently convert the precursor arctiin into (+)-Arctigenin, enhancing the final yield.[1][11]
-
Sample Preparation: Dried Fructus arctii are ground into a fine powder (e.g., 60 mesh).
-
Enzymatic Hydrolysis: 10 kg of the powder is mixed with 125 L of water and 200 g of β-glucosidase in a large-scale ultrasonic cleaner.
-
Ultrasonication: The mixture is subjected to ultrasound for 25 minutes at a controlled temperature of 45°C.[1][11]
-
Solvent Extraction: 95% (v/v) ethanol (B145695) is added to the solution to achieve a final concentration of 30% (v/v) ethanol. The mixture is then extracted for 12 hours.
-
Final Steps: The mixture undergoes another hour of ultrasound treatment under the same conditions. The extract is then filtered, concentrated, and purified using techniques like silica (B1680970) gel chromatography to isolate high-purity (+)-Arctigenin.[1]
2. Microwave-Assisted Extraction (MAE) with Acid Hydrolysis from Fructus arctii
This rapid method uses microwave energy to accelerate the extraction and acid to hydrolyze arctiin.[1][8]
-
Sample Preparation: Dried Fructus arctii are ground to a fine powder.
-
Extraction Mixture: The powder is mixed with a 1 mol/L hydrochloric acid solution at a solid-to-liquid ratio of 1:6 (g/mL).[1]
-
Microwave Irradiation: The slurry is subjected to microwave irradiation at 500 W for 200 seconds.[1]
-
Purification: After extraction, the mixture is cooled and filtered. The crude extract is then purified, for instance, by high-speed countercurrent chromatography, using a two-phase solvent system such as n-hexane-ethyl acetate-ethanol-water (4:4:3:4, v/v/v/v) to yield purified (+)-Arctigenin.[8]
3. Dynamic Microwave-Assisted Extraction (DMAE) from Saussurea medusa
-
Sample Preparation: 1.0 g of the powdered plant material is placed in the extraction vessel.
-
Solvent Addition: 50 mL of methanol (B129727) is added to the sample.[1]
-
Microwave Program: The sample is irradiated at a microwave power of 390 W for 20 minutes.[1]
-
Post-Extraction: The extract is collected and filtered. The solvent is evaporated under reduced pressure, and the resulting crude extract can be further purified using chromatographic techniques to achieve high purity.
Visualizing Experimental and Biological Pathways
Experimental Workflow
The isolation of (+)-Arctigenin from a botanical source follows a generalized workflow, beginning with the raw plant material and concluding with the purified compound. This process often includes a hydrolysis step to convert arctiin to (+)-Arctigenin, thereby increasing the yield.
Mechanism of Action: Inhibition of PI3K/Akt/mTOR Signaling
(+)-Arctigenin exerts many of its biological effects, including anti-cancer and anti-inflammatory activities, by modulating key cellular signaling pathways.[18][19] One of the most frequently cited mechanisms is the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[18][20]
References
- 1. benchchem.com [benchchem.com]
- 2. phytopharmajournal.com [phytopharmajournal.com]
- 3. Arctigenin - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-Assisted Extraction and Purification of Arctiin and Arctigenin from Fructus Arctii by High-Speed Countercurrent Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and purification of arctigenin from Fructus Arctii by enzymatic hydrolysis combined with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimisation of the Conversion and Extraction of Arctigenin From Fructus arctii Into Arctiin Using Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phcog.com [phcog.com]
- 12. Ultrasonic high efficiency preparation of arctigenin from the fruits of Arctium lappa L using Aspergillus niger with deep eutectic solvent assisted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. english.nwipb.cas.cn [english.nwipb.cas.cn]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. The therapeutic potential of arctigenin against multiple human diseases: A mechanistic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Arctigenin inhibits the activation of the mTOR pathway, resulting in autophagic cell death and decreased ER expression in ER-positive human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Cross-Validation of (+)-Arctigenin's Antiviral Activity Against Influenza: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the antiviral activity of the natural lignan, (+)-Arctigenin, against the influenza virus. Its performance is objectively compared with established antiviral drugs—Oseltamivir (B103847), Zanamivir, and Favipiravir—supported by available experimental data. This document outlines the mechanisms of action, summarizes in vitro and in vivo efficacy, and provides detailed experimental protocols for key antiviral assays.
Executive Summary
Comparative Antiviral Efficacy
While direct quantitative comparison of in vitro potency is limited by the lack of published IC50/EC50 values for (+)-Arctigenin, a qualitative and in vivo comparison is presented below.
Table 1: In Vitro and In Vivo Efficacy of Antiviral Compounds Against Influenza Virus
| Compound | Target | In Vitro Potency (IC50/EC50) | In Vivo Efficacy (Mouse Models) | Key Findings |
| (+)-Arctigenin | Host signaling pathways (RIG-I, MAPK, NF-κB), Viral replication cycle | Not readily available in peer-reviewed literature. Described as having "potent in vitro antiviral activities".[1][2] | Markedly inhibited lung consolidation at 10 and 100 µg/kg (intranasal).[4][5] Prolonged survival time of infected mice at 100 µg/kg.[4][5] | Interferes with early viral replication and suppresses progeny virus release.[1][2] Modulates host inflammatory and antiviral signaling pathways. |
| Oseltamivir | Neuraminidase | IC50: 0.67 nM (H3N2), 0.9 nM (H1N2), 1.34 nM (H1N1).[6] EC50: 0.41 µM for 2009 H1N1 reference strain.[7] | Reduces viral shedding and alleviates infection-mediated reductions in body weight.[8] Improves survival rates.[8] | Orally bioavailable prodrug.[8] Resistance can emerge through mutations in the neuraminidase gene.[1] |
| Zanamivir | Neuraminidase | IC50: 2.28 nM (H3N2), 3.09 nM (H1N2), 0.92 nM (H1N1).[9] | Reduces viral titers and symptom severity.[10] | Administered via inhalation.[11] Generally low rates of resistance.[11] |
| Favipiravir | RNA-dependent RNA polymerase (RdRp) | EC50: 0.014–0.55 µg/mL against various influenza A, B, and C strains.[12] | Dose-dependent reduction in viral titers and mortality in infected mice.[11] | Broad-spectrum activity against RNA viruses.[11] |
Mechanism of Action: A Tale of Two Strategies
Antiviral drugs combat influenza through distinct mechanisms. Oseltamivir and Zanamivir employ a virus-centric approach, while (+)-Arctigenin utilizes a host-centric and direct-acting strategy.
(+)-Arctigenin: A Multi-pronged Host and Viral Modulator
(+)-Arctigenin's antiviral activity stems from its ability to interfere with the influenza virus life cycle and modulate host cell signaling pathways that are crucial for viral replication and the inflammatory response.
-
Interference with Viral Replication: Time-of-addition experiments suggest that (+)-Arctigenin acts at two critical stages:
-
Early Replication: It interferes with events occurring after the virus enters the host cell but before genome replication.
-
Progeny Release: It inhibits the release of newly assembled virions from the infected cell, thereby limiting the spread of infection.
-
-
Modulation of Host Signaling Pathways:
-
Inhibition of Pro-inflammatory Pathways: Upon infection, viral RNA is recognized by cytosolic sensors like Retinoic acid-inducible gene I (RIG-I), leading to the activation of downstream signaling cascades, including JNK MAPK and NF-κB.[3] These pathways are essential for the production of inflammatory cytokines and are also exploited by the virus to facilitate its replication. Arctiin (B1665604), the precursor to arctigenin (B1665602), has been shown to inhibit the activation of RIG-I/JNK signaling.[3]
-
Activation of Antiviral/Protective Pathways: (+)-Arctigenin and its precursor activate the Nrf2/HO-1 signaling pathway.[3] Nrf2 is a key regulator of the antioxidant response, and its activation leads to the expression of cytoprotective genes, including Heme Oxygenase-1 (HO-1), which possesses anti-inflammatory and antiviral properties.[3]
-
Caption: Mechanism of action of (+)-Arctigenin against influenza virus.
Oseltamivir and Zanamivir: Neuraminidase Inhibitors
These drugs mimic the natural substrate (sialic acid) of the viral neuraminidase enzyme. By binding to the active site of neuraminidase, they prevent the cleavage of sialic acid residues on the host cell surface, thus inhibiting the release of newly formed virus particles and preventing their spread to other cells.
Favipiravir: A Viral Polymerase Inhibitor
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-RTP. It is recognized as a purine (B94841) nucleotide by the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[11]
Experimental Protocols
Standardized assays are crucial for the evaluation of antiviral compounds. Below are detailed methodologies for key experiments.
Plaque Reduction Assay
This assay is the gold standard for determining the infectivity of a viral sample and the efficacy of an antiviral compound in inhibiting viral replication.
Caption: Workflow for a plaque reduction assay.
Detailed Protocol:
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6- or 12-well plates at a density that will result in a confluent monolayer the following day.
-
Compound Dilution: Prepare a series of dilutions of the test compound (e.g., (+)-Arctigenin) in serum-free medium.
-
Virus Preparation: Dilute the influenza virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units [PFU] per well).
-
Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with the virus. For antiviral testing, the virus can be pre-incubated with the compound dilutions before adding to the cells, or the compound can be added at various times post-infection depending on the experimental question.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.
-
Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., 0.6% agarose (B213101) in medium) containing the respective concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Staining and Counting: Fix the cells with 10% formaldehyde (B43269) and stain with 0.1% crystal violet. Count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
TCID50 (50% Tissue Culture Infective Dose) Assay
This assay determines the viral titer by identifying the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.
Detailed Protocol:
-
Cell Seeding: Seed MDCK cells in a 96-well plate.
-
Virus Dilution: Prepare 10-fold serial dilutions of the virus stock.
-
Infection: Inoculate replicate wells with each virus dilution.
-
Incubation: Incubate the plate at 37°C for 3-5 days.
-
CPE Observation: Observe the wells for the presence of CPE using a microscope.
-
Calculation: The TCID50 is calculated using the Reed-Muench method based on the number of wells showing CPE at each dilution.
Quantitative PCR (qPCR) for Viral RNA Quantification
qPCR is a sensitive method to quantify the amount of viral RNA in a sample, providing a measure of viral replication.
Detailed Protocol:
-
RNA Extraction: Extract total RNA from infected cell lysates or animal tissues using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and primers specific for a conserved region of the influenza virus genome (e.g., the M gene).
-
qPCR: Perform qPCR using the synthesized cDNA, specific primers, and a fluorescent probe (e.g., TaqMan probe). The amplification of the target viral gene is monitored in real-time.
-
Quantification: The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve generated from a known quantity of a plasmid containing the target gene.
Conclusion
(+)-Arctigenin presents a promising avenue for the development of new anti-influenza therapies. Its unique dual-action mechanism, targeting both viral processes and host signaling pathways, distinguishes it from currently approved drugs. While the lack of publicly available IC50/EC50 data for (+)-Arctigenin against influenza virus is a notable gap, the existing in vivo data and mechanistic studies strongly support its potential. Further quantitative in vitro studies are warranted to fully elucidate its potency and to facilitate direct comparisons with established antivirals. This guide provides a foundational comparison to aid researchers in the ongoing effort to combat influenza.
References
- 1. Therapeutic effect of arctiin and arctigenin in immunocompetent and immunocompromised mice infected with influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Effect of Arctiin and Arctigenin in Immunocompetent and Immunocompromised Mice Infected with Influenza A Virus [jstage.jst.go.jp]
- 3. Arctiin suppresses H9N2 avian influenza virus-mediated inflammation via activation of Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effect of anti-influenza virus of Arctigenin in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of anti-influenza virus of Arctigenin in vivo]. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and Anti-Influenza Virus Activities of a Novel Class of Gastrodin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of anti-influenza virus activity and pharmacokinetics of oseltamivir free base and oseltamivir phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors against clinical isolates of the influenza viruses circulating in the 2010-2011 to 2014-2015 Japanese influenza seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3 new studies probe the efficacy of antivirals in preventing, treating flu | CIDRAP [cidrap.umn.edu]
- 11. Comparison of Antiviral Agents for Seasonal Influenza Outcomes in Healthy Adults and Children: A Systematic Review and Network Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (+)-Arctigenin and Mesalazine in Preclinical Colitis Models
For researchers and drug development professionals navigating the landscape of potential therapeutics for Inflammatory Bowel Disease (IBD), understanding the comparative efficacy of novel compounds against established treatments is critical. This guide provides a head-to-head comparison of (+)-Arctigenin, a natural lignan (B3055560) with demonstrated anti-inflammatory properties, and mesalazine (5-aminosalicylic acid, 5-ASA), a first-line therapy for mild to moderate ulcerative colitis.
This comparison draws upon preclinical data from dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models. It is important to note that while direct comparative studies under identical experimental conditions are limited, this guide synthesizes available data to offer valuable insights into their respective mechanisms and therapeutic potential.
Quantitative Efficacy: A Comparative Analysis
The following tables summarize key efficacy parameters from studies investigating (+)-Arctigenin and the established effects of mesalazine in DSS-induced colitis models.
Table 1: Effects on Disease Activity and Macroscopic Indicators of Colitis
| Parameter | (+)-Arctigenin | Mesalazine | Control (DSS) |
| Disease Activity Index (DAI) Score | Dose-dependent decrease[1] | Significantly lower than DSS group[2] | Significantly elevated[2] |
| Body Weight Change | Ameliorated DSS-induced weight loss[3] | Attenuated weight loss compared to DSS group[4] | Over 15% weight loss[2] |
| Colon Length | Increased colon length compared to DSS group[3] | Relief of colonic shortening[2][4] | Significantly shortened[2][3] |
| Histological Score | Reduced histochemical score[3] | N/A | Elevated |
| Myeloperoxidase (MPO) Activity | Reduced MPO activity[3] | N/A | Enhanced MPO activity[3] |
Table 2: Effects on Pro-inflammatory Cytokines
| Cytokine | (+)-Arctigenin | Mesalazine | Control (DSS) |
| TNF-α | Decreased levels[1] | Significantly lower than DSS group[2] | Significantly elevated[2] |
| IL-1β | Suppressed protein expression[3][5] | N/A | Elevated |
| IL-6 | Decreased levels[1] | Significantly lower than DSS group[2] | Significantly elevated[2] |
| IL-18 | Suppressed protein expression[3] | N/A | Elevated |
Mechanisms of Action: Divergent Pathways to Attenuate Colitis
(+)-Arctigenin and mesalazine appear to mitigate colitis through distinct molecular pathways.
(+)-Arctigenin: This natural compound has been shown to exert its anti-inflammatory effects through multiple pathways. One key mechanism involves the suppression of the NLRP3 inflammasome via SIRT1 activation.[3][5] By activating SIRT1, (+)-Arctigenin inhibits the expression of NLRP3, caspase-1, IL-1β, and IL-18.[3][5] Additionally, (+)-Arctigenin has been found to inhibit the differentiation of Th1 and Th17 cells, which are crucial in the pathogenesis of IBD, through an mTORC1-dependent pathway.[6] It has also been shown to maintain the integrity of the intestinal epithelial barrier.[7]
Mesalazine: The precise mechanism of action for mesalazine is not fully elucidated but is thought to be topical.[8][9] It is believed to modulate inflammatory responses by inhibiting the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of prostaglandins (B1171923) and leukotrienes.[9][10] Mesalazine may also interfere with the action of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory process, and may activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), which has anti-inflammatory effects in the gut.[10]
Signaling Pathway Diagrams
Caption: (+)-Arctigenin signaling pathway in colitis.
Caption: Postulated mesalazine signaling pathways.
Experimental Protocols
The data presented is primarily derived from studies utilizing chemically induced models of colitis, which mimic many of the features of human IBD.
Dextran Sulfate Sodium (DSS)-Induced Colitis
This is a widely used model for its simplicity and reproducibility in mimicking ulcerative colitis.[11][12][13]
-
Induction: Acute colitis is typically induced by administering 2-5% (w/v) DSS (molecular weight 36,000–50,000 Da) in the drinking water of mice for 5-7 consecutive days.[3][5][11] Control animals receive regular drinking water.
-
Treatment: In the cited studies, (+)-Arctigenin was administered via intraperitoneal injection at a dose of 20 mg/kg per day for 7 days.[3][5]
-
Assessment: Disease severity is monitored daily by calculating a Disease Activity Index (DAI), which includes body weight loss, stool consistency, and the presence of blood in the stool.[11] At the end of the study, mice are euthanized, and colons are collected for macroscopic evaluation (length) and histological analysis.[3][11] Myeloperoxidase (MPO) activity, a marker for neutrophil infiltration, and cytokine levels are also measured in colonic tissue.[3]
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis
This model is often used to represent Crohn's disease due to its induction of a Th1-mediated immune response.[14][15]
-
Induction: Colitis is induced by a single intrarectal administration of TNBS dissolved in ethanol.[4][15][16] Ethanol is necessary to break the mucosal barrier.[4][14]
-
Assessment: Similar to the DSS model, disease progression is monitored by observing body weight, stool consistency, and survival.[16] Endpoints include macroscopic scoring of the colon, histological analysis, and measurement of inflammatory markers.[4]
Caption: General experimental workflow for colitis models.
Conclusion
Based on the available preclinical data, both (+)-Arctigenin and mesalazine demonstrate significant efficacy in ameliorating DSS-induced colitis. (+)-Arctigenin shows promise with its multi-pathway approach, notably through the SIRT1/NLRP3 inflammasome and mTORC1 signaling pathways. Mesalazine remains a clinically relevant benchmark with a well-established topical anti-inflammatory mechanism. Further direct comparative studies are necessary to definitively establish the relative potency and therapeutic potential of (+)-Arctigenin in the context of IBD treatment.
References
- 1. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Systematic understanding of the mechanism and effects of Arctigenin attenuates inflammation in dextran sulfate sodium-induced acute colitis through suppression of NLRP3 inflammasome by SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 5. Systematic understanding of the mechanism and effects of Arctigenin attenuates inflammation in dextran sulfate sodium-induced acute colitis through suppression of NLRP3 inflammasome by SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arctigenin exerts anti-colitis efficacy through inhibiting the differentiation of Th1 and Th17 cells via an mTORC1-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.greenmedinfo.com [cdn.greenmedinfo.com]
- 8. Mesalazine - Wikipedia [en.wikipedia.org]
- 9. droracle.ai [droracle.ai]
- 10. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. criver.com [criver.com]
- 16. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Arctigenin and Oseltamivir in the Inhibition of Influenza Virus Replication
For Immediate Release
In the landscape of antiviral drug development, both host-directed and virus-directed therapeutic strategies are paramount. This guide provides a comparative overview of (+)-arctigenin, a plant-derived lignan (B3055560) with host-targeting antiviral properties, and oseltamivir (B103847) (Tamiflu®), a neuraminidase inhibitor that directly targets the influenza virus. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data on their respective efficacies and mechanisms of action against influenza A virus.
Quantitative Comparison of Antiviral Activity
| Compound | Metric | Virus Strain(s) | Value/Effect | System | Reference |
| (+)-Arctigenin | In Vivo Efficacy | Influenza A/NWS/33 (H1N1) | Markedly inhibited lung consolidation. | Mice | [1][2] |
| Influenza A/NWS/33 (H1N1) | Prolonged survival time of infected mice. | Mice | [1][2] | ||
| Oseltamivir Carboxylate (Active Form) | IC50 | Influenza A/H1N1 (clinical isolates) | 2.5 nM (median) | In Vitro | [3][4] |
| IC50 | Influenza A/H3N2 (clinical isolates) | 0.96 nM (median) | In Vitro | [3][4] | |
| IC50 | Influenza B (clinical isolates) | 60 nM (median) | In Vitro | [3][4] | |
| Clinical Efficacy | Influenza A & B | Reduces illness duration by ~1-1.5 days. | Humans | [3] |
Note: Arctigenin is the aglucone of arctiin. Some studies investigate arctiin, which is metabolized to arctigenin.
Mechanisms of Action
The two compounds inhibit viral replication through fundamentally different mechanisms. Oseltamivir is a direct-acting antiviral, while (+)-arctigenin is considered a host-directed therapy.
Oseltamivir: Neuraminidase Inhibition
Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate.[5] Its mechanism is highly specific: it competitively inhibits the neuraminidase enzyme on the surface of influenza A and B viruses.[3][5] This enzyme is critical for cleaving sialic acid residues on the host cell surface, a necessary step for the release of newly assembled virus particles.[5] By blocking neuraminidase, oseltamivir prevents the release of progeny virions, thus halting the spread of infection to other cells.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. [Effect of anti-influenza virus of Arctigenin in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 6. How Tamiflu works: Mechanism of action explained [medicalnewstoday.com]
A Comparative Analysis of (+)-Arctigenin's Anti-Proliferative Efficacy Across Diverse Cancer Cell Lines
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of (+)-Arctigenin's anti-proliferative effects on various cancer cell lines, supported by experimental data. The document details the methodologies of key experiments and visualizes the underlying molecular pathways.
(+)-Arctigenin, a dibenzylbutyrolactone lignan (B3055560) found in plants of the Asteraceae family, has demonstrated significant anti-tumor activities across a spectrum of cancer types.[1] Its anti-proliferative effects are attributed to its ability to modulate critical intracellular signaling pathways, leading to apoptosis, cell cycle arrest, and autophagy.[1] This guide synthesizes data from multiple studies to present a comparative overview of its efficacy in different cellular contexts.
Comparative Anti-Proliferative Activity of (+)-Arctigenin
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values of (+)-Arctigenin in various cancer cell lines, showcasing its differential efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.787 | 24 hours | [2] |
| 0.79 | Not Specified | [3] | ||
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.283 | 24 hours | [2] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | > 20 | 24 hours | [2] |
| 40 | Not Specified | [3] | ||
| SK-BR-3 | HER2-Positive Breast Cancer | < 50 (Inhibitory) | 24 hours | [3] |
| HepG2 | Hepatocellular Carcinoma | 1.99 | 24 hours | [4] |
| 0.24 | 48 hours | [4] | ||
| SMMC7721 | Hepatocellular Carcinoma | > 10 (Less Sensitive) | 24 hours | [4] |
| H116 | Colon Cancer | 0.31 µg/ml | Not Specified | [5] |
| PANC-1 | Pancreatic Cancer | Selective Activity | Not Specified | [5] |
| HepG2 | Liver Cancer | Selective Activity | Not Specified | [5] |
| U251N | Brain Cancer | Selective Activity | Not Specified | [5] |
| HL-60 | Human Promyelocytic Leukemia | < 0.1 µg/ml (< 0.26 µM) | Not Specified | [6] |
| LAPC-4 | Androgen-Dependent Prostate Cancer | Stronger than Quercetin (B1663063) | 48 hours | [7][8] |
| LNCaP | Androgen-Dependent Prostate Cancer | Stronger than Quercetin | 48 hours | [7][8] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for common assays used to evaluate the anti-proliferative effects of (+)-Arctigenin.
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.[9]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of (+)-Arctigenin and a vehicle control.
-
MTT Addition: After the desired incubation period (e.g., 24 or 48 hours), add 10 µL of MTT reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent to solubilize the formazan (B1609692) crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
This immunoassay measures DNA synthesis, providing a direct assessment of cell proliferation.[10][11]
-
Cell Seeding and Treatment: Seed and treat cells with (+)-Arctigenin as described for the MTT assay.
-
BrdU Labeling: Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for a specific duration to allow for its incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Substrate Addition: Add the enzyme substrate, which will be converted into a colored product.
-
Absorbance Reading: Measure the absorbance of the colored product using a spectrophotometer.
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a key characteristic of cancer cells.[12]
-
Cell Seeding: Seed a low number of cells (e.g., 100-1000 cells) in a 6-well plate or a 60mm dish.
-
Compound Treatment: Treat the cells with (+)-Arctigenin for a specified period (e.g., 24 hours or continuously).
-
Incubation: After treatment, wash the cells and incubate them in fresh medium for an extended period (e.g., 1-2 weeks) to allow for colony formation.
-
Staining: Fix the colonies with a solution like methanol (B129727) and stain them with a dye such as crystal violet.
-
Colony Counting: Count the number of visible colonies (typically those with >50 cells). The results are often expressed as a plating efficiency and a surviving fraction compared to the control.
Molecular Mechanisms of Action: Signaling Pathways
(+)-Arctigenin exerts its anti-proliferative effects by modulating several key signaling pathways involved in cancer cell growth, survival, and metastasis.
A significant mechanism of action for (+)-Arctigenin is the inhibition of the STAT3 signaling pathway.[1] It has been identified as a direct inhibitor of STAT3, preventing its phosphorylation, dimerization, and nuclear translocation.[1] This leads to the downregulation of STAT3 target genes that promote cell survival and proliferation, such as Bcl-2, Bcl-xL, and survivin.[1]
Furthermore, (+)-Arctigenin has been shown to suppress the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.[6][13] By inhibiting this pathway, arctigenin can induce apoptosis and autophagy.[1][14] In some breast cancer cells, this inhibition also leads to a decrease in estrogen receptor (ER) expression.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arctigenin Inhibits the Viability of Estrogen Receptor Negative Breast Cancer Cells by Inducing Apoptosis [bslonline.org]
- 4. Mechanism of Arctigenin-Induced Specific Cytotoxicity against Human Hepatocellular Carcinoma Cell Lines: Hep G2 and SMMC7721 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Arctin and Arctigenin as a Potential Treatment for Solid Tumors" by Mani Maheshwari, Joe Media et al. [scholarlycommons.henryford.com]
- 6. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arctigenin in combination with quercetin synergistically enhances the anti-proliferative effect in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 10. Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Arctigenin inhibits the activation of the mTOR pathway, resulting in autophagic cell death and decreased ER expression in ER-positive human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Arctigenin and Secoisolariciresinol on Osteoclastogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of two lignans, (+)-Arctigenin and secoisolariciresinol (B192356), on osteoclastogenesis. The information presented herein is compiled from experimental data to offer an objective overview for researchers in bone biology and professionals in drug development.
Executive Summary
Experimental evidence strongly indicates that (+)-Arctigenin is a potent inhibitor of osteoclastogenesis. It directly suppresses the differentiation of osteoclast precursors and the function of mature osteoclasts. In stark contrast, secoisolariciresinol has been shown to have no direct inhibitory effect on the formation of osteoclast-like cells in vitro. The bone-protective effects of secoisolariciresinol observed in some in vivo studies are likely attributable to its systemic phytoestrogenic activity rather than a direct influence on osteoclast differentiation.
Quantitative Data Comparison
The following tables summarize the quantitative data from comparative studies on the effects of (+)-Arctigenin and secoisolariciresinol on key markers of osteoclastogenesis.
Table 1: Effect on TRAP-Positive Multinucleated Cell Formation
| Compound | Concentration | % Inhibition of TRAP+ Cells (relative to control) | Reference |
| (+)-Arctigenin | 1 µM | Significant inhibition | [1] |
| 10 µM | Stronger inhibition | [1] | |
| Secoisolariciresinol | Up to 10 µM | No inhibition | [2] |
Table 2: Effect on Bone Resorption
| Compound | Concentration | % Inhibition of Pit Formation Area (relative to control) | Reference |
| (+)-Arctigenin | 1 µM | Significant inhibition | [1] |
Note: Data for the direct effect of secoisolariciresinol on bone resorption by isolated osteoclasts is not available, consistent with its lack of effect on osteoclast formation.
Table 3: Effect on Osteoclast-Specific Gene Expression (in the presence of RANKL)
| Gene | (+)-Arctigenin (1 µM) Effect | Secoisolariciresinol Effect | Reference |
| Acp5 (TRAP) | Reduced expression | Not reported to have a direct effect | [1] |
| Ctsk (Cathepsin K) | Reduced expression | Not reported to have a direct effect | [1] |
| Oscar | Reduced expression | Not reported to have a direct effect | [1] |
| Nfatc1 | Reduced expression | Not reported to have a direct effect | [1][3] |
| c-Fos | No significant change in expression | Not reported to have a direct effect | [1] |
Signaling Pathways
(+)-Arctigenin exerts its inhibitory effects primarily through the suppression of the RANKL-induced calcineurin-dependent and osteoblastic cell-dependent activation of NFATc1, a master regulator of osteoclastogenesis.[1][3] Notably, it does not appear to affect the RANKL-induced activation of NF-κB or MAPK signaling pathways.[1][4]
Secoisolariciresinol has not been demonstrated to directly modulate these core osteoclastogenic signaling pathways in isolated precursor cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Osteoclastogenesis Assay (TRAP Staining)
This assay is used to identify and quantify differentiated osteoclasts, which are characterized as tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells.
-
Cell Culture: Bone marrow cells are harvested from the tibiae and femurs of mice. The cells are cultured in α-MEM supplemented with 10% FBS and M-CSF (macrophage colony-stimulating factor) to generate bone marrow-derived macrophages (BMMs).
-
Osteoclast Differentiation: BMMs are seeded in 96-well plates and cultured with M-CSF and RANKL (receptor activator of nuclear factor-κB ligand) to induce osteoclast differentiation. Test compounds ((+)-Arctigenin or secoisolariciresinol) are added at various concentrations at the time of RANKL stimulation.
-
TRAP Staining: After 3-5 days of culture, cells are fixed with 10% formalin for 10 minutes. The cells are then stained for TRAP using a commercially available kit (e.g., Sigma-Aldrich, Cat. No. 387A) according to the manufacturer's instructions. TRAP-positive cells containing three or more nuclei are counted as osteoclasts.[5][6]
Bone Resorption (Pit Formation) Assay
This assay assesses the functional activity of mature osteoclasts by measuring their ability to resorb a bone-like substrate.
-
Preparation of Substrate: Dentine slices or commercially available bone resorption assay plates are placed in 96-well plates.
-
Osteoclast Culture: Mature osteoclasts are generated as described in the osteoclastogenesis assay. These mature osteoclasts are then seeded onto the dentine slices or assay plates.
-
Treatment: The cultured osteoclasts are treated with various concentrations of the test compounds.
-
Visualization and Quantification: After 24-48 hours, the cells are removed from the substrate. The resorption pits are visualized by staining with toluidine blue and the total pit area is quantified using imaging software such as ImageJ.[7][8]
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insights into the signaling pathways affected by the test compounds.
-
Cell Lysis: BMMs are treated with RANKL and the test compounds for specific time points. The cells are then lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phosphorylated and total forms of NF-κB, MAPKs, NFATc1) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9][10]
Quantitative Real-Time PCR (qPCR)
qPCR is employed to measure the expression levels of specific genes involved in osteoclast differentiation.
-
RNA Extraction and cDNA Synthesis: BMMs are cultured with RANKL and test compounds. Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The qPCR is performed using a real-time PCR system with SYBR Green master mix and primers specific for the target genes (Acp5, Ctsk, Oscar, Nfatc1, c-Fos) and a housekeeping gene (e.g., Gapdh) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.[11][12]
Conclusion
The available experimental data unequivocally demonstrate that (+)-Arctigenin is a potent direct inhibitor of osteoclastogenesis and bone resorption. Its mechanism of action involves the suppression of the NFATc1 signaling pathway. In contrast, secoisolariciresinol does not exhibit a direct inhibitory effect on osteoclast formation in vitro. Therefore, for research and development focused on the direct inhibition of osteoclasts, (+)-Arctigenin represents a promising candidate, while the bone-protective effects of secoisolariciresinol are likely mediated through different, systemic mechanisms.
References
- 1. Arctigenin Inhibits Osteoclast Differentiation and Function by Suppressing Both Calcineurin-Dependent and Osteoblastic Cell-Dependent NFATc1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RANKL-Based Osteoclastogenic Assay from Murine Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urmc.rochester.edu [urmc.rochester.edu]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wnt Signaling Inhibits Osteoclast Differentiation by Activating Canonical and Noncanonical cAMP/PKA Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RNA Extraction and Real-Time qPCR [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
In Vivo Validation of (+)-Arctigenin's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor performance of (+)-Arctigenin against other alternatives, supported by experimental data from various preclinical studies. Detailed methodologies for key experiments are included to ensure reproducibility and facilitate further research.
(+)-Arctigenin, a lignan (B3055560) isolated from the seeds of Arctium lappa, has demonstrated significant anti-tumor activities across a range of cancer models.[1][2] In vivo studies have been crucial in validating its therapeutic potential, showing its ability to suppress tumor growth and modulate key signaling pathways.[1] This guide synthesizes the available data to offer a clear comparison of its efficacy.
Comparative Efficacy of (+)-Arctigenin in Xenograft Models
(+)-Arctigenin has been evaluated in various cancer types, consistently showing a notable reduction in tumor progression. The following tables summarize quantitative data from key in vivo studies, offering a clear comparison of its effects across different cancer cell lines and in some cases, against standard-of-care treatments.
Table 1: Anti-Tumor Effects of Arctigenin (B1665602) in Various Mouse Models
| Cancer Type | Cell Line | Mouse Model | Arctigenin Dosage & Route | Treatment Duration | Key Quantitative Outcomes |
| Pancreatic Cancer | PANC-1 | Nude Mice | Not Specified | Not Specified | Strong suppression of tumor growth.[1][3] |
| Breast Cancer | 4T1 | Orthotopic Mouse Model | Not Specified | Not Specified | Reduced tumor growth and elongated survival of tumor-bearing mice.[1] |
| Colorectal Cancer | HCT116 | BALB/c Nude Mice | 20 and 40 mg/kg | Not Specified | Significant reduction in tumor volume and weight; decreased Ki-67 levels.[1][4][5] |
| Hepatocellular Carcinoma | Hep G2 | Athymic nu/nu Mice | 10, 20, 40 mg/kg, intraperitoneal | 36 days | Significant inhibition of tumor growth and alleviation of tumor metastasis.[1][6] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Nude mice | 15 mg/kg, intraperitoneal, 4 times a week | 4 weeks | Significant tumor growth inhibition (P < 0.01).[7] |
| Cervical Cancer | SiHa | BALB/c nude mice | 50 mg/kg, intraperitoneal | 5 weeks | Significant decline in tumor volume and weight (P < 0.01).[7] |
Table 2: Comparative Efficacy of (-)-Arctigenin and Docetaxel in a Prostate Cancer Xenograft Model
| Treatment | Animal Model | Cell Line | Dosage | Administration Route | Treatment Duration | Tumor Growth Inhibition |
| (-)-Arctigenin | SCID Mice | LAPC-4 | 50 mg/kg/day | Oral Gavage | 6 weeks | 50%.[8][9] |
| (-)-Arctigenin | SCID Mice | LAPC-4 | 100 mg/kg/day | Oral Gavage | 6 weeks | 70%.[8][9] |
| Docetaxel | Nude Mice | DU-145 | 10 mg/kg/week | Intravenous | 3 weeks | 32.6% (Tumor Regression).[8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. The following are generalized experimental protocols based on cited studies.
Xenograft Mouse Model for Anti-Tumor Efficacy
This protocol outlines a generalized procedure for assessing the anti-tumor efficacy of a compound in a xenograft mouse model.
1. Animal Model:
2. Cell Line and Tumor Induction:
-
A human cancer cell line (e.g., HCT116, LAPC-4) is cultured.[4][8]
-
Approximately 1 x 10^6 to 5 x 10^6 cells are resuspended in a mixture of Phosphate Buffered Saline (PBS) and Matrigel.[4][8]
-
The cell suspension is injected subcutaneously into the flank of each mouse.[4][8]
3. Treatment Initiation and Administration:
-
Tumor volumes are monitored regularly (e.g., every 3 days).[4]
-
When the tumor volume reaches a predetermined size (e.g., ~100 mm³), the mice are randomized into treatment and control groups.[4][8]
-
(+)-Arctigenin is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose for oral gavage, 5% Tween 80 for intraperitoneal injection).[1][8]
-
Arctigenin is administered at specified doses (e.g., 10-100 mg/kg) via the chosen route (e.g., oral gavage, intraperitoneal injection) for the duration of the study.[1][8] The control group receives the vehicle alone.[1]
4. Monitoring and Endpoint Analysis:
-
Tumor size is measured regularly using calipers, and tumor volume is calculated using the formula: (length × width²) / 2.[4]
-
Bodyweight is also monitored to assess toxicity.[4]
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.[5]
-
Further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67), can be performed on the tumor tissue.[5]
Visualizations
Signaling Pathway Modulation
Arctigenin exerts its anti-tumor effects by modulating multiple intracellular signaling pathways.[2] The diagram below illustrates the inhibition of the PI3K/Akt/mTOR pathway, a key mechanism in its anti-cancer activity.[5]
Experimental Workflow
The following diagram outlines a generalized workflow for assessing the anti-tumor efficacy of (+)-Arctigenin in a xenograft mouse model.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of arctigenin as an antitumor agent having the ability to eliminate the tolerance of cancer cells to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Arctigenin inhibits the progression of colorectal cancer through epithelial-mesenchymal transition via PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arctigenin Attenuates Tumor Metastasis Through Inhibiting Epithelial–Mesenchymal Transition in Hepatocellular Carcinoma via Suppressing GSK3β-Dependent Wnt/β-Catenin Signaling Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Arctigenin inhibits prostate tumor cell growth in vitro and in vivo [escholarship.org]
Replicating Published Findings on (+)-Arctigenin's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bioactive properties of (+)-Arctigenin, with a focus on replicating published findings related to its anti-cancer activities. We present a comparative analysis of its performance, supported by experimental data, and offer detailed methodologies for key experiments. This document is intended to serve as a valuable resource for researchers seeking to build upon the existing knowledge of this promising natural compound.
Comparative Bioactivity of Arctigenin (B1665602) Stereoisomers
Arctigenin is a chiral molecule, and its biological activity is significantly influenced by its stereochemistry. The naturally occurring (-)-arctigenin generally exhibits greater potency compared to its enantiomer, (+)-arctigenin. This stereospecificity is crucial for the design and interpretation of experiments.
Table 1: Comparison of IC50 Values of Arctigenin and its Glucoside Arctiin
| Compound | Cell Line | Cancer Type | IC50 (µg/ml) |
| Arctiin | H116 | Colon | 2.5[1][2] |
| Arctigenin | H116 | Colon | 0.31[1][2] |
Table 2: IC50 Values of Arctigenin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) |
| Triple-Negative Breast Cancer | MDA-MB-231 | 0.787 | 24[3][4] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 0.283 | 24[3][4] |
| Breast Cancer (ER+/HER2+) | MCF-7 | > 20 | 24[4] |
| Breast Cancer (ER-/HER2+) | SK-BR-3 | < 50 | Not Specified[4] |
| Hepatocellular Carcinoma | HepG2 | 1.99 | 24[4] |
| Hepatocellular Carcinoma | SMMC7721 | > 10 | 24[4] |
| Prostate Cancer | LNCaP | < 2 | 48[4] |
| Human Leukemia | HL-60 | < 0.26 | Not Specified[4] |
Key Signaling Pathways Modulated by Arctigenin
Arctigenin exerts its anti-cancer effects by modulating several critical signaling pathways that are often dysregulated in cancer. These include the PI3K/Akt/mTOR, MAPK, and JAK/STAT pathways. By inhibiting these pathways, arctigenin can induce apoptosis, inhibit proliferation, and prevent metastasis.
Experimental Protocols
To facilitate the replication of published findings, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
(+)-Arctigenin (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[5]
-
Treatment: Treat the cells with various concentrations of (+)-Arctigenin and a vehicle control for the desired duration (e.g., 24, 48 hours).[5]
-
MTT Addition: After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
(+)-Arctigenin
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with (+)-Arctigenin for the desired time.[5]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and wash them twice with ice-cold PBS.[5][6]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[5]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5]
-
Analysis: Analyze the stained cells by flow cytometry.[5]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of (+)-Arctigenin on their expression and phosphorylation status.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
(+)-Arctigenin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated NF-κB, STAT3, Akt, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with (+)-Arctigenin, lyse the cells in ice-cold lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of the lysates.[7]
-
SDS-PAGE: Separate the protein samples by SDS-PAGE.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[6]
This guide provides a foundational framework for researchers investigating the bioactivity of (+)-Arctigenin. By adhering to these detailed protocols and considering the comparative data presented, scientists can more effectively replicate and expand upon the existing body of knowledge surrounding this potent natural compound.
References
- 1. "Arctin and Arctigenin as a Potential Treatment for Solid Tumors" by Mani Maheshwari, Joe Media et al. [scholarlycommons.henryford.com]
- 2. researchgate.net [researchgate.net]
- 3. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Potency of (+)-Arctigenin: A Comparative Guide to Natural Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
Chronic inflammation is a significant driver of various pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. While synthetic anti-inflammatory drugs are widely used, their long-term use is often associated with adverse effects. This has spurred a growing interest in the therapeutic potential of natural compounds. Among these, (+)-arctigenin, a lignan (B3055560) found in plants of the Arctium species, has emerged as a potent anti-inflammatory agent. This guide provides an objective comparison of the anti-inflammatory potency of (+)-arctigenin against other well-characterized natural compounds, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development efforts.
Comparative Anti-inflammatory Potency
(+)-Arctigenin exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/Akt, and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathways.[1] This multi-target action leads to a significant reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
To objectively assess its potency, the following table summarizes the half-maximal inhibitory concentration (IC50) values of (+)-arctigenin and other prominent natural anti-inflammatory compounds on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a standard in vitro model for inflammation research.
| Compound | Target Mediator | IC50 Value (µM) | Reference |
| (+)-Arctigenin | NO | 8.4 | [2] |
| TNF-α | 19.6 | [2] | |
| IL-6 | 29.2 | [2] | |
| Resveratrol | TNF-α | 18.9 ± 0.6 | |
| IL-6 | 17.5 ± 0.7 | ||
| Curcumin | NO | ~3 | |
| Parthenolide | NO | Data not available in direct comparison | |
| Quercetin | NO | Data not available in direct comparison |
Note: Direct comparison of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.
Key Signaling Pathways in Inflammation Modulated by (+)-Arctigenin
The anti-inflammatory efficacy of (+)-arctigenin is rooted in its ability to interfere with critical intracellular signaling cascades that orchestrate the inflammatory response.
Caption: (+)-Arctigenin's multi-target inhibition of inflammatory pathways.
Experimental Protocols
Detailed and reproducible experimental design is paramount in drug discovery. The following are detailed methodologies for the key in vitro assays used to evaluate the anti-inflammatory potency of natural compounds.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite (B80452), in cell culture supernatants.
Caption: Step-by-step workflow of the Griess assay for NO measurement.
Detailed Methodology:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., (+)-arctigenin) or vehicle control (e.g., DMSO). The cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control. The plates are then incubated for 24 hours.
-
Nitrite Quantification: After incubation, 50-100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.
-
Absorbance Measurement: The plate is incubated at room temperature for 10-15 minutes in the dark. The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with known concentrations of sodium nitrite.
Cytokine Production Assays (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the concentration of specific pro-inflammatory cytokines, such as TNF-α and IL-6, secreted into the cell culture medium.
Detailed Methodology:
-
Sample Collection: Cell culture supernatants are collected from LPS-stimulated RAW 264.7 cells treated with the test compounds, as described in the NO production assay.
-
ELISA Procedure: Commercially available ELISA kits for murine TNF-α and IL-6 are used according to the manufacturer's instructions. Briefly, the wells of a 96-well plate are pre-coated with a capture antibody specific for the target cytokine.
-
Incubation: The collected supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated to allow the cytokine to bind to the capture antibody.
-
Detection: After washing, a biotinylated detection antibody specific for a different epitope on the cytokine is added, followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Reaction and Measurement: A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product. The reaction is stopped with a stop solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm). The concentration of the cytokine in the samples is determined by interpolating the absorbance values against the standard curve.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is employed to detect and quantify the expression and phosphorylation status of key proteins in inflammatory signaling pathways, such as NF-κB (p65) and MAPKs (p38, JNK, ERK).
Caption: Key stages in the Western blot analysis workflow.
Detailed Methodology:
-
Cell Lysis and Protein Quantification: RAW 264.7 cells are treated with test compounds and stimulated with LPS for appropriate time points (e.g., 15-60 minutes for phosphorylation events). The cells are then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated or total forms of the target proteins (e.g., phospho-p65, p65, phospho-JNK, JNK).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. The band intensities are quantified using densitometry software.
Conclusion
The available experimental data robustly supports the potent anti-inflammatory properties of (+)-arctigenin. Its ability to modulate multiple key inflammatory signaling pathways, including NF-κB, MAPK, PI3K/Akt, and JAK/STAT, results in a significant reduction of pro-inflammatory mediators. While direct comparative studies with a broad range of other natural compounds are still emerging, the existing evidence suggests that (+)-arctigenin's potency is comparable to or, in some aspects, superior to other well-known natural anti-inflammatory agents. Its multifaceted mechanism of action makes it a compelling candidate for further investigation and development as a novel therapeutic agent for the management of inflammatory diseases. The detailed protocols provided herein offer a standardized framework for the continued exploration and validation of (+)-arctigenin and other natural compounds in the quest for safer and more effective anti-inflammatory therapies.
References
Safety Operating Guide
Proper Disposal of Arctigenin: A Guide for Laboratory Professionals
Effective management and disposal of Arctigenin are critical for ensuring laboratory safety and environmental protection. As a compound classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, all handling and disposal steps must be executed with precision to prevent accidental exposure and environmental contamination.[1] This guide provides essential procedural information for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
Arctigenin presents specific risks that necessitate stringent handling and disposal protocols. The primary hazards are acute oral toxicity and severe, long-term toxicity to aquatic ecosystems.[1] Consequently, preventing its release into the environment, especially into drains or water systems, is a primary concern.[1][2] All personnel handling Arctigenin must use appropriate Personal Protective Equipment (PPE) and work in a well-ventilated area or under a chemical fume hood.
Quantitative Hazard Summary
The following table summarizes the key hazard classifications for Arctigenin, which inform the required disposal procedures.
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
When handling Arctigenin, including during disposal, the following PPE is mandatory:
-
Gloves: Chemically resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: To protect from skin contact.
Standard Disposal and Decontamination Protocol
As no specific chemical neutralization protocols for Arctigenin are readily available, disposal must follow standard procedures for hazardous chemical waste. The primary goal is to prevent environmental release and ensure the safety of all personnel.
Step 1: Waste Segregation and Collection
All waste streams containing Arctigenin must be treated as hazardous.[1] Proper segregation at the point of generation is essential.
-
Solid Waste: Collect pure Arctigenin powder, contaminated weigh boats, and other solid materials in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.[1]
-
Liquid Waste: Collect all solutions containing Arctigenin in a compatible, leak-proof container (plastic is preferred). Do not mix with other incompatible waste streams, such as strong acids, alkalis, or oxidizing agents.[1]
Step 2: Labeling and Storage
Proper labeling and storage are crucial for regulatory compliance and safety.
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag. The label must include the full chemical name, "Arctigenin," and list all constituents with their approximate concentrations. Do not use abbreviations or chemical formulas.[1]
-
Storage: Keep waste containers securely closed except when adding waste. Store the sealed containers in a designated and clearly marked Satellite Accumulation Area (SAA), which should be at or near the point of waste generation. Ensure secondary containment (such as a tray) is used to capture any potential leaks.[1]
Step 3: Arranging for Final Disposal
The final disposal of Arctigenin waste must be handled by professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[1]
-
Do not exceed the storage limits for your SAA (typically 55 gallons for total hazardous waste or 1 quart for acutely toxic wastes).[1]
-
The ultimate disposal method, likely high-temperature incineration, will be determined by the licensed waste disposal facility.[1][3]
Experimental Protocols
Protocol for Handling Empty Containers
Containers that once held Arctigenin must be decontaminated before disposal to mitigate the risk of environmental contamination due to the compound's high aquatic toxicity.[1]
-
Triple-Rinse: It is recommended to triple-rinse the empty container with a suitable solvent in which Arctigenin is soluble (e.g., ethanol, DMSO).[1][4][5]
-
Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[1]
-
Container Disposal: After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic recycling.[1]
Spill Cleanup Protocol
In the event of a spill, immediate and correct action is required to prevent exposure and environmental release.
-
Contain the Spill: Prevent the spill from spreading or entering any drains.
-
Absorb the Spill: Cover the spill with a non-combustible, absorbent material such as diatomite, sand, or a universal binder.[1]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Avoid creating dust.[1]
-
Decontaminate the Area: Scrub the spill surface and any contaminated equipment with alcohol. All cleaning materials must be disposed of as hazardous waste.[1]
Logical Relationships
Caption: Workflow for the safe disposal of various forms of Arctigenin waste.
References
Personal protective equipment for handling Arctigenin, (+)-
Essential Safety and Handling Guide for Arctigenin, (+)-
This guide provides comprehensive safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with Arctigenin, (+)-. Adherence to these procedures is critical for ensuring personal safety and environmental protection. This product is intended for research use only and is not for human or veterinary use.[1][2][3]
Hazard Identification and Quantitative Data
Arctigenin, (+)- is a lignan (B3055560) compound that requires careful handling due to its potential health and environmental risks.[1][4] While some safety data sheets for related compounds may indicate lower hazard levels, specific information for Arctigenin points to notable toxicological concerns.[5][6] Studies in rats have established a Lowest Observed Adverse Effect Level (LOAEL) and indicate potential toxicity to the heart, liver, and kidneys at certain exposure levels.[7][8][9] Furthermore, it is classified as harmful if swallowed and poses a significant, long-term threat to aquatic ecosystems.[5]
Table 1: Hazard Summary for Arctigenin
| Property | Value / Classification | Source |
|---|---|---|
| GHS Classification | Acute toxicity, Oral (Category 4) | [5] |
| Skin irritation (Category 2) | [10] | |
| Eye irritation (Category 2) | [10] | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | [10] | |
| Acute aquatic toxicity (Category 1) | [5] | |
| Chronic aquatic toxicity (Category 1) | [5] | |
| Signal Word | Warning | [10] |
| Hazard Statements | H302: Harmful if swallowed | [5][10] |
| H315: Causes skin irritation | [10] | |
| H319: Causes serious eye irritation | [10] | |
| H335: May cause respiratory irritation | [10] | |
| H410: Very toxic to aquatic life with long lasting effects | [5] |
| Toxicological Data | Lowest Observed Adverse Effect Level (LOAEL) in rats (oral) | 12 mg/kg/day |[5][7][8][9] |
Personal Protective Equipment (PPE)
A complete barrier between the handler and the chemical must be maintained at all times. The following PPE is mandatory when handling Arctigenin, (+)-.
-
Eye and Face Protection : Wear chemical safety goggles and/or a face shield to protect against splashes.[5][11]
-
Skin Protection :
-
Gloves : Use chemically resistant gloves. Given the lack of specific permeation data for Arctigenin, select gloves tested against a broad range of chemicals. Double gloving is recommended.
-
Lab Coat/Gown : A lab coat is required.[5] For procedures with a higher risk of spillage, a chemically resistant gown or apron should be worn over the lab coat.[12]
-
-
Respiratory Protection : All handling of solid Arctigenin powder or procedures that could generate aerosols must be conducted in a certified chemical fume hood to prevent inhalation.[5][6] If a fume hood is not available or in case of ventilation failure, a NIOSH-approved respirator (e.g., an N95 or higher) is necessary.[12]
Operational Handling and Storage Protocol
1. Engineering Controls:
-
Always handle Arctigenin, (+)- in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
2. Storage:
-
Store Arctigenin, (+)- in a tightly sealed container in a dry, dark environment.[1]
-
For long-term storage (months to years), maintain at -20°C.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1]
3. Handling Solid Compound:
-
When weighing the solid powder, perform the task in a fume hood or a ventilated balance enclosure to control dust.
-
Avoid creating dust during handling.[5]
4. Preparing Solutions:
-
When dissolving, add the solvent to the pre-weighed Arctigenin slowly to prevent splashing.
-
All solutions should be clearly labeled with the chemical name, concentration, solvent, and date of preparation.
Disposal and Decontamination Plan
The guiding principle for the disposal of Arctigenin is preventing its release into the environment, particularly into waterways, due to its high aquatic toxicity.[5] Do not dispose of Arctigenin or its solutions down the drain.
1. Waste Segregation and Collection:
-
Solid Waste : All contaminated solid materials, including unused Arctigenin powder, weigh boats, and contaminated PPE (gloves, wipes), must be collected in a dedicated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.[5]
-
Liquid Waste : Collect all solutions containing Arctigenin in a clearly labeled, leak-proof, and chemically compatible hazardous waste container.[5]
-
Sharps Waste : Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
2. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with a "Hazardous Waste" tag.[5]
-
The label must include the full chemical name "Arctigenin, (+)-" and list all constituents and their approximate concentrations. Do not use abbreviations.[5]
-
Keep waste containers securely closed except when adding waste.[5]
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) with secondary containment (e.g., a spill tray) to capture any potential leaks.[5]
3. Decontamination and Container Disposal:
-
Equipment : Decontaminate non-disposable equipment (e.g., spatulas, glassware) by rinsing with a suitable solvent like ethanol. Collect this rinsate as hazardous liquid waste.
-
Empty Containers : The original product container is not empty until it has been triple-rinsed with a suitable solvent (e.g., ethanol). Crucially, all three rinsates must be collected and disposed of as hazardous liquid waste. After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines.[5]
4. Spill Response Protocol:
-
Evacuate : Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain : Prevent the spill from spreading or entering drains.
-
Absorb : Cover the spill with a non-combustible, absorbent material such as sand, diatomite, or a universal binder.[5]
-
Collect : Carefully sweep or scoop the absorbed material into your designated hazardous solid waste container. Avoid creating dust.[5]
-
Decontaminate : Clean the spill surface and any contaminated equipment with a suitable solvent (e.g., alcohol). All cleaning materials (wipes, PPE) must be disposed of as hazardous waste.[5]
Procedural Workflow for Handling Arctigenin
Caption: Workflow for the safe handling and disposal of Arctigenin, (+)-.
References
- 1. medkoo.com [medkoo.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Arctigenin | CAS: 7770-78-7 | ChemNorm [chemnorm.com]
- 4. Arctigenin - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 28-Day Oral Chronic Toxicity Study of Arctigenin in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | 28-Day Oral Chronic Toxicity Study of Arctigenin in Rats [frontiersin.org]
- 9. 28-Day Oral Chronic Toxicity Study of Arctigenin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (-)-Arctigenin | 7770-78-7 [chemicalbook.com]
- 11. solutions.covestro.com [solutions.covestro.com]
- 12. gerpac.eu [gerpac.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
